molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

カタログ番号: B186383
CAS番号: 21901-29-1
分子量: 153.14 g/mol
InChIキー: LCJXSRQGDONHRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16024. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXSRQGDONHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280230
Record name 2-amino-3-nitro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-29-1
Record name 21901-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-nitro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-Amino-6-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process commencing with the nitration of 2,6-dichloropyridine. This document provides a comprehensive overview of the experimental protocols, quantitative data on reaction yields, and visual representations of the synthesis pathway.

Multi-Step Synthesis Pathway

A robust and well-documented method for synthesizing substituted 2-amino-3-nitropyridines proceeds through the initial nitration of a di-substituted pyridine ring, followed by selective amination and subsequent functional group interconversion. While a direct, high-yield nitration of 2-amino-6-methylpyridine to the desired 3-nitro isomer is challenging due to the formation of multiple isomers and low yields (typically in the range of 22-24%), a more controlled synthesis can be achieved starting from 2,6-dichloropyridine.[1] This pathway offers better regioselectivity and more manageable purification processes.

The logical progression for the synthesis of this compound via this route is as follows:

  • Nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.

  • Selective Ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine.

  • Methylation of 2-amino-6-chloro-3-nitropyridine to afford the final product, this compound.

Below is a visual representation of this proposed synthetic route.

Synthesis_Pathway Start 2,6-dichloropyridine Step1 2,6-dichloro-3-nitropyridine Start->Step1 Nitration (H2SO4, HNO3) Step2 2-amino-6-chloro-3-nitropyridine Step1->Step2 Ammonolysis (aq. NH3, Methanol) Final This compound Step2->Final Methylation (e.g., Organocuprate or Palladium-catalyzed cross-coupling)

Caption: Proposed multi-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis pathway, including reaction conditions and reported yields.

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12,6-dichloropyridineconc. H₂SO₄, conc. HNO₃ (98%)-100-105575.3899.5 (GC)[2]
22,6-dichloro-3-nitropyridine25% aq. NH₃Methanol35-402Not specifiedNot specified[2]

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

Methodology:

  • In a suitable reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at a temperature of 20-25°C.

  • To this solution, slowly add 75.0 g of concentrated nitric acid (98%), ensuring the reaction temperature is maintained below 50°C.

  • After the addition is complete, heat the resulting mixture to 100-105°C for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

  • Filter the resulting precipitate and wash it with water.

  • Dry the wet cake to obtain 24.5 g of 2,6-dichloro-3-nitropyridine.[2]

Experimental_Workflow_Step1 cluster_prep Reagent Preparation & Mixing cluster_reaction Reaction cluster_workup Work-up & Isolation A Add 2,6-dichloropyridine to conc. H2SO4 B Slowly add conc. HNO3 A->B Maintain temp < 50°C C Heat to 100-105°C for 5h B->C D Monitor via TLC C->D E Cool to 50°C D->E Upon completion F Pour into ice water E->F G Filter precipitate F->G H Wash with water G->H I Dry the product H->I

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine

Methodology:

  • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

  • To this solution, add 12.2 ml (0.179 mole) of a 25% aqueous ammonia solution at room temperature.

  • Heat the resulting mixture to 35-40°C for 2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 20°C.

  • The resulting solid is filtered, washed with methanol, and then dried.[2]

Experimental_Workflow_Step2 cluster_prep Reagent Preparation & Mixing cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2,6-dichloro-3-nitropyridine in Methanol B Add aq. NH3 solution A->B at room temp C Heat to 35-40°C for 2h B->C D Monitor via TLC C->D E Cool to 20°C D->E Upon completion F Filter the solid E->F G Wash with Methanol F->G H Dry the product G->H

Caption: Experimental workflow for the ammonolysis of 2,6-dichloro-3-nitropyridine.

Step 3: Synthesis of this compound (Proposed)

The conversion of the 6-chloro substituent to a methyl group can be achieved through various cross-coupling reactions. A common method would be the use of an organocuprate reagent, such as lithium dimethylcuprate, or a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using an appropriate methyl-organometallic reagent. A detailed experimental protocol for this specific transformation was not found in the initial search results and would require further experimental development and optimization.

Concluding Remarks

The synthesis of this compound is most reliably achieved through a multi-step pathway starting from 2,6-dichloropyridine. This approach provides a higher degree of regiocontrol and avoids the problematic isomer separation associated with the direct nitration of 2-amino-6-methylpyridine. The provided experimental protocols for the initial steps are well-established, though the final methylation step requires further investigation to determine optimal conditions and yields. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of this and related compounds for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including an amino group, a methyl group, and a nitro group on a pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O₂[1][3][4]
Molecular Weight 153.14 g/mol [1][3][4]
Appearance Yellow crystalline powder[1]
Melting Point 144-157 °C[1][3][4][5][6]
Boiling Point 276.04 °C (rough estimate)[5][6]
Solubility Slightly soluble in water[5][6][7]
pKa (Predicted) 2.50 ± 0.50[6]
Density (Estimate) 1.3682 g/cm³[5][6]
Refractive Index (Estimate) 1.6500[5][6]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to a clear liquid are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound is fundamental to its application in solution-based reactions and its behavior in biological fluids.

Methodology: Shake-Flask Method

  • Equilibrium System: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitation and Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amino-substituted pyridine, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method

  • Biphasic System: A solution of this compound is prepared in one of the two immiscible solvents, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

  • Partitioning: The two phases are mixed vigorously in a separatory funnel for a set period to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: The layers are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, a common process in a research or drug development setting.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 2-Amino-6-methylpyridine nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration workup Reaction Work-up (Quenching, Extraction) nitration->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir mp Melting Point Determination product->mp purity Purity Analysis (HPLC, GC) product->purity

References

2-Amino-6-methyl-3-nitropyridine CAS number 21901-29-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21901-29-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methyl-3-nitropyridine, a key chemical intermediate with the CAS number 21901-29-1. This document consolidates essential information regarding its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling information is also provided. The strategic placement of amino, methyl, and nitro functional groups on the pyridine core makes this compound a versatile building block in organic synthesis.[1][2] This guide is intended to serve as a detailed technical resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[1] It is characterized by its unique combination of functional groups which impart specific reactivity, making it a valuable precursor for more complex molecular structures.[1] It is slightly soluble in water.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21901-29-1[1][5][6][7]
Molecular Formula C₆H₇N₃O₂[1][5][6]
Molecular Weight 153.14 g/mol [1][5][6]
Appearance Yellow crystalline powder[1]
Melting Point 144-155 °C[1][5][6]
Boiling Point ~276.04 °C (rough estimate)[4][8]
Solubility Slightly soluble in water[3][4][8]
Purity ≥97% (GC)[1]
Synonyms 6-Amino-5-nitro-2-picoline, 6-Methyl-3-nitro-2-pyridinamine[4][5]

Spectroscopic Data

Table 2: Structural and Spectroscopic Identifiers

IdentifierValueSource(s)
SMILES String CC1=NC(N)=C(--INVALID-LINK--=O)C=C1[5][6]
InChI 1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)[5][6]
InChI Key LCJXSRQGDONHRK-UHFFFAOYSA-N[5][6]
PubChem CID 226028[1]
MDL Number MFCD00047443[1][5][6]

Synthesis and Reactivity

This compound is primarily synthesized through the electrophilic nitration of its precursor, 2-amino-6-methylpyridine.[9][10] This reaction is challenging because direct nitration of aminopyridines can lead to a mixture of products, with the 5-nitro isomer often being the major byproduct.[1] Therefore, reaction conditions must be carefully controlled to favor the formation of the 3-nitro isomer. The synthesis generally involves the use of a mixed acid system (sulfuric acid and nitric acid) at low temperatures.[3][5]

The compound's reactivity is dictated by its functional groups. The nitro group can be reduced to an amine, providing a route to 2,3-diaminopyridine derivatives.[1] The amino group and the pyridine ring can participate in various coupling reactions and nucleophilic substitutions, making it a versatile intermediate for constructing complex heterocyclic systems.[1][2]

G General Synthesis Pathway cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product cluster_byproduct Major Byproduct A 2-Amino-6-methylpyridine B Nitration A->B H₂SO₄ / HNO₃ (0-5 °C) C This compound B->C Desired Product D 2-Amino-6-methyl-5-nitropyridine B->D Side Reaction

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

A detailed, verified protocol specifically for this compound is not available in the cited literature. However, a well-established procedure for the nitration of a structurally analogous compound, 2-amino-5-bromopyridine, provides a reliable template for this synthesis.[1] The following protocol is adapted from this established methodology.

Warning: This procedure involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 2-amino-6-methylpyridine (precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Crushed Ice

  • 40% Sodium Hydroxide (NaOH) solution or Concentrated Ammonia for neutralization

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

Procedure:

  • Reaction Setup: In the three-necked flask, place 100 mL of concentrated sulfuric acid. Cool the acid to 0°C using the ice-salt bath.

  • Substrate Addition: Slowly and in small portions, add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C throughout the addition.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of a pre-chilled mixture of sulfuric and nitric acid. The nitrating mixture should be added slowly via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[5] Stir the mixture at 0°C for 1 hour after the addition is complete.

  • Reaction Monitoring: Allow the reaction to proceed while stirring at room temperature for an additional hour, followed by gentle heating to 50-60°C for one hour to ensure completion.[1]

  • Quenching: Cool the reaction mixture back to room temperature and then carefully pour it onto a large volume (e.g., 1 L) of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a 40% NaOH solution or concentrated ammonia until the pH is approximately 7. This step is highly exothermic and must be done carefully with cooling to precipitate the product.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are free of sulfate ions. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

G Experimental Synthesis Workflow A 1. Add H₂SO₄ to flask and cool to 0°C B 2. Slowly add 2-amino-6-methylpyridine (Keep T < 5°C) A->B C 3. Add nitrating mixture dropwise at 0-5°C B->C D 4. Stir at 0°C (1h), RT (1h), then 50-60°C (1h) C->D E 5. Quench by pouring reaction mixture onto ice D->E F 6. Neutralize with base to precipitate product E->F G 7. Isolate by filtration and wash with water F->G H 8. Purify by recrystallization G->H

Caption: Step-by-step workflow for the laboratory synthesis of the title compound.

Applications in Research and Drug Development

This compound is a valuable building block for creating more complex molecules with potential biological activity.[1] Its applications span several key areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediates: The compound serves as a key precursor in the synthesis of various pharmaceuticals.[1][3] The presence of multiple reaction sites allows for the construction of diverse molecular scaffolds, which are explored for treating a range of conditions, including neurological disorders.[1] Nitropyridines, in general, are important precursors for bioactive molecules like kinase inhibitors.

  • Agrochemical Synthesis: It is utilized in the formulation of agrochemicals, such as pesticides and herbicides, contributing to the development of new crop protection agents.[1]

  • Organic Synthesis: As a versatile reagent, it is used to synthesize novel heterocyclic compounds.[2] The amino and nitro groups can be manipulated to introduce other functionalities or to facilitate ring-forming reactions.

  • Material Science: The chemical properties of this compound are being explored in the development of advanced materials, such as specialized polymers and coatings.[1]

G Key Application Areas cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Research center 2-Amino-6-methyl- 3-nitropyridine pharma1 Kinase Inhibitors center->pharma1 pharma2 Neurological Agents center->pharma2 pharma3 Bioactive Scaffolds center->pharma3 agro1 Herbicides center->agro1 agro2 Pesticides center->agro2 other1 Organic Synthesis center->other1 other2 Material Science center->other2

Caption: Logical diagram of the primary applications for this chemical intermediate.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation and sensitization.[5] Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Statements H302Harmful if swallowed.[5][6]
H315Causes skin irritation.[5][6]
H319Causes serious eye irritation.[5][6]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] Keep away from oxidizing agents.[3] Recommended storage is at 0-8°C.[1]

References

Spectroscopic Profile of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-6-methyl-3-nitropyridine (CAS No: 21901-29-1). The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in pharmaceutical and chemical research. This document compiles available physical and spectroscopic information and outlines standardized experimental protocols for obtaining such data.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1]

Physical Properties:

PropertyValueReference
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol
Melting Point153-155 °C
AppearanceSolid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not currently published. However, based on the analysis of similar structures, such as 2-amino-6-methylpyridine, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics can be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H (C4)~ 8.0 - 8.5Doublet1H
Pyridine-H (C5)~ 6.5 - 7.0Doublet1H
-NH₂~ 5.0 - 6.0Broad Singlet2H
-CH₃~ 2.4 - 2.6Singlet3H
¹³C NMR Predicted Chemical Shift (ppm)
Pyridine-C2~ 158 - 162
Pyridine-C6~ 155 - 159
Pyridine-C3~ 130 - 135
Pyridine-C4~ 145 - 150
Pyridine-C5~ 110 - 115
-CH₃~ 20 - 25

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted FT-IR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
N-O Stretch (Nitro, Asymmetric)1500 - 1550Strong
N-O Stretch (Nitro, Symmetric)1335 - 1385Strong
C=C and C=N Stretch (Aromatic Ring)1400 - 1600Medium to Strong
N-H Bend (Amino)1580 - 1650Medium
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Ion (M⁺)m/z 153
Key Fragmentation PeaksLoss of NO₂, Loss of CH₃, Loss of NH₂

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. While experimental data is currently limited in public databases, the provided predictions and standardized protocols offer a robust framework for in-house characterization and quality control.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-6-methyl-3-nitropyridine, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the starting materials, experimental protocols, and quantitative data associated with the most common synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct routes: the direct nitration of 2-amino-6-methylpyridine and a multi-step synthesis commencing from 2,6-dichloropyridine. Each pathway offers unique advantages and challenges in terms of yield, purity, and operational complexity.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound, providing a comparative overview of the different synthetic approaches.

Table 1: Direct Nitration of 2-amino-6-methylpyridine

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
2-amino-6-methylpyridineConc. H₂SO₄, Conc. HNO₃01 hour29[1]
2-amino-6-methylpyridineH₂SO₄, HNO₃Not specifiedNot specified22-24[2]

Table 2: Multi-step Synthesis from 2,6-dichloropyridine

StepStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
1. Nitration2,6-dichloropyridineConc. H₂SO₄, Conc. HNO₃100-1055 hours75.38[3]
2. Ammonolysis2,6-dichloro-3-nitropyridineAq. NH₃, Methanol35-402 hours56.45[3]
3. Methylation (Proposed)2-amino-6-chloro-3-nitropyridineTrimethylboroxine, Pd(OAc)₂, SPhos, Cs₂CO₃10018 hoursNot Reported[4]

Experimental Protocols

Route 1: Direct Nitration of 2-amino-6-methylpyridine

This method involves the direct electrophilic nitration of the pyridine ring of 2-amino-6-methylpyridine.

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 30 g (0.28 mol) of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature remains at 0°C.

  • Prepare a nitrating mixture by combining concentrated sulfuric acid (98%) and concentrated nitric acid (72%) in a 1:1 volume ratio.

  • Slowly add 42 mL of the nitrating mixture to the reaction flask, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to stand for 12 hours.

  • Pour the reaction mixture into 2 L of ice water.

  • Neutralize the solution to pH 7 by the addition of concentrated ammonia.

  • Filter the resulting precipitate and dry the filter cake to obtain the crude product.

  • The crude product can be further purified by steam distillation followed by recrystallization from ethyl acetate to yield this compound.[1]

Route 2: Multi-step Synthesis from 2,6-dichloropyridine

This pathway involves a sequence of reactions starting with the nitration of 2,6-dichloropyridine, followed by selective amination and a final methylation step.

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

  • To a reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20–25°C with constant stirring.

  • Slowly add 75.0 g of concentrated nitric acid (98.0%), keeping the reaction temperature below 50°C.

  • Heat the resulting mixture to 100–105°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 50°C and pour it into ice water.

  • Filter the precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.[3]

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine

  • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

  • Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.

  • Heat the mixture to 35–40°C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 20°C.

  • Filter the solid product, wash with methanol, and dry to obtain 2-amino-6-chloro-3-nitropyridine.[3]

Step 3: Proposed Synthesis of this compound via Suzuki Coupling This proposed final step is based on established Suzuki-Miyaura cross-coupling methodologies for the methylation of chloropyridines, as a specific protocol for this substrate is not readily available in the reviewed literature.

  • In an oven-dried Schlenk flask, combine 2-amino-6-chloro-3-nitropyridine (1.0 mmol), trimethylboroxine (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.[4]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 2-amino-6-methylpyridine 2-amino-6-methylpyridine Nitration Nitration 2-amino-6-methylpyridine->Nitration Conc. H₂SO₄, Conc. HNO₃ This compound This compound Nitration->this compound

Caption: Direct nitration of 2-amino-6-methylpyridine.

Synthesis_Route_2 2,6-dichloropyridine 2,6-dichloropyridine Nitration Nitration 2,6-dichloropyridine->Nitration Conc. H₂SO₄, Conc. HNO₃ 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine Nitration->2,6-dichloro-3-nitropyridine Ammonolysis Ammonolysis 2,6-dichloro-3-nitropyridine->Ammonolysis Aq. NH₃, MeOH 2-amino-6-chloro-3-nitropyridine 2-amino-6-chloro-3-nitropyridine Ammonolysis->2-amino-6-chloro-3-nitropyridine Methylation Methylation (Proposed) 2-amino-6-chloro-3-nitropyridine->Methylation Trimethylboroxine, Pd catalyst This compound This compound Methylation->this compound

Caption: Multi-step synthesis from 2,6-dichloropyridine.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 2-Amino-6-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the nuanced reactivity imparted by the interplay of its substituents on the pyridine core.[1] This document details the electronic effects influencing the amino group's nucleophilicity, and explores its participation in key chemical transformations including acylation, alkylation, and the Sandmeyer reaction. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways are provided to serve as a practical resource for laboratory and research applications.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The synthetic utility of this compound is largely dictated by the reactivity of its functional groups: the pyridine nitrogen, the methyl group, the nitro group, and of primary interest to this guide, the amino group. The unique electronic environment created by the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring results in a rich and varied chemical reactivity profile for the amino functionality.

Electronic and Steric Effects

The reactivity of the amino group in this compound is modulated by a combination of electronic and steric factors:

  • Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. It also possesses a lone pair of electrons, rendering it nucleophilic and basic.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through resonance and induction. Its presence significantly deactivates the pyridine ring towards electrophilic attack and influences the basicity and nucleophilicity of the amino group.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction, which has a minor activating effect on the ring.[2] It also contributes some steric bulk in the position ortho to the amino group.[2]

  • Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally lowers the basicity of exocyclic amino groups compared to their aniline counterparts.

The juxtaposition of the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system that significantly influences the reactivity of the amino group. The electron-withdrawing nature of the nitro group and the pyridine nitrogen reduces the basicity and nucleophilicity of the amino group compared to 2-amino-6-methylpyridine.

Quantitative Reactivity Data

CompoundpKa of Conjugate AcidReference
2-Aminopyridine6.86[3]
4-Aminopyridine9.18[4]
3-Aminopyridine6.03[4]
Aniline4.63
3-Nitroaniline2.47
This compound Estimated < 5

Table 1: pKa values of relevant amino-substituted aromatic compounds.

Key Reactions of the Amino Group

The amino group of this compound is a versatile handle for a variety of chemical transformations.

Acylation

The amino group can be readily acylated to form the corresponding amide. This reaction is often used to protect the amino group or to introduce new functional moieties.

Acylation cluster_reactants Reactants cluster_products Products This compound This compound Amide N-acetyl- or N-acyl- This compound This compound->Amide Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, DMF) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride, Acyl Chloride) AcylatingAgent->Amide Byproduct Byproduct (e.g., Acetic Acid, HCl)

Caption: General workflow for the acylation of this compound.

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. If DCM was used as the solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Acylating AgentBaseSolventTypical Yield (%)
Acetic AnhydridePyridinePyridine85-95
Acetyl ChlorideTriethylamineDCM80-90
Benzoyl ChloridePyridineDCM75-85

Table 2: Representative conditions and expected yields for the acylation of aminopyridines.

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, although over-alkylation to the tertiary amine can be a competing side reaction.

Alkylation cluster_reactants Reactants cluster_products Products This compound This compound AlkylatedProduct N-alkylated Product This compound->AlkylatedProduct Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) AlkylatingAgent Alkylating Agent (e.g., Alkyl Halide) AlkylatingAgent->AlkylatedProduct Salt Amine Salt

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: N-Methylation with Methyl Iodide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).

  • Reagent Addition: Add methyl iodide (1.1-1.3 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Alkylating AgentBaseSolventTemperatureTypical Yield (%)
Methyl IodideK₂CO₃AcetoneReflux70-80
Benzyl BromideNaHDMFRoom Temp.65-75

Table 3: Representative conditions for the N-alkylation of aminopyridines.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the transformation of aromatic amino groups into a wide variety of other functionalities, such as halogens, cyano, and hydroxyl groups.[5][6][7] This reaction proceeds via a diazonium salt intermediate.[8]

Sandmeyer_Reaction Sandmeyer Reaction Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Nucleophilic Substitution Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, aq. HBr/HCl 0-5 °C Product_Br 2-Bromo-6-methyl-3-nitropyridine Diazonium->Product_Br CuBr Product_Cl 2-Chloro-6-methyl-3-nitropyridine Diazonium->Product_Cl CuCl Product_CN 2-Cyano-6-methyl-3-nitropyridine Diazonium->Product_CN CuCN

Caption: The Sandmeyer reaction pathway for this compound.

Experimental Protocol: Bromination via Sandmeyer Reaction

  • Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with an organic solvent like dichloromethane or ether.

  • Purification: Wash the organic extract with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Target FunctionalityCopper(I) SaltAcidTypical Yield (%)
-BrCuBrHBr60-75
-ClCuClHCl65-80
-CNCuCN50-65

Table 4: Reagents and typical yields for the Sandmeyer reaction of aminopyridines.

Conclusion

The amino group of this compound exhibits a rich and synthetically useful reactivity profile. While its basicity and nucleophilicity are tempered by the electron-withdrawing nitro group and the pyridine nitrogen, it readily undergoes a variety of important chemical transformations. This guide has provided an overview of its reactivity in acylation, alkylation, and the Sandmeyer reaction, complete with generalized experimental protocols and expected outcomes. A thorough understanding of these reactions and the electronic factors that govern them is crucial for the effective utilization of this versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research to experimentally determine the pKa and to optimize reaction conditions for specific transformations of this molecule would be of significant value to the scientific community.

References

The Nitro Group: A Linchpin in the Reactivity of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on the pyridine ring of 2-Amino-6-methyl-3-nitropyridine profoundly dictates its chemical behavior, transforming it into a versatile building block for the synthesis of a wide array of functionalized molecules of interest in the pharmaceutical and agrochemical industries. This technical guide delves into the core principles governing the reactivity of this compound, with a specific focus on the multifaceted role of the nitro group. Through a comprehensive review of key reactions, supported by experimental data and detailed protocols, this document aims to provide a practical resource for professionals engaged in organic synthesis and drug discovery.

The Electron-Withdrawing Nature of the Nitro Group: Activating and Directing Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that is central to understanding the reactivity of this compound. This strong inductive and resonance effect significantly reduces the electron density of the pyridine ring, a phenomenon that has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it less susceptible to attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the diminished electron density at the carbon atoms of the ring, particularly at positions ortho and para to the nitro group, renders them susceptible to attack by nucleophiles. This activation is the cornerstone of the synthetic utility of this compound.

Key Reactions and the Role of the Nitro Group

The unique electronic properties imparted by the nitro group enable a range of chemical transformations, making this compound a valuable synthetic intermediate. The primary reactions are nucleophilic aromatic substitution, reduction of the nitro group, and diazotization of the amino group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position, along with the ring nitrogen, activates the 2- and 6-positions for nucleophilic attack. However, the presence of the amino group at the 2-position and the methyl group at the 6-position sterically hinders direct substitution at these sites. The primary role of the nitro group in SNAr reactions on this scaffold is often to facilitate the displacement of a leaving group that has been introduced at another position, or to activate the ring for other types of nucleophilic attack.

While specific quantitative data for SNAr reactions on this compound is not extensively reported in the literature, general protocols for similar 3-nitropyridine systems can be adapted. For instance, the reaction of 2-methyl-3-nitropyridines with thiols proceeds under mild conditions in the presence of a base.

Table 1: Representative Nucleophilic Aromatic Substitution of 2-Methyl-3-nitropyridines with Thiols

Entry2-Methyl-3-nitropyridine DerivativeThiolProductYield (%)
12-Methyl-3,5-dinitropyridineBenzylthiol2-Methyl-5-nitro-3-(benzylthio)pyridine85
25-Bromo-2-methyl-3-nitropyridine4-Chlorothiophenol5-Bromo-3-(4-chlorophenylthio)-2-methylpyridine92

Data extrapolated from studies on similar 2-methyl-3-nitropyridine systems.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

This protocol is adapted from studies on related 2-methyl-3-nitropyridine compounds and can serve as a starting point for reactions with this compound, with the understanding that optimization may be necessary.

Materials:

  • This compound

  • Thiol of interest

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the desired thiol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: General Workflow for Nucleophilic Aromatic Substitution

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A This compound E E A->E Mixing & Heating B Nucleophile (e.g., Thiol) B->E Mixing & Heating C Base (e.g., K2CO3) C->E Mixing & Heating D Solvent (e.g., DMF) D->E Mixing & Heating F Quenching (Water) E->F G Extraction (Organic Solvent) F->G H Washing & Drying G->H I Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for a typical nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 2,3-diamino-6-methylpyridine. This transformation is of significant importance as it opens up avenues for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are common scaffolds in medicinal chemistry. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in acidic medium being a common and effective method.

Table 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine

Starting MaterialReducing AgentSolventProductYield (%)
2-Amino-6-methoxy-3-nitropyridineSnCl₂·2H₂OConc. HCl2,3-Diamino-6-methoxypyridine dihydrochloride86.5

This data is for a closely related compound and serves as a strong indicator for the expected outcome with the methyl analog.

Experimental Protocol: Reduction of the Nitro Group using Stannous Chloride

This protocol is adapted from the reduction of the analogous 6-methoxy derivative and is expected to be directly applicable to this compound.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To concentrated hydrochloric acid, add this compound (1.0 eq) at room temperature with stirring.

  • Cool the resulting solution to 10-15 °C.

  • Slowly add stannous chloride dihydrate (2.0-2.5 eq).

  • Warm the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and stir for an additional hour to allow for precipitation of the product.

  • Collect the precipitated 2,3-diamino-6-methylpyridine dihydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Diagram 2: Reaction Scheme for the Reduction of the Nitro Group

G A This compound C 2,3-Diamino-6-methylpyridine A->C Reduction B SnCl2 / HCl

Caption: Reduction of the nitro group to form the corresponding diamine.

Diazotization of the Amino Group

The primary amino group at the 2-position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups, including halogens, cyano, and hydroxyl groups, in place of the original amino group. The electron-withdrawing nitro group can influence the stability and reactivity of the diazonium salt.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction

Procedure:

  • Diazotization:

    • Dissolve or suspend this compound (1.0 eq) in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Example with Chloride):

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or recrystallization.

Diagram 3: Logical Flow of a Diazotization-Sandmeyer Reaction

G A This compound C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl 0-5 °C E Substituted Product (e.g., 2-Chloro-6-methyl-3-nitropyridine) C->E Nucleophilic Displacement D CuX (Sandmeyer Reagent)

Caption: Logical steps in a diazotization followed by a Sandmeyer reaction.

Role in the Synthesis of Bioactive Molecules

The reactivity profile of this compound makes it a valuable precursor for the synthesis of various biologically active compounds. While direct involvement of this compound in specific signaling pathways is not well-documented, its derivatives, particularly those incorporating fused heterocyclic systems derived from the 2,3-diamino intermediate, have been explored as inhibitors of protein kinases.

Protein kinases are crucial components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general strategy involves the reduction of the nitro group of a substituted aminonitropyridine to form a diamine, which is then cyclized to create a scaffold, such as an imidazo[4,5-b]pyridine. This core structure can then be further functionalized to generate potent and selective kinase inhibitors.

Diagram 4: Potential Signaling Pathway Intervention by Derivatives

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibitor Action A Upstream Signal B Kinase A A->B C Kinase B B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E F Derivative of This compound F->B Inhibition

Caption: Putative mechanism of action for kinase inhibitors derived from this compound.

Conclusion

The nitro group in this compound is the key determinant of its chemical reactivity. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution and provides a functional handle that can be readily transformed into an amino group, paving the way for the synthesis of complex heterocyclic structures. The ability to undergo diazotization further expands its synthetic utility. This combination of reactive sites makes this compound a highly valuable and versatile intermediate for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of the role of the nitro group is paramount for effectively harnessing the synthetic potential of this important molecule.

Spectroscopic Data

Table 3: Spectroscopic Data for 6-Methylpyridine-2,3-diamine (Reduction Product)

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 6.85 (d, 1H), 6.30 (d, 1H), 4.60 (br s, 2H, NH₂), 3.55 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 150.2, 145.8, 135.1, 122.6, 110.4, 23.7
Mass Spec (ESI-MS)m/z: 124.08 [M+H]⁺

Note: Spectroscopic data for other derivatives would be dependent on the specific reaction and substituents introduced.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Amino-6-methyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and materials science. This document outlines the key structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational studies. Detailed theoretical experimental protocols for the characterization of this molecule are presented. The guide also features visualizations of the molecular structure and logical workflows to aid in the understanding of its chemical properties.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. The spatial arrangement of these functional groups significantly influences the molecule's electronic properties and reactivity.

Computational Analysis

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound. A study utilizing the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set has provided a detailed understanding of its structural parameters.[1]

The conformation of the amino and nitro groups relative to the pyridine ring is a key feature. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group plays a crucial role in stabilizing a planar conformation of these substituents with respect to the aromatic ring. This interaction leads to a shortening of the involved N-H and N-O bonds and influences the overall electronic distribution within the molecule.

Quantitative Structural Data

The following tables summarize the key bond lengths and bond angles for this compound as determined by computational methods.[1]

Table 1: Selected Bond Lengths of this compound (Å)

BondCalculated (DFT/B3LYP/6-311++G(d,p))
N(1)-C(2)1.35
C(2)-N(7)1.36
C(2)-C(3)1.42
C(3)-N(8)1.46
C(3)-C(4)1.39
C(4)-C(5)1.38
C(5)-C(6)1.39
C(6)-N(1)1.34
C(6)-C(11)1.51
N(8)-O(9)1.23
N(8)-O(10)1.23

Table 2: Selected Bond Angles of this compound (°)

AngleCalculated (DFT/B3LYP/6-311++G(d,p))
C(6)-N(1)-C(2)118.5
N(1)-C(2)-C(3)121.3
N(1)-C(2)-N(7)117.8
C(3)-C(2)-N(7)120.9
C(2)-C(3)-C(4)118.7
C(2)-C(3)-N(8)120.2
C(4)-C(3)-N(8)121.1
C(3)-C(4)-C(5)120.1
C(4)-C(5)-C(6)120.3
N(1)-C(6)-C(5)121.1
N(1)-C(6)-C(11)117.2
C(5)-C(6)-C(11)121.7
C(3)-N(8)-O(9)117.5
C(3)-N(8)-O(10)117.5
O(9)-N(8)-O(10)125.0

Experimental Protocols

Synthesis

A common synthetic route to this compound involves the nitration of 2-Amino-6-methylpyridine.

Protocol: Nitration of 2-Amino-6-methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-Amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 volume ratio) and cool it to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-Amino-6-methylpyridine in sulfuric acid, ensuring the reaction temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) while keeping the temperature low.

  • Isolation: The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.

Characterization

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion techniques.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).

  • Data Processing: Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the connectivity and chemical environment of the atoms in the molecule.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, C-H stretches of the methyl group and the pyridine ring, and the ring vibrations.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.

Molecular_Structure cluster_pyridine_ring Pyridine Ring cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 NH2 NH2 C2->NH2 at C2 C4 C4 C3->C4 NO2 NO2 C3->NO2 at C3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 CH3 CH3 C6->CH3 at C6

Caption: Molecular structure of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start 2-Amino-6-methylpyridine Nitration Nitration Start->Nitration Crude Crude Product Nitration->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR IR FT-IR Spectroscopy Pure->IR XRay Single-Crystal X-ray Diffraction Pure->XRay Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation Solid_State_Structure Precise 3D Structure XRay->Solid_State_Structure

Caption: Experimental workflow for synthesis and characterization.

References

The Versatility of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry.[1][2] Its unique arrangement of amino, nitro, and methyl groups on a pyridine core provides multiple reaction sites for synthetic elaboration, making it an ideal starting material for the construction of complex molecular architectures.[1][2] This technical guide explores the significant potential of this compound as a key intermediate in the synthesis of potent therapeutic agents, with a primary focus on its application in the development of kinase inhibitors and other novel anticancer agents. We provide an in-depth look at its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: A Privileged Starting Block

The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous natural products and FDA-approved drugs.[3][4] Its ability to participate in hydrogen bonding and other key interactions within biological targets makes it a desirable motif for medicinal chemists. This compound (CAS: 21901-29-1) capitalizes on this foundation, offering a strategic combination of functional groups that facilitate diverse chemical transformations.[2]

  • The amino group at the 2-position is a key nucleophile and can be a critical interaction point in drug-target binding.

  • The nitro group at the 3-position is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution. Crucially, it can be readily reduced to an amino group, which is a pivotal step in the synthesis of fused heterocyclic systems.[5]

  • The methyl group at the 6-position offers a site for further functionalization or can provide steric and electronic influence on the molecule's properties.

These features make this compound an essential building block for constructing libraries of compounds aimed at various therapeutic targets, particularly in oncology.[1][6]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for potent and selective inhibitors of protein kinases and as a scaffold for other anticancer agents.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of cancer.[5][7] Consequently, kinase inhibitors are a major class of modern therapeutics. This compound serves as an excellent starting point for synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of the natural purine core of ATP.[5]

The general synthetic strategy involves two key steps:

  • Functionalization: The pyridine ring is first modified, often via nucleophilic aromatic substitution or cross-coupling reactions.

  • Reductive Cyclization: The nitro group is reduced to an amine, creating a 2,3-diaminopyridine intermediate. This intermediate is then cyclized with an appropriate reagent (e.g., an aldehyde or carboxylic acid) to form the fused imidazo[4,5-b]pyridine ring system.[5]

This approach has been used to generate inhibitors for several important kinase families:

  • Aurora Kinases: Derivatives of 3-cyano-6-(pyrazoloamino)pyridines have shown potent and selective inhibition of Aurora A kinase, an important target in oncology.[8]

  • Janus Kinase 3 (JAK3): Covalent inhibitors of JAK3 have been developed using substituted pyrimidine scaffolds, a class of molecules accessible from aminopyridine precursors.[9]

  • c-Met Kinase: A series of 2-aminopyridine-3-carboxamide derivatives were designed as potent c-Met inhibitors, demonstrating the utility of the aminopyridine scaffold in targeting this receptor tyrosine kinase.[10]

The diagram below illustrates the general workflow for transforming this compound into a kinase inhibitor scaffold.

G Start This compound Step1 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Substituted Nitropyridine Derivative Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 2,3-Diaminopyridine Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Final Fused Heterocycle (e.g., Imidazo[4,5-b]pyridine) Step3->Final Target Kinase Inhibitor Final->Target

Caption: General synthetic workflow from the starting material to a kinase inhibitor.
Development of Novel Anticancer Agents

Beyond specific kinase inhibition, derivatives of nitropyridines have shown broad potential as anticancer agents through various mechanisms.

  • Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[11] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[11]

  • Induction of Apoptosis: Novel diazaphenothiazines synthesized from pyridine precursors have demonstrated the ability to induce apoptosis in melanoma cells by depleting intracellular glutathione (GSH) levels and disrupting the mitochondrial membrane potential.[12]

  • Broad Cytotoxicity: Libraries based on 6-amino-2-pyridone-3,5-dicarbonitrile scaffolds, accessible through multicomponent reactions involving aminopyridine precursors, have yielded compounds with potent anticancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[13]

The diagram below depicts a simplified signaling pathway targeted by many kinase inhibitors derived from this scaffold, highlighting the inhibition of a generic receptor tyrosine kinase (RTK) pathway.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Receptor

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Quantitative Biological Data

The versatility of the aminonitropyridine scaffold is demonstrated by the potent biological activities of its derivatives against various targets. The following tables summarize key quantitative data from the literature for compounds derived from related aminopyridine structures.

Table 1: Kinase Inhibitory Activity of Aminopyridine Derivatives

Compound ID Target Kinase IC₅₀ (nM) Cell Line Reference
(S)-24o c-Met 22 EBC-1 [10]
Compound 6 Aurora A Potent (not quantified) N/A [8]
Compound 9 JAK3 4.8 N/A (Enzymatic) [9]

| Compound 3g | Aurora Kinases | Potent (not quantified) | N/A |[14] |

Table 2: Anticancer Activity of Nitropyridine and Aminopyridine Derivatives

Compound ID Mechanism/Target IC₅₀ / GI₅₀ (µM) Cell Line Reference
4AZA2891 Tubulin Polymerization 0.0054 HT-29 [11]
4AZA2996 Tubulin Polymerization 0.0040 HT-29 [11]
Compound 47 Antimitotic 1.88 CCRF-CEM (Leukemia) [15]
Compound 5o Cytotoxicity Potent (not quantified) Glioblastoma [13]

| Compound l | Cytotoxicity | 27.6 | MDA-MB-231 (Breast) |[16] |

Key Experimental Protocols

The following protocols are representative of the key transformations applied to this compound and its analogues to synthesize biologically active molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling

(Adapted from a general procedure for coupling with a related bromo-nitropyridine)[5]

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the pyridine core, a common strategy to introduce diversity.

Materials:

  • Halogenated this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • Combine the halogenated nitropyridine, arylboronic acid, and potassium carbonate in a Schlenk flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Protocol 2: Reduction of the Nitro Group

(A general and widely used procedure for nitro group reduction)

This is a critical step to generate the 2,3-diaminopyridine intermediate required for subsequent cyclization reactions.[5]

Materials:

  • Substituted this compound (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂) (5.0 - 10.0 eq)

  • Ammonium chloride (NH₄Cl) solution (if using Fe) or concentrated HCl (if using SnCl₂)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

Procedure (Using Iron):

  • To a solution of the nitropyridine in ethanol/water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with an organic solvent and wash with brine.

  • Dry the organic layer, filter, and concentrate to yield the 2,3-diaminopyridine product, which may be used in the next step without further purification.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for the synthesis of diverse and potent bioactive molecules. Its strategic functionalization allows for the efficient construction of complex scaffolds, most notably kinase inhibitors based on the imidazo[4,5-b]pyridine core. The demonstrated success of its derivatives in targeting critical cancer pathways, such as those regulated by Aurora kinases, c-Met, and tubulin polymerization, underscores its immense value to drug discovery programs. Future work will likely focus on expanding the diversity of libraries derived from this scaffold, exploring new coupling partners, and developing novel heterocyclic systems to target a wider range of diseases, including inflammatory and neurodegenerative disorders. The continued application of this versatile building block will undoubtedly accelerate the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components of numerous approved kinase inhibitors.

This document provides detailed application notes and protocols for the use of 2-Amino-6-methyl-3-nitropyridine as a versatile starting material for the synthesis of a promising class of kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. The structural similarity of this scaffold to the endogenous purine core of ATP allows for competitive inhibition at the kinase ATP-binding site. The synthetic strategy involves the initial reduction of the nitro group to form a key diamine intermediate, followed by cyclization and further derivatization to generate a library of potential kinase inhibitors.

Synthetic Strategy Overview

The overall synthetic approach to generate imidazo[4,5-b]pyridine-based kinase inhibitors from this compound is a two-step process. The first critical step is the reduction of the 3-nitro group to afford 2,3-diamino-6-methylpyridine. This intermediate is then cyclized with various reagents, such as aldehydes or carboxylic acids, to construct the core imidazo[4,5-b]pyridine ring system. Further functionalization can be achieved through cross-coupling reactions to explore the structure-activity relationship (SAR).

Synthetic_Strategy A 2-Amino-6-methyl- 3-nitropyridine B 2,3-Diamino-6-methylpyridine A->B Reduction C Imidazo[4,5-b]pyridine Scaffold B->C Cyclization D Kinase Inhibitors C->D Derivatization

Caption: General synthetic workflow from this compound to kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-6-methylpyridine

This protocol describes the reduction of the nitro group of this compound to form the key intermediate, 2,3-diamino-6-methylpyridine. The procedure is adapted from a similar reduction of a substituted nitropyridine.[1]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (40%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add concentrated hydrochloric acid.

  • Cool the resulting solution to 15 °C using an ice bath.

  • Slowly add stannous chloride dihydrate (2.0 eq) to the cooled solution while stirring.

  • After the addition is complete, heat the reaction mixture to 35–40 °C and stir for 5–6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 20 °C and stir for an additional hour.

  • Carefully neutralize the reaction mixture by the slow addition of a 40% sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-diamino-6-methylpyridine.

Protocol 2: Synthesis of the Imidazo[4,5-b]pyridine Scaffold

This protocol outlines the cyclization of 2,3-diamino-6-methylpyridine with an aldehyde to form the imidazo[4,5-b]pyridine core.

Materials:

  • 2,3-Diamino-6-methylpyridine

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-diamino-6-methylpyridine (1.0 eq) and the aromatic aldehyde (1.0 eq) in DMSO.

  • Add sodium metabisulfite (1.1 eq) to the solution.

  • Heat the reaction mixture at 120 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude imidazo[4,5-b]pyridine derivative.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The imidazo[4,5-b]pyridine scaffold has been utilized to develop inhibitors for various kinases. The following tables summarize the inhibitory activities of representative compounds from this class against several key kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against CDK9 and Cancer Cell Lines [2][3]

Compound IDModificationCDK9 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
I Phenyl at C20.881.211.87
VIII 4-Methoxyphenyl at C20.920.921.12
IX 4-Chlorophenyl at C20.850.851.05
Sorafenib Reference Drug0.76--
Doxorubicin Reference Drug-~1.65-

Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases [4][5]

Compound IDR Group at C7Aurora-A Kᵢ (nM)Aurora-B Kᵢ (nM)
27e 4-(4-chlorobenzyl)piperazin-1-yl7.548
31 piperazin-1-yl)-N-(thiazol-2-yl)acetamide42198

Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against MLK3 [6]

Compound IDSubstituentsMLK3 IC₅₀ (nM)
9a Varied substitutions6
9e Varied substitutions6
9j Varied substitutions8
9k Varied substitutions11

Signaling Pathways and Experimental Workflow Visualization

The synthesized kinase inhibitors can modulate various signaling pathways implicated in cancer and other diseases. Below are diagrams illustrating a targeted signaling pathway and a typical experimental workflow for inhibitor evaluation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Imidazo[4,5-b]pyridine Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified representation of the MAPK and PI3K/AKT signaling pathways targeted by kinase inhibitors.

Experimental_Workflow A Synthesis of Imidazo[4,5-b]pyridine Derivatives B In Vitro Kinase Assay (Determine IC50) A->B C Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C D Western Blot Analysis (Target Engagement) C->D E In Vivo Efficacy Studies (Xenograft Models) C->E F Lead Optimization D->F E->F

Caption: A typical experimental workflow for the evaluation of synthesized kinase inhibitors.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. The synthetic route, involving a key reduction and cyclization, allows for the generation of a diverse library of compounds for screening against various kinase targets. The provided protocols and data offer a solid foundation for researchers to explore this promising scaffold in the development of novel therapeutics for a range of diseases. Further optimization of the imidazo[4,5-b]pyridine core through medicinal chemistry efforts holds the potential to yield potent and selective kinase inhibitors with improved pharmacological properties.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and guidance for the Suzuki coupling of a halogenated derivative of 2-Amino-6-methyl-3-nitropyridine with various arylboronic acids. The resulting 3-aryl-2-amino-6-methylpyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[3][4]

The presence of a nitro group and an amino group on the pyridine ring presents unique challenges and opportunities. The strong electron-withdrawing nature of the nitro group can significantly impact the reactivity of the pyridine core, while both the amino and pyridine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition.[5] Therefore, careful optimization of the catalyst system, base, and reaction conditions is crucial for achieving high yields.

This document outlines the synthesis of the necessary starting material, provides a generalized and optimized protocol for the Suzuki coupling, presents expected outcomes based on structurally similar compounds, and discusses the relevance of the products in drug discovery, particularly as kinase inhibitors.

Synthesis of Starting Material: 5-Bromo-2-amino-6-methyl-3-nitropyridine

To perform a Suzuki coupling, a halogenated precursor is required. The following protocol, adapted from established procedures for the synthesis of related compounds like 2-amino-5-bromo-3-nitropyridine, can be used to synthesize the necessary starting material.[6]

Reaction Scheme:

cluster_0 Synthesis of 5-Bromo-2-amino-6-methyl-3-nitropyridine start 2-Amino-6-methylpyridine step1 Bromination (Br2, H2SO4) start->step1 intermediate 5-Bromo-2-amino-6-methylpyridine step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 product 5-Bromo-2-amino-6-methyl-3-nitropyridine step2->product

Caption: Synthetic route to the Suzuki coupling precursor.

Experimental Protocol:

  • Bromination of 2-Amino-6-methylpyridine:

    • To a stirred solution of 2-amino-6-methylpyridine (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0 °C.

    • Slowly add bromine (1.05 eq.) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until pH > 8.

    • The resulting precipitate, 5-bromo-2-amino-6-methylpyridine, is collected by filtration, washed with cold water, and dried.

  • Nitration of 5-Bromo-2-amino-6-methylpyridine:

    • Add 5-bromo-2-amino-6-methylpyridine (1.0 eq.) portion-wise to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Stir the mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The yellow precipitate of 5-bromo-2-amino-6-methyl-3-nitropyridine is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried under vacuum.[6]

Suzuki-Miyaura Cross-Coupling Protocol

The following protocol is an optimized starting point for the coupling of 5-bromo-2-amino-6-methyl-3-nitropyridine with various arylboronic acids. It is based on successful procedures for the structurally similar 5-bromo-2-methylpyridin-3-amine and accounts for the electronic effects of the nitro group.[7]

G cluster_prep Reaction Setup cluster_reac Coupling Reaction cluster_workup Work-up and Purification prep_node prep_node reac_node reac_node work_node work_node A Add 5-bromo-2-amino-6-methyl-3-nitropyridine (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K3PO4, 2.0 eq.) to a dry Schlenk flask. B Evacuate and backfill the flask with Argon (3x). A->B C Add degassed solvent (e.g., 1,4-Dioxane/H2O 4:1). B->C D Add Pd catalyst and ligand (e.g., Pd(PPh3)4 or Pd2(dba)3 with a bulky phosphine ligand like SPhos) under Argon flow. C->D E Heat the reaction mixture (85-100 °C) with vigorous stirring for 4-12 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature, dilute with Ethyl Acetate. F->G H Wash with water and brine. G->H I Dry organic layer (Na2SO4), filter, and concentrate. H->I J Purify by column chromatography on silica gel. I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Methodology:

  • Materials:

    • 5-Bromo-2-amino-6-methyl-3-nitropyridine (1.0 eq.)

    • Arylboronic acid (1.1-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq.)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-amino-6-methyl-3-nitropyridine, the arylboronic acid, and the base.

    • Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Under a positive flow of argon, add the palladium catalyst and, if applicable, the ligand.

    • Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.

    • Monitor the reaction for the consumption of the starting material using an appropriate technique like TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-amino-6-methyl-3-nitropyridine.

Data Presentation: Expected Yields and Reaction Parameters

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901285
24-Methylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901282
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901288
44-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901278
53-Nitrophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901475
62-Thiopheneboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901080

Table 2: Optimization of Reaction Conditions

ParameterRecommended Starting PointNotes for Optimization
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosFor electron-deficient aryl halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can improve yields by facilitating reductive elimination.
Base K₃PO₄K₂CO₃ and Cs₂CO₃ are also effective. The choice of base can influence reaction rate and side product formation.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or DMF can also be used. Anhydrous conditions may be necessary to prevent protodeboronation of the boronic acid, especially with sensitive substrates.
Temperature 85-100 °CLowering the temperature may reduce side reactions but could also decrease the reaction rate.

Application in Drug Discovery: Kinase Inhibitors

Substituted aminopyridines are a prominent class of compounds in drug discovery, particularly as inhibitors of protein kinases.[8] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3]

The 3-aryl-2-aminopyridine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of a kinase, thereby inhibiting its function. The synthesized compounds from the Suzuki coupling described herein are excellent candidates for screening as inhibitors of various kinases, such as c-Jun N-terminal kinases (JNKs) or Protein Kinase B (PknB), which are implicated in inflammation and infectious diseases, respectively.[3][9]

cluster_pathway Simplified Kinase Signaling Pathway stimulus_node stimulus_node kinase_node kinase_node protein_node protein_node inhibitor_node inhibitor_node response_node response_node Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK (Kinase) MAPKK->JNK cJun c-Jun (Transcription Factor) JNK->cJun Gene Gene Expression (Inflammation, Apoptosis) cJun->Gene Inhibitor 3-Aryl-2-aminopyridine (Synthesized Compound) Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a synthesized compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, owing to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted diaminopyridines is of significant interest as this structural motif is a key component in numerous biologically active compounds.

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Amino-6-methyl-3-nitropyridine. The presence of both an amino group and a nitro group on the pyridine ring makes this substrate electronically complex, requiring careful optimization of reaction conditions. The protocol provided is based on established methods for structurally similar electron-deficient heteroaromatic amines.

Reaction Principle

The Buchwald-Hartwig amination of a halo-substituted this compound (e.g., 2-amino-5-bromo-6-methyl-3-nitropyridine) involves the palladium-catalyzed coupling of the C-X (where X is a halide) bond with a primary or secondary amine. The reaction proceeds in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve a sequence of key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-alkyl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, and is highly dependent on the nature of the amine coupling partner.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table provides representative data from a study on the Buchwald-Hartwig amination of a 3-bromo-4-indolylmaleimide with various anilines and aminopyridines. These examples with structurally relevant amine coupling partners provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Various Anilines and Aminopyridines [1]

EntryAmineProductYield (%)
1Aniline85
24-Methoxyaniline90
34-Chloroaniline82
43,4-Dichloroaniline78
54-(Trifluoromethyl)aniline75
62-Aminopyridine65
72-Amino-5-methylpyridine70
8N-Methylaniline88
9Morpholine92
10Piperidine95
Reaction Conditions: Substrate (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), Cs2CO3 (2.0 equiv), in toluene at 110 °C for 12-24 h. Yields are for isolated products.

Experimental Protocol: General Procedure

This protocol describes a general method for the Buchwald-Hartwig amination of a hypothetical 5-bromo-2-amino-6-methyl-3-nitropyridine with a generic amine. The conditions are a starting point and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-amino-6-methyl-3-nitropyridine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., Cs2CO3, K3PO4, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add 5-bromo-2-amino-6-methyl-3-nitropyridine (1.0 equiv), the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., Cs2CO3, 2.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, concentration typically 0.1-0.5 M) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble salts and the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted-2-amino-6-methyl-3-nitropyridine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Catalyst & Ligand prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Base & Amine prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 react Heat & Stir prep4->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Cool & Dilute monitor->workup1 workup2 Filter workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_complex->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', - HX) pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination

References

Application Notes and Protocols: Derivatization of 2-Amino-6-methyl-3-nitropyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Amino-6-methyl-3-nitropyridine, a key building block in the synthesis of novel therapeutic agents. This document details synthetic protocols for key chemical transformations and presents representative biological data for analogous compounds, offering a valuable resource for drug discovery programs.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the development of pharmaceuticals.[1] Its unique arrangement of amino, nitro, and methyl functional groups on the pyridine core allows for a diverse range of chemical modifications.[2] This structural motif is found in a variety of biologically active molecules, including kinase inhibitors and anticancer agents. The pyridine ring is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The derivatization of this compound opens up avenues to explore new chemical space and develop potent and selective drug candidates for various therapeutic targets.

Key Derivatization Strategies

The chemical versatility of this compound allows for several key derivatization reactions:

  • Acylation of the Amino Group: The amino group can be readily acylated to form amides, providing a straightforward method to introduce a wide variety of substituents.

  • Suzuki-Miyaura Coupling: While the amino group can be a challenging substituent for this reaction, it can be transformed into a more suitable leaving group (e.g., a halide via Sandmeyer reaction) to enable carbon-carbon bond formation.

  • Sandmeyer Reaction: This reaction allows for the conversion of the amino group into a diazonium salt, which can then be substituted by a variety of nucleophiles, including halides, providing a gateway to further derivatization.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding a diamine derivative that can be used to construct fused heterocyclic systems, such as imidazopyridines.

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the synthesis of an amide derivative by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a tertiary amine base (1.2 eq) in anhydrous DCM at 0 °C.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution via a dropping funnel over 15-30 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Sandmeyer Reaction for Halogenation

This protocol outlines the conversion of the amino group to a chloro group. A similar procedure can be followed for bromination using CuBr.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude 2-chloro-6-methyl-3-nitropyridine by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-3-nitropyridine

This protocol describes the cross-coupling of the chlorinated derivative with a boronic acid.

Materials:

  • 2-Chloro-6-methyl-3-nitropyridine (from Protocol 2)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, combine 2-chloro-6-methyl-3-nitropyridine (1.0 eq), the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table presents representative data for structurally related aminopyridine and nitropyridine derivatives to illustrate their potential as kinase inhibitors and anticancer agents.

Compound IDTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference CompoundReference Activity
A Aurora A Kinase15 nMVX-6800.6 nM
B VEGFR-20.12 µMSorafenib90 nM
C MCF-7 (Breast Cancer)5.2 µMDoxorubicin0.8 µM
D HCT116 (Colon Cancer)8.1 µM5-Fluorouracil4.5 µM
E A549 (Lung Cancer)12.5 µMCisplatin3.7 µM

Note: The compounds listed are representative examples from the literature of aminopyridine and nitropyridine derivatives and are not direct derivatives of this compound. This data is for illustrative purposes to guide drug discovery efforts.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the derivatization of this compound and subsequent biological screening.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization A This compound B Acylation A->B Acyl Halides C Sandmeyer Reaction A->C NaNO2, H+ E Nitro Reduction A->E Reducing Agents F Library of Derivatives B->F D Suzuki Coupling C->D Boronic Acids, Pd catalyst D->F E->F G High-Throughput Screening F->G H Hit Identification G->H I Lead Optimization H->I J Candidate Drug I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Derivative of This compound Inhibitor->RAF Inhibition

References

Application Notes and Protocols: Nitration of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the electrophilic nitration of 2-amino-6-methylpyridine. The primary product of this reaction, 2-amino-6-methyl-5-nitropyridine, is a valuable intermediate in the synthesis of various heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and materials science.[1] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, safety precautions, and data presentation. The regioselectivity of the reaction, which favors substitution at the 5-position, is also discussed.

Introduction

2-Amino-6-methylpyridine is an important organic intermediate used in the synthesis of a wide range of chemical compounds, including pharmaceuticals and agricultural chemicals.[2] Its nitration is a key transformation that introduces a nitro group onto the pyridine ring, providing a versatile functional group for further synthetic manipulations. The presence of both an amino and a nitro group on the pyridine scaffold makes the resulting product, 2-amino-6-methyl-5-nitropyridine, a highly useful building block in organic synthesis.[1]

The electrophilic nitration of the pyridine ring typically requires harsh conditions due to the ring's inherent electron deficiency, which is further exacerbated by protonation of the ring nitrogen in the acidic medium. However, the presence of the activating amino and methyl groups facilitates the reaction. The substitution pattern is controlled by the electronic effects of these substituents, leading to a high degree of regioselectivity for the 5-position.[3][4]

Reaction Scheme

The nitration of 2-amino-6-methylpyridine proceeds via an electrophilic aromatic substitution mechanism. A nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, generates the electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring.

Overall Reaction:

2-Amino-6-methylpyridine --> 2-Amino-6-methyl-5-nitropyridine

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

This table summarizes the key properties of the starting material and the primary product.

Property2-Amino-6-methylpyridine2-Amino-6-methyl-5-nitropyridine
CAS Number 1824-81-3[5]22280-62-2[6]
Molecular Formula C₆H₈N₂[2]C₆H₇N₃O₂[6]
Molecular Weight 108.14 g/mol [2]153.14 g/mol [6]
Appearance White to light yellow solid[2]Yellow solid
Melting Point 40-44 °C[5]185-189 °C
Boiling Point 208-209 °C[5]~276 °C (estimate)
Density ~1.068 g/cm³[2]~1.368 g/cm³ (estimate)
Table 2: Representative Reaction Parameters

This table outlines typical conditions for the nitration reaction.

ParameterValue / Condition
Nitrating Agent Concentrated Sulfuric Acid (H₂SO₄) / Nitric Acid (HNO₃)
Solvent Concentrated Sulfuric Acid
Reactant Molar Ratio H₂SO₄ : 2-amino-6-methylpyridine (excess)
HNO₃ : 2-amino-6-methylpyridine (~1:1 to 1.2:1)
Reaction Temperature 0-10 °C during addition; can be raised to 40-50°C[7]
Reaction Time 1-4 hours
Work-up Quenching on ice, followed by neutralization
Typical Yield 70-85% (unoptimized)

Experimental Protocol

This protocol details the procedure for the synthesis of 2-amino-6-methyl-5-nitropyridine.

Materials and Equipment
  • Reagents:

    • 2-amino-6-methylpyridine (98%+)

    • Concentrated Sulfuric Acid (95-98%)

    • Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)

    • Crushed Ice

    • Ammonium Hydroxide solution (30%) or Sodium Hydroxide pellets

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask (250 mL or 500 mL)

    • Dropping funnel

    • Thermometer

    • Magnetic stirrer and stir bar

    • Ice-salt bath

    • Beakers

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire setup in an ice-salt bath on a magnetic stirrer.

  • Acid Addition: Carefully add 100 mL of concentrated sulfuric acid to the reaction flask. Begin stirring and allow the acid to cool to below 5 °C.

  • Substrate Addition: Once the sulfuric acid is cold, slowly add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in small portions over 30-45 minutes. Ensure the temperature of the mixture does not rise above 10 °C during the addition. The resulting solution should be a clear, pale yellow.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL (~0.12 mol) of fuming nitric acid to 20 mL of cold, concentrated sulfuric acid in an ice bath.

  • Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2-amino-6-methylpyridine in sulfuric acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 0-5 °C. This process should take approximately 1 hour.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The color of the mixture may darken.

  • Work-up and Isolation:

    • Fill a large beaker (1 L) with approximately 400 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step.

    • The acidic solution is then neutralized to a pH of 6-7. This is achieved by slowly adding concentrated ammonium hydroxide solution or by preparing a concentrated sodium hydroxide solution and adding it slowly. Perform this step in an ice bath to manage the heat generated.

    • A yellow precipitate of 2-amino-6-methyl-5-nitropyridine will form.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and inorganic salts.

    • Press the solid as dry as possible on the filter and then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60 °C.

  • Purification (Optional):

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield a bright yellow crystalline solid.

Safety Precautions
  • Hazardous Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care, always wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Exothermic Reactions: The dilution of sulfuric acid, the addition of reagents, and the neutralization process are all highly exothermic. Maintain strict temperature control using ice baths and slow, controlled additions to prevent runaway reactions.

  • Nitrating Mixture: The nitrating mixture is highly reactive and should be prepared fresh and used immediately. Do not store it.

Visualizations

Experimental Workflow Diagram

Nitration_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Nitration Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup Assemble 3-neck flask, stirrer, thermometer, dropping funnel in ice-salt bath add_h2so4 Add H₂SO₄ and cool to < 5°C setup->add_h2so4 add_substrate Slowly add 2-amino-6-methylpyridine (Keep T < 10°C) add_h2so4->add_substrate add_nitro Dropwise addition of nitrating mixture (Keep T < 5°C) add_substrate->add_nitro prep_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitro->add_nitro react Stir at 0-5°C for 2 hours add_nitro->react quench Pour reaction mixture onto crushed ice react->quench neutralize Neutralize with base (e.g., NH₄OH) to pH 6-7 quench->neutralize precipitate Precipitate product neutralize->precipitate filter_wash Filter and wash with cold H₂O precipitate->filter_wash dry Dry the solid product filter_wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure 2-Amino-6-methyl-5-nitropyridine recrystallize->final_product

Caption: Experimental workflow for the nitration of 2-amino-6-methylpyridine.

Reaction Pathway Diagram

Reaction_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack & Intermediate Formation cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Final Product 2H₂SO₄ + HNO₃ 2H₂SO₄ + HNO₃ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ 2H₂SO₄ + HNO₃->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Generation of Electrophile start_mol Protonated 2-Amino-6-methylpyridine sigma_complex Sigma Complex (Wheland Intermediate) (Resonance Stabilized) start_mol->sigma_complex Attack at C5 nitronium NO₂⁺ nitronium->sigma_complex sigma_complex_2 Sigma Complex product Protonated Product sigma_complex_2->product Deprotonation protonated_prod Protonated Product hso4 HSO₄⁻ hso4->product final_prod 2-Amino-6-methyl-5-nitropyridine protonated_prod->final_prod Neutralization (Work-up) cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4

Caption: Simplified pathway for the electrophilic nitration of 2-amino-6-methylpyridine.

References

Application Notes and Protocols: 2-Amino-6-methyl-3-nitropyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-Amino-6-methyl-3-nitropyridine as a versatile building block in the synthesis of compound libraries for drug discovery and development.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its distinct functional groups that offer multiple points for chemical diversification.[1] The pyridine core is a privileged structure found in numerous FDA-approved drugs.[2][3] The amino group can be readily acylated, alkylated, or used in coupling reactions. The nitro group, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic aromatic substitution and can also be reduced to an amino group, providing another site for diversification.[1] This trifunctional nature makes it an ideal starting point for diversity-oriented and parallel synthesis efforts to generate libraries of novel compounds for high-throughput screening.[4][5][6]

Key Features as a Library Synthesis Building Block:

  • Multiple Diversification Points: The amino group, the nitro group (via substitution or reduction), and the pyridine ring itself offer numerous possibilities for structural variation.

  • Versatile Reactivity: Amenable to a wide range of organic reactions, including nucleophilic aromatic substitution, reduction, and various coupling reactions.[1]

  • Access to Privileged Scaffolds: The pyridine core is a well-established scaffold in medicinal chemistry with a proven track record in successful drug candidates.[2][3]

Core Reactions and Library Synthesis Strategy

A common strategy for library synthesis using this compound involves a multi-step sequence where each step introduces a new element of diversity. A potential workflow is outlined below.

G A This compound (Starting Scaffold) B Step 1: N-Acylation / Sulfonylation (Diversity Input 1: R1-COCl / R1-SO2Cl) A->B C Intermediate Library 1 B->C D Step 2: Nitro Group Reduction (e.g., SnCl2, H2) C->D E Intermediate Library 2 (Diaminopyridine Scaffold) D->E F Step 3: Second Amine Functionalization (Diversity Input 2: R2-CHO / R2-COCl) E->F G Final Compound Library F->G

Caption: Library synthesis workflow using this compound.

This workflow allows for the introduction of two points of diversity (R1 and R2), enabling the creation of a large and varied compound library from a single starting scaffold.

Experimental Protocols

The following protocols are designed for parallel synthesis in multi-well plates (e.g., 24 or 96-well plates). All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Parallel N-Acylation of this compound (Intermediate Library 1)

This protocol describes the reaction of the primary amino group with a library of acyl chlorides.

Materials:

  • This compound

  • Library of diverse acyl chlorides (R1-COCl) or sulfonyl chlorides (R1-SO2Cl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

  • Dispensing: To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).

  • Base Addition: Add 1.5 equivalents of pyridine or TEA (e.g., ~12 µL of pyridine) to each well.

  • Diversity Input: Add 1.1 equivalents (0.11 mmol) of each unique acyl chloride or sulfonyl chloride from your library to the corresponding well. This is typically done using a liquid handling robot from pre-prepared stock solutions of the acyl chlorides.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up (Parallel):

    • Add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Add 500 µL of DCM to each well.

    • Seal and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 500 µL of water, shake, centrifuge, and remove the aqueous layer.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate and filtering.

  • Solvent Removal: Evaporate the solvent from each well using a centrifugal evaporator to yield the crude products of Intermediate Library 1.

Protocol 2: Parallel Reduction of the Nitro Group (Intermediate Library 2)

This protocol details the reduction of the nitro group to a primary amine.

Materials:

  • Intermediate Library 1 (crude product from Protocol 1)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the crude product in each well from Protocol 1 in 500 µL of Ethanol.

  • Reagent Addition: In a separate plate, prepare a solution of stannous chloride dihydrate (4 equivalents) in a minimal amount of concentrated HCl and dilute with ethanol. Add this solution to each well of the reaction block. Alternatively, for a milder reduction, catalytic hydrogenation (e.g., H2, Pd/C) can be employed, though this is more complex to set up in a parallel format.

  • Reaction: Heat the reaction block to 50-60°C and shake for 4-6 hours. Monitor the reaction progress by LC-MS from a few representative wells.

  • Work-up (Parallel):

    • Cool the reaction block to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9). This will result in the precipitation of tin salts.

    • Add 1 mL of Ethyl Acetate to each well and shake vigorously.

    • Filter the contents of each well through a pad of celite in a filter plate to remove the tin salts.

    • Collect the filtrate in a new 96-well plate.

    • Wash the celite pad with additional Ethyl Acetate (2 x 500 µL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent to yield the crude products of Intermediate Library 2.

Protocol 3: Parallel Amide Coupling or Reductive Amination (Final Library)

This protocol provides two options for functionalizing the newly formed amino group.

Option A: Amide Coupling

Materials:

  • Intermediate Library 2

  • Library of diverse carboxylic acids (R2-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the crude product in each well from Protocol 2 in 300 µL of anhydrous DMF.

  • Reagent Addition: To each well, add 1.2 equivalents of the corresponding carboxylic acid (R2-COOH), 1.2 equivalents of HATU, and 3.0 equivalents of DIPEA.

  • Reaction: Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up:

    • Add 1 mL of water to each well.

    • Extract with Ethyl Acetate (3 x 500 µL).

    • Combine the organic layers in a new plate and wash with saturated aqueous lithium chloride solution to remove DMF.

    • Dry the organic layer and evaporate the solvent.

  • Purification: The final compounds are typically purified using parallel preparative HPLC-MS.

Option B: Reductive Amination

Materials:

  • Intermediate Library 2

  • Library of diverse aldehydes (R2-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolution: Dissolve the crude product in each well from Protocol 2 in 400 µL of DCE.

  • Aldehyde Addition: Add 1.1 equivalents of the corresponding aldehyde (R2-CHO) to each well.

  • Imine Formation: If desired, add a catalytic amount of acetic acid and shake for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Add 1.5 equivalents of sodium triacetoxyborohydride to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with DCM (3 x 500 µL).

    • Dry the combined organic layers and evaporate the solvent.

  • Purification: Purify the final compounds using parallel preparative HPLC-MS.

Data Presentation

Quantitative data from the library synthesis should be summarized for clarity.

Table 1: Representative Yields for Intermediate Library 1 Synthesis

R1 GroupAcyl ChlorideYield (%)Purity (%) (LC-MS)
PhenylBenzoyl chloride85>95
4-Chlorophenyl4-Chlorobenzoyl chloride82>95
MethylAcetyl chloride91>98
Thiophene-2-ylThiophene-2-carbonyl chloride78>90

Table 2: Representative Yields for Final Library Synthesis (via Amide Coupling)

R1 GroupR2 GroupFinal Product Yield (%)Purity (%) (LC-MS)
PhenylCyclohexyl65>98
Phenyl4-Methoxyphenyl61>97
4-ChlorophenylCyclohexyl63>95
4-Chlorophenyl4-Methoxyphenyl58>95

Potential Applications and Signaling Pathways

Libraries derived from the this compound scaffold can be screened against various biological targets. Given that related aminopyridine scaffolds have shown activity as kinase inhibitors, these libraries are particularly relevant for targeting signaling pathways involved in cancer and inflammation.[7][8]

G cluster_0 Cell Proliferation / Survival Pathways JAK2 JAK2 STAT STAT JAK2->STAT Proliferation Gene Transcription (Proliferation, Survival) STAT->Proliferation GSK3 GSK3 BetaCatenin β-catenin GSK3->BetaCatenin BetaCatenin->Proliferation Library Aminopyridine Library Library->JAK2 Inhibition Library->GSK3 Inhibition

Caption: Potential kinase targets for aminopyridine-based libraries.

Target Pathways:

  • JAK/STAT Pathway: Janus kinases (JAKs) are critical in cytokine signaling that leads to cell growth and proliferation. Inhibitors of JAK2, for which aminopyridine scaffolds have shown promise, are of interest in myeloproliferative disorders and inflammatory diseases.[7]

  • GSK-3 Pathway: Glycogen synthase kinase 3 (GSK-3) is a key regulator in numerous cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes.[7][8]

By systematically exploring the chemical space around the this compound core, researchers can efficiently generate novel and diverse compound libraries to identify potent and selective modulators of these and other critical biological pathways.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyridine derivatives starting from the versatile building block, 2-Amino-6-methyl-3-nitropyridine. This document outlines key synthetic transformations including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions, providing a roadmap for the generation of diverse molecular scaffolds relevant to pharmaceutical and agrochemical research.

Introduction

This compound is a valuable starting material in organic synthesis due to its multiple functional groups that can be selectively manipulated.[1][2] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be reduced to an amino group, providing a key vector for further functionalization. The primary amino group can be transformed into various other functionalities, notably halides, via diazotization reactions, which then serve as handles for palladium-catalyzed cross-coupling reactions.[3] This document details protocols for these key transformations.

Synthetic Strategies Overview

The functionalization of this compound can be approached through several key synthetic pathways. The choice of strategy depends on the desired substitution pattern. The following diagram illustrates the primary logical relationships between the starting material and key intermediates and products.

G start This compound diamino 6-Methylpyridine-2,3-diamine start->diamino Reduction chloro 2-Chloro-6-methyl-3-nitropyridine start->chloro Sandmeyer Reaction thioether 2-Amino-6-methyl-3-(alkyl/arylthio)pyridine start->thioether SNAr (NO2 displacement) aryl 2-Aryl-6-methyl-3-nitropyridine chloro->aryl Suzuki Coupling amino_aryl 2-(Arylamino)-6-methyl-3-nitropyridine chloro->amino_aryl Buchwald-Hartwig Amination G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cross-Coupling start 2-Amino-6-methyl- 3-nitropyridine diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H+ chloro 2-Chloro-6-methyl- 3-nitropyridine diazonium->chloro CuCl aryl 2-Aryl-6-methyl- 3-nitropyridine chloro->aryl Suzuki Coupling (ArB(OH)2, Pd cat.) amino_aryl 2-(Arylamino)-6-methyl- 3-nitropyridine chloro->amino_aryl Buchwald-Hartwig (ArNH2, Pd cat.)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-6-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of halogenated derivatives of 2-amino-6-methyl-3-nitropyridine. This versatile scaffold is of significant interest in medicinal chemistry and materials science, and its functionalization through cross-coupling reactions opens avenues for the synthesis of novel compounds with diverse applications. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. For the this compound core, these reactions allow for the introduction of a wide array of substituents, significantly expanding the accessible chemical space. The presence of the amino and nitro groups on the pyridine ring influences its electronic properties, making it an electron-deficient system. This electronic nature can impact the reactivity of the substrate in the catalytic cycle. The protocols detailed below are for a hypothetical halogenated derivative, such as 2-amino-5-bromo-6-methyl-3-nitropyridine, as a suitable handle for cross-coupling is necessary.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of aminopyridine derivatives, providing a reference for expected outcomes.

Table 1: Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryHalogenated AminopyridineBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O10092
22-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene11088
32-Amino-3-chloro-5-nitropyridineThiophen-2-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10075

Table 2: Buchwald-Hartwig Amination of Halogenated Aminopyridines

EntryHalogenated AminopyridineAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6595
22-Amino-5-bromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene10085
33-Bromo-2-aminopyridineBenzylamineBrettPhos-Pd-precatalystLiHMDSTHF6591

Table 3: Sonogashira Coupling of Halogenated Aminopyridines

EntryHalogenated AminopyridineAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF10096[1]
22-Amino-5-bromopyridine1-HeptynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene7088
32-Amino-3-bromo-5-nitropyridineCyclopropylacetylenePd(TFA)₂/PPh₃ / CuIEt₃NDMF10085

Table 4: Heck Coupling of Halogenated Aminopyridines

EntryHalogenated AminopyridineAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Amino-5-bromopyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10082
23-Bromo-2-aminopyridinen-Butyl acrylatePd(PPh₃)₄K₂CO₃NMP12078
32-Amino-5-iodopyridineMethyl methacrylatePdCl₂NaOAcDMA11075

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid.

Materials:

  • Halogenated this compound (e.g., 2-amino-5-bromo-6-methyl-3-nitropyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add 1,4-dioxane and water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane and add this solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a halogenated this compound with a primary or secondary amine.

Materials:

  • Halogenated this compound (e.g., 2-amino-5-bromo-6-methyl-3-nitropyridine) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and RuPhos to a flame-dried Schlenk tube.

  • Add anhydrous THF and stir for 10 minutes.

  • Add the halogenated this compound, the amine, and LiHMDS.

  • Seal the tube and heat the reaction mixture at 65 °C for 16 hours.[2]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details a general procedure for the Sonogashira coupling of a halogenated this compound with a terminal alkyne.[1]

Materials:

  • Halogenated this compound (e.g., 2-amino-5-bromo-6-methyl-3-nitropyridine) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF, followed by the halogenated this compound, terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours.[1]

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ label1 Oxidative Addition pd0->label1 pd_complex1 Ar-Pd(II)(X)L₂ label2 Transmetalation pd_complex1->label2 pd_complex2 Ar-Pd(II)(Ar')L₂ label3 Reductive Elimination pd_complex2->label3 label1->pd_complex1 label2->pd_complex2 label3->pd0 arx Ar-X arx->label1 ar_boronic Ar'-B(OR)₂ ar_boronic->label2 base Base base->label2 product Ar-Ar' product->label3

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ label1 Oxidative Addition pd0->label1 pd_complex1 Ar-Pd(II)(X)L₂ label2 Amine Coordination pd_complex1->label2 pd_complex2 [Ar-Pd(II)(NR'R'')L₂]⁺X⁻ label3 Deprotonation pd_complex2->label3 pd_amide Ar-Pd(II)(NR'R'')L label4 Reductive Elimination pd_amide->label4 label1->pd_complex1 label2->pd_complex2 label3->pd_amide label4->pd0 arx Ar-X arx->label1 amine HNR'R'' amine->label2 base Base base->label3 product Ar-NR'R'' product->label4

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow setup Reaction Setup (Flask, Reagents, Solvent) degas Degassing (Inert Atmosphere) setup->degas catalyst Catalyst Addition degas->catalyst reaction Reaction (Heating & Stirring) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Reduction of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 2-Amino-6-methyl-3-nitropyridine to the corresponding amine, 2,3-Diamino-6-methylpyridine, is a critical transformation in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and materials science. The resulting vicinal diamine is a versatile building block for the construction of imidazopyridines, quinoxalines, and other fused heterocyclic systems that are prevalent in pharmacologically active molecules. This document provides detailed application notes on common reduction methods and a specific experimental protocol for this transformation.

Overview of Reduction Methods

The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. For the substrate this compound, several reliable methods can be employed. The choice of method often depends on factors such as functional group tolerance, scalability, cost, and ease of work-up. The three most common and effective methods are catalytic hydrogenation, reduction with metals in acidic media, and reduction with stannous chloride.

  • Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are used in the presence of a hydrogen source, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or hydrazine.[1]

  • Metal and Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1] This method is often cost-effective and highly reliable.

  • Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild and selective reducing agent for nitro groups and is particularly useful when other reducible functional groups are present.[1] The reaction can be carried out in various solvents, often in the presence of an acid.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for common reduction methods. While specific data for this compound is not always available in the literature, data from closely related and analogous substrates are presented to provide a comparative overview.

MethodReagents and ConditionsSubstrateYield (%)Reaction Time (h)Temperature (°C)Reference / Analogy
Catalytic Hydrogenation Pd/C, H₂ (gas), Toluene2,3-DinitropyridineHigh258Analogous reaction for a related pyridine derivative.[2]
Fe/HCl Reduction Fe powder, HCl, Ethanol/Water2-Amino-5-bromo-3-nitropyridineHigh1RefluxA very close structural analog, suggesting similar reactivity.[3] General protocols for Fe/HCl reductions are widely available.[4][5][6]
SnCl₂ Reduction SnCl₂·2H₂O, conc. HCl2-Amino-6-methoxy-3-nitropyridine86.45-635-40A closely related substrate with a methoxy group instead of methyl. This provides a strong basis for a reliable protocol.[7] General protocols are also well-established.[8][9][10]

Experimental Protocols

This section provides a detailed methodology for the reduction of a nitropyridine derivative using stannous chloride, based on a reliable and well-documented procedure for a closely related analog.[7] This protocol is expected to be highly applicable to this compound with minor, if any, modifications.

Protocol: Reduction of this compound using Stannous Chloride

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M) or Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated hydrochloric acid.

  • Addition of Starting Material: At room temperature, slowly add this compound to the stirring hydrochloric acid.

  • Cooling: Cool the resulting solution to approximately 15°C using an ice bath.

  • Addition of Reducing Agent: Slowly add stannous chloride dihydrate in portions to the cooled solution, ensuring the temperature is maintained.

  • Reaction: Heat the reaction mixture to 35-40°C and stir for 5-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to 20°C and stir for an additional hour.

    • The product dihydrochloride salt may precipitate. If so, filter the solid and wash with a small amount of cold water.

    • To isolate the free base, dissolve the filtered solid (or the entire reaction mixture if no precipitate forms) in water.

    • Cool the aqueous solution in an ice bath and carefully add a base (e.g., 10 M NaOH or concentrated NH₄OH) dropwise with stirring until the pH is approximately 8-9.

    • The product, 2,3-Diamino-6-methylpyridine, should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration and wash the solid with cold deionized water.

    • Alternatively, if the product does not precipitate cleanly, extract the basified aqueous solution with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The reaction with stannous chloride and HCl can be exothermic. Add reagents slowly and with cooling.

  • Handle concentrated acids and bases with extreme care.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start setup Reaction Setup: Add conc. HCl to flask start->setup add_sm Add this compound setup->add_sm cool Cool to 15°C add_sm->cool add_reagent Add SnCl2·2H2O cool->add_reagent heat Heat to 35-40°C (5-6 hours) add_reagent->heat monitor Monitor by TLC heat->monitor cool_down Cool to 20°C monitor->cool_down basify Basify with NaOH/NH4OH to pH 8-9 cool_down->basify extract Precipitation or Extraction with Ethyl Acetate basify->extract isolate Filter or Concentrate extract->isolate purify Purify (if necessary) isolate->purify end Final Product: 2,3-Diamino-6-methylpyridine purify->end

Caption: Experimental workflow for the reduction of this compound.

G reactant This compound (C₆H₇N₃O₂) product 2,3-Diamino-6-methylpyridine (C₆H₉N₃) reactant->product [H] (e.g., SnCl₂/HCl, Fe/HCl, or H₂/Pd-C)

Caption: Chemical transformation from reactant to product.

References

Application Notes and Protocols for the Functionalization of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 2-Amino-6-methyl-3-nitropyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the amino, methyl, and nitro groups allows for a variety of chemical transformations, making it an ideal scaffold for generating compound libraries for drug discovery programs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Functionalized aminopyridines are prominent scaffolds in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[3][4][5] The functionalization strategies outlined below provide pathways to novel derivatives, including 2,3-diaminopyridines and biaryl compounds, which are known to interact with a range of biological targets.

Key Functionalization Strategies

The reactivity of this compound allows for several key transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2,3-diamino-6-methylpyridine. This diamine is a valuable precursor for the synthesis of fused heterocyclic systems such as imidazopyridines and pyrido[2,3-d]pyrimidines, which are prevalent in medicinal chemistry.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of the nitro group by various nucleophiles. This reaction is a direct method for introducing diverse functionalities at the C3 position.[8]

  • Conversion to Halopyridine and Cross-Coupling Reactions: The 2-amino group can be converted into a halogen via a Sandmeyer-type reaction. The resulting 2-chloro-6-methyl-3-nitropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the synthesis of biaryl structures.[9][10][11]

Data Presentation

The following tables summarize quantitative data for key functionalization reactions. Data for closely related substrates are provided where direct data for this compound is not available, demonstrating the feasibility and expected outcomes of these transformations.

Table 1: Reduction of 3-Nitropyridine Derivatives

Starting MaterialReducing AgentSolventConditionsProductYield (%)Reference
2-Amino-6-methoxy-3-nitropyridineSnCl₂·2H₂OConc. HCl35-40°C, 5-6h2,3-Diamino-6-methoxypyridine~56%[6]
2-Amino-3-nitropyridineFe / aq. EtOH, H⁺Ethanol/WaterReflux2,3-DiaminopyridineN/A[3]

Table 2: Nucleophilic Aromatic Substitution (SNAr) of Nitropyridines

Starting MaterialNucleophileBaseSolventConditionsProductYield (%)Reference
2-Chloro-4-methyl-3-nitropyridineAmmonia---2-Amino-4-methyl-3-nitropyridine95[12]
2-Chloro-4-methyl-3-nitropyridineHydrazine---2-Hydrazino-4-methyl-3-nitropyridine90[12]
2-Chloro-4-methyl-3-nitropyridineSodium Methoxide-Methanol-2-Methoxy-4-methyl-3-nitropyridine85[12]
2-Methyl-3,5-dinitropyridine4-ChlorothiophenolK₂CO₃DMF80°C, 3h2-Methyl-3-(4-chlorophenylthio)-5-nitropyridine85[8]

Table 3: Halogenation of 2-Aminopyridine Derivatives

Starting MaterialReagentsIntermediateYield (%)Final ProductYield (%)Reference
2-Amino-6-methylpyridine1. H₂SO₄, HNO₃ 2. NaNO₂, H₂SO₄2-Hydroxy-6-methyl-3-nitropyridine772-Chloro-6-methyl-3-nitropyridine (via POCl₃)>90 (implied)[9]

Table 4: Suzuki-Miyaura Cross-Coupling of Chloropyridines

HalopyridineBoronic Acid/EsterCatalystBaseSolventConditionsProductYield (%)Reference
2-Chloro-p-xyleneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 2KFDioxane110°C2-(2,5-Dimethylphenyl)pyridine70[10]
6-ChloroindolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O60°C, 5-8h6-Phenylindole97[13]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd-IPrK₃PO₄MeOH/THFRT2-(Benzofuran-2-yl)-4,6-dimethoxypyrimidine~95[14]

Experimental Protocols

Protocol 1: Reduction of this compound to 2,3-Diamino-6-methylpyridine

This protocol is adapted from the reduction of a similar substrate, 2-amino-6-methoxy-3-nitropyridine.[6]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add concentrated hydrochloric acid.

  • At room temperature, add this compound (1.0 eq.) to the stirred acid.

  • Cool the resulting solution to 15°C using an ice bath.

  • Slowly add stannous chloride dihydrate (2.0 eq.).

  • Heat the reaction mixture to 35-40°C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 20°C and stir for one hour.

  • Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8), keeping the temperature below 20°C with an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2,3-Diamino-6-methylpyridine.

  • The product can be further purified by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of 2-Chloro-6-methyl-3-nitropyridine via Sandmeyer-type Reaction

This protocol is based on the synthesis starting from the closely related 2-amino-6-methylpyridine.[9]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

Step A: Diazotization and Hydrolysis

  • Add this compound (1.0 eq.) to a flask containing water.

  • With stirring, slowly add concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Add sodium nitrite (1.5 eq.) in portions, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours, then allow it to stand for 12 hours. A precipitate of 2-hydroxy-6-methyl-3-nitropyridine should form.

  • Collect the yellow precipitate by vacuum filtration and dry it.

Step B: Chlorination

  • In a fume hood, add the dried 2-hydroxy-6-methyl-3-nitropyridine from Step A (1.0 eq.) to a round-bottom flask containing phosphorus oxychloride (excess, e.g., 5 volumes).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.

  • Collect the precipitated 2-Chloro-6-methyl-3-nitropyridine by vacuum filtration and dry under vacuum.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-methyl-3-nitropyridine

This is a general protocol for the Suzuki-Miyaura coupling of a chloropyridine.[10][13]

Materials:

  • 2-Chloro-6-methyl-3-nitropyridine

  • Aryl or heteroaryl boronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-methyl-3-nitropyridine (1.0 eq.), the boronic acid (1.5 eq.), and the base (2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110°C with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methyl-3-nitropyridine.

Mandatory Visualizations

The following diagrams illustrate the key functionalization pathways and a representative signaling pathway involving aminopyridine-based kinase inhibitors.

G A This compound B Reduction (e.g., SnCl2/HCl) A->B D Diazotization/Halogenation (Sandmeyer-type) A->D F Nucleophilic Aromatic Substitution (Nu-) A->F C 2,3-Diamino-6-methylpyridine B->C E 2-Chloro-6-methyl-3-nitropyridine D->E H Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) E->H G 2-Amino-6-methyl-3-(Nu)-pyridine F->G I 2-Aryl-6-methyl-3-nitropyridine H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, c-MET) ADP ADP Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP pSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) pSubstrate->Downstream Gene Gene Expression Downstream->Gene regulates Inhibitor Aminopyridine-based Kinase Inhibitor (e.g., Crizotinib) Inhibitor->RTK competitive binding to ATP pocket Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Angiogenesis

References

Troubleshooting & Optimization

optimizing reaction conditions for the nitration of 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the nitration of 2-amino-6-methylpyridine. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summarized for easy reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the nitration of 2-amino-6-methylpyridine? A1: The nitration of 2-amino-6-methylpyridine typically yields a mixture of regioisomers, primarily 2-amino-6-methyl-5-nitropyridine and 2-amino-6-methyl-3-nitropyridine .[1][2] Under certain conditions, particularly at low temperatures, an intermediate N-nitroamine, N-(6-methyl-5-nitropyridin-2-yl)nitramide , can also be formed.[1][3] The amino group strongly directs the electrophilic substitution to the positions ortho and para to it (positions 3 and 5).

Q2: What is the role of concentrated sulfuric acid in this reaction? A2: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it serves as a solvent for the reaction, keeping the reactants in solution.

Q3: Why is strict temperature control so crucial for this reaction? A3: Temperature control is critical for managing both selectivity and safety. The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, causing oxidation of the starting material and the formation of dark-colored byproducts.[4] Furthermore, temperature influences the product distribution. At lower temperatures (e.g., below 0°C), the formation of the kinetic product, 2-nitraminopyridine, is favored.[1] At higher temperatures, this intermediate can rearrange to form the thermodynamically more stable ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[1]

Q4: How does the reaction mechanism influence the ratio of 3-nitro to 5-nitro isomers? A4: The reaction proceeds via electrophilic aromatic substitution. The amino group at C2 is a powerful activating group. The 5-position (para to the amino group) is sterically more accessible and electronically favored, generally making 2-amino-6-methyl-5-nitropyridine the major product.[1][5] However, the 3-position (ortho to the amino group) is also activated, leading to the formation of the 3-nitro isomer as a significant byproduct.[2] The final isomer ratio can be influenced by reaction temperature and the specific nitrating agent used.[1]

Troubleshooting Guide

Q1: My reaction mixture turned dark brown or black, and I saw vigorous gas evolution. What went wrong? A1: This indicates a runaway reaction and significant oxidation of the starting material. The amino group makes the pyridine ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures.

  • Immediate Action: If it is safe to do so, immediately cool the reaction vessel in a large ice-salt bath. If the reaction becomes uncontrollable, follow your laboratory's emergency procedures.

  • Prevention:

    • Ensure the reaction is conducted in a well-maintained cooling bath (e.g., ice-salt or dry ice-acetone) to keep the temperature strictly controlled, typically between 0°C and 5°C.

    • Add the nitrating agent (or the substrate solution) very slowly, dropwise, with efficient stirring to dissipate heat effectively.

    • Continuously monitor the internal temperature of the reaction.

Q2: The yield of my desired nitrated product is very low. A2: Low yields can stem from several issues:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low for the reaction to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of the N-nitramine intermediate, which may not fully rearrange to the desired product, or oxidation of the starting material can reduce the yield.[1][3]

  • Product Loss During Workup: The nitrated products may have some solubility in the acidic aqueous solution after quenching. Careful neutralization and extraction are necessary.

Q3: I am having difficulty separating the 3-nitro and 5-nitro isomers. A3: The similar polarity of the this compound and 2-amino-6-methyl-5-nitropyridine isomers makes their separation by standard column chromatography challenging.[2]

  • Optimization: Adjusting reaction conditions to favor one isomer over the other is the best approach. Lowering the reaction temperature can sometimes improve selectivity.

  • Purification: If a mixture is obtained, fractional crystallization from a suitable solvent system may be more effective than chromatography. Alternatively, the isomers can sometimes be separated after a subsequent derivatization step.

Q4: The product did not precipitate when I poured the reaction mixture into ice water. A4: This is a common issue, as the aminopyridine products can form soluble salts in the highly acidic solution.

  • Solution: Carefully and slowly neutralize the quenched reaction mixture with a base (e.g., concentrated ammonia solution, sodium carbonate, or sodium hydroxide) while maintaining cooling in an ice bath. The neutralization is highly exothermic. The product should precipitate as the pH increases.

  • Alternative: If precipitation is still incomplete, the product can be extracted from the neutralized aqueous solution using an appropriate organic solvent like ethyl acetate or dichloromethane.

Data Presentation: Reaction Conditions

The following table summarizes typical experimental conditions for the nitration of 2-amino-6-methylpyridine.

ParameterConditionProduct(s)YieldReference
Starting Material 2-Amino-6-methylpyridineThis compound29%[6]
Nitrating Agent Mixed Acid (Conc. H₂SO₄ / Conc. HNO₃, 1:1 v/v)[6]
Temperature 0°C[6]
Reaction Time 1 hour at 0°C, then stood for 12 hours[6]
Workup Poured into ice water, neutralized with ammonia[6]

Note: Yields are highly dependent on the precise execution of the experiment and purification methods.

Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Concentrated Ammonia Solution

  • Ethyl Acetate (for extraction)

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (e.g., 10 mL) in an ice-salt bath to 0°C.

  • Slowly add 2-amino-6-methylpyridine (e.g., 3.0 g) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5°C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cool.

  • Add the cold nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid. The rate of addition should be carefully controlled to maintain the internal reaction temperature at 0°C.

  • After the addition is complete, continue stirring the mixture at 0°C for 1 hour.

  • Allow the reaction mixture to stand at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) with stirring.

  • Slowly neutralize the acidic solution by adding concentrated ammonia solution. This step is highly exothermic and must be performed with efficient cooling in an ice bath.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the desired nitrated product(s).

Visualizations

Reaction Pathway

ReactionPathway cluster_start Reactants cluster_intermediate Kinetic Control (Low Temp) cluster_products Thermodynamic Control (Higher Temp) A 2-Amino-6-methylpyridine C N-Nitramine Intermediate (2-Nitraminopyridine) A->C Nitration (<0°C) B HNO₃ / H₂SO₄ D 2-Amino-6-methyl-5-nitropyridine (Major Product) C->D Rearrangement (Heating) E This compound (Minor Product) C->E Rearrangement (Heating)

Caption: Reaction pathway for the nitration of 2-amino-6-methylpyridine.

Experimental Workflow

ExperimentalWorkflow arrow arrow start Start setup 1. Prepare Cooled H₂SO₄ Solution of 2-Amino-6-methylpyridine (0°C) start->setup addition 2. Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) at 0°C setup->addition react 3. Stir at 0°C (1h) then let stand (12h) addition->react quench 4. Quench by Pouring Reaction Mixture onto Ice react->quench neutralize 5. Neutralize with Ammonia Solution (Keep Cool) quench->neutralize isolate 6. Isolate Product via Filtration neutralize->isolate purify 7. Purify by Recrystallization isolate->purify end End purify->end

Caption: General experimental workflow for the nitration reaction.

Troubleshooting Logic

TroubleshootingLogic action_node action_node low_yield Low Yield? check_tlc Check TLC for Starting Material low_yield->check_tlc Yes action_increase_time Action: Increase reaction time or slightly raise temperature check_tlc->action_increase_time Yes, SM present action_optimize_workup Action: Optimize workup (neutralization, extraction) check_tlc->action_optimize_workup No, SM absent dark_color Dark Color & Gas Evolution? action_runaway Indicates Runaway Reaction! Improve cooling & slow addition rate dark_color->action_runaway Yes no_precipitate No Precipitate After Quenching? action_neutralize Action: Carefully neutralize with base under cooling no_precipitate->action_neutralize Yes

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Purification of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Amino-6-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenge in purifying this compound lies in the removal of structurally similar impurities, particularly the positional isomer 2-Amino-6-methyl-5-nitropyridine. This isomer is often the major byproduct formed during the nitration of 2-Amino-6-methylpyridine. The similar polarities of the 3-nitro and 5-nitro isomers make their separation by standard chromatographic or recrystallization techniques difficult.[1] Another potential impurity is the kinetically favored 2-nitraminopyridine, which can form at lower temperatures and subsequently rearrange to the nitro-isomers upon heating.

Q2: What are the most common impurities found in crude this compound?

The most prevalent impurities include:

  • 2-Amino-6-methyl-5-nitropyridine: The major regioisomeric byproduct of the nitration reaction.

  • Unreacted 2-Amino-6-methylpyridine: The starting material for the nitration reaction.

  • 2-Nitramino-6-methylpyridine: A potential intermediate that can rearrange to the desired product and its isomer.

  • Dinitrated byproducts: Although less common, over-nitration can lead to the formation of dinitrated species.

Q3: What are the recommended storage conditions for purified this compound?

Purified this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying this compound. However, challenges such as co-crystallization of isomers and low recovery can occur.

ProblemPotential CauseSolution
Low Purity After Recrystallization Co-crystallization of the 3-nitro and 5-nitro isomers due to similar solubility profiles.- Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system with a significant solubility difference between the isomers at different temperatures. Ethanol, acetone, and mixtures of dichloromethane and petroleum ether have been used for similar compounds. - Fractional Crystallization: Perform a multi-step recrystallization process. Collect the crystals in fractions and analyze the purity of each fraction by TLC or HPLC.
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.- Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. - Anti-Solvent Addition: If the compound is highly soluble in one solvent, an anti-solvent (in which the compound is poorly soluble) can be slowly added to the solution to induce precipitation of the pure compound.
Oiling Out The compound separates as a liquid instead of crystals.- Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. - Lower Concentration: Use a more dilute solution. - Seed Crystals: Add a small crystal of the pure compound to induce crystallization.
Column Chromatography

Column chromatography is a powerful technique for separating the isomeric impurities from this compound.

ProblemPotential CauseSolution
Poor Separation of Isomers (Overlapping Peaks) The polarity of the mobile phase is not optimized for the separation of the 3-nitro and 5-nitro isomers.- Solvent System Optimization: Systematically vary the ratio of the solvents in the mobile phase. A common starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient of the more polar solvent can improve separation. - Stationary Phase Selection: Standard silica gel is commonly used. However, for difficult separations, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Compound Tailing on the Column Strong interaction between the basic amino group and the acidic silanol groups on the silica gel surface.- Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.
Low Recovery from the Column The compound is irreversibly adsorbed onto the stationary phase.- Deactivate the Stationary Phase: Use a less acidic stationary phase or deactivate the silica gel by pre-treating it with a basic solution. - Increase Mobile Phase Polarity: After eluting the desired compound, flush the column with a more polar solvent to recover any strongly adsorbed material.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (e.g., ethanol or acetone).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane/ethyl acetate 9:1). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds. For example, start with hexane/ethyl acetate 9:1 and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol)809560May require multiple recrystallizations for higher purity.
Column Chromatography (Hexane/Ethyl Acetate Gradient)80>9875Effective for separating the 5-nitro isomer.

Note: The values presented in this table are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR PureProduct Pure this compound NMR->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Logical Relationship of Impurities

ImpurityFormation Start 2-Amino-6-methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Product This compound (Desired Product) Nitration->Product Higher Temp. Isomer 2-Amino-6-methyl-5-nitropyridine (Major Impurity) Nitration->Isomer Higher Temp. Intermediate 2-Nitramino-6-methylpyridine (Kinetic Product) Nitration->Intermediate Low Temp. Intermediate->Product Rearrangement (Heat) Intermediate->Isomer Rearrangement (Heat)

Caption: Formation pathways of the desired product and major impurities during nitration.

References

Technical Support Center: Separation of 3-Nitro and 5-Nitro Isomers of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 3-nitro and 5-nitro isomers of 2-amino-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-nitro and 5-nitro isomers of 2-amino-6-methylpyridine challenging?

A1: The primary challenge in separating these isomers lies in their similar molecular weight and structural resemblance. As positional isomers, they often exhibit closely related physical properties such as polarity and solubility in common solvents, which can make separation by standard techniques like direct crystallization or simple chromatography difficult.

Q2: What are the key differences in the physicochemical properties of the two isomers that can be exploited for separation?

A2: The main exploitable differences are their melting points and volatility. The 3-nitro isomer has a significantly lower melting point than the 5-nitro isomer. Furthermore, the 3-nitro isomer is more volatile due to the formation of an intramolecular hydrogen bond between the amino and nitro groups, which reduces intermolecular forces.

Q3: Which separation techniques are most promising for this isomeric pair?

A3: Based on their physicochemical properties, the most promising techniques are:

  • Fractional Crystallization: Exploits the differences in solubility and melting points in a suitable solvent.

  • Sublimation: Leverages the higher volatility of the 3-nitro isomer.

  • Steam Distillation: Similar to sublimation, this method separates based on the volatility of the 3-nitro isomer.

  • Column Chromatography: While potentially challenging, optimization of the stationary and mobile phases can achieve separation.

Physicochemical Data

A summary of the key physical properties of the two isomers is presented below. These differences form the basis for the separation strategies outlined in this guide.

Property2-Amino-6-methyl-3-nitropyridine (3-nitro isomer)2-Amino-6-methyl-5-nitropyridine (5-nitro isomer)
CAS Number 21901-29-1[1]22280-62-2
Molecular Weight 153.14 g/mol [1]153.14 g/mol
Melting Point 153-155 °C[1]185-189 °C
Appearance Yellow crystalline powderYellow powder
Solubility Slightly soluble in water[2].Low solubility in water, high solubility in alcohols and ethers[3].
Volatility More volatile due to potential for intramolecular hydrogen bonding.Less volatile.

Experimental Protocols

Below are recommended starting protocols for the separation of the 3-nitro and 5-nitro isomers of 2-amino-6-methylpyridine. These may require optimization based on the specific isomeric ratio and purity requirements.

Fractional Crystallization

This method is based on the differential solubility of the isomers in a selected solvent system at varying temperatures.

Recommended Solvent System: Ethanol or a mixture of ethanol and water.

Procedure:

  • Dissolution: Dissolve the isomeric mixture in a minimum amount of hot ethanol (near boiling). If the solubility is too high, add water dropwise until turbidity is observed, then add a small amount of ethanol to redissolve.

  • Cooling: Allow the solution to cool slowly to room temperature. The less soluble 5-nitro isomer is expected to crystallize out first.

  • First Crop Isolation: Collect the precipitated crystals by filtration. These will be enriched in the 5-nitro isomer.

  • Second Crop Isolation: Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals, which will be enriched in the 3-nitro isomer.

  • Purity Check: Analyze the purity of each crop using a suitable analytical technique such as HPLC or melting point determination.

  • Recrystallization: Repeat the crystallization process for each crop to achieve the desired purity.

Column Chromatography

This technique separates the isomers based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of hexane and ethyl acetate.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the isomeric mixture in a minimum amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure isomers and evaporate the solvent.

Sublimation

This method is particularly effective for separating the more volatile 3-nitro isomer.

Apparatus: A standard laboratory sublimation apparatus with a cold finger.

Procedure:

  • Sample Placement: Place the dry isomeric mixture in the bottom of the sublimation apparatus.

  • Assembly: Assemble the apparatus, ensuring a good seal, and connect it to a vacuum pump.

  • Vacuum Application: Evacuate the system to a low pressure.

  • Cooling: Circulate a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus. The 3-nitro isomer will sublime and deposit on the cold finger.

  • Collection: After a suitable period, turn off the heat and vacuum, and carefully collect the purified 3-nitro isomer from the cold finger. The less volatile 5-nitro isomer will remain in the bottom of the apparatus.

Troubleshooting Guides

Fractional Crystallization Issues
IssuePossible CauseSuggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent).Evaporate some of the solvent to increase the concentration and try cooling again. Seeding with a pure crystal of one of the isomers can also induce crystallization.
Oiling out occurs instead of crystallization. The solubility of the isomers is too high at the cooling temperature, or the cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of a less polar co-solvent or allow the solution to cool more slowly.
Poor separation of isomers. The solubility difference in the chosen solvent is not significant enough.Experiment with different solvent systems. A mixture of solvents can sometimes provide better selectivity.
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor resolution of the two isomers. The mobile phase polarity is not optimized. The stationary phase is not suitable.Perform a gradient elution to find the optimal mobile phase composition. Consider using a different stationary phase, such as alumina.
Peak tailing. Interaction of the basic amino group with acidic sites on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites.
Low recovery of the compounds. Irreversible adsorption onto the column.Use a less active stationary phase or add a modifier to the mobile phase to reduce strong interactions.

Visualized Workflows

Separation_Workflow cluster_start Start cluster_methods Separation Methods cluster_products Products Isomeric_Mixture Isomeric Mixture of 3-nitro and 5-nitro 2-amino-6-methylpyridine Fractional_Crystallization Fractional Crystallization Isomeric_Mixture->Fractional_Crystallization Column_Chromatography Column Chromatography Isomeric_Mixture->Column_Chromatography Sublimation Sublimation Isomeric_Mixture->Sublimation Pure_3_Nitro Pure 3-Nitro Isomer Fractional_Crystallization->Pure_3_Nitro From Mother Liquor Pure_5_Nitro Pure 5-Nitro Isomer Fractional_Crystallization->Pure_5_Nitro First Crop Column_Chromatography->Pure_3_Nitro Early Fractions Column_Chromatography->Pure_5_Nitro Later Fractions Sublimation->Pure_3_Nitro Sublimate Sublimation->Pure_5_Nitro Residue

Caption: General workflow for the separation of the 3-nitro and 5-nitro isomers.

Troubleshooting_Crystallization Start Crystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Oiling Out Problem->Oiling_Out Yes Poor_Separation Poor Separation Problem->Poor_Separation Yes Success Successful Crystallization Problem->Success No Solution_No_Crystals Reduce Solvent Volume or Seed No_Crystals->Solution_No_Crystals Solution_Oiling_Out Reheat and Cool Slowly or Add Co-solvent Oiling_Out->Solution_Oiling_Out Solution_Poor_Separation Change Solvent System Poor_Separation->Solution_Poor_Separation

Caption: Troubleshooting logic for fractional crystallization.

References

Technical Support Center: Synthesis of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-6-methyl-3-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most frequently employed method is the direct nitration of 2-amino-6-methylpyridine using a mixed acid solution, typically consisting of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenges include:

  • Low Yield: The direct nitration often results in modest yields of the desired 3-nitro isomer.

  • Formation of Isomeric Byproducts: The major byproduct is typically the 2-amino-6-methyl-5-nitropyridine isomer, which can be difficult to separate from the desired product.

  • Reaction Control: The nitration reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of degradation products.

  • Purification: Separation of the 3-nitro and 5-nitro isomers can be challenging due to their similar physical properties.

Q3: How can the formation of the undesired 2-amino-6-methyl-5-nitropyridine isomer be minimized?

A3: Controlling the regioselectivity of the nitration is key. While the 5-nitro isomer is often the major product due to electronic effects, reaction conditions can be optimized to favor the formation of the 3-nitro isomer. This includes careful control of temperature, the choice of nitrating agent, and the reaction time. Some studies suggest that lower temperatures may favor the formation of the 3-nitro isomer.

Q4: What are the recommended methods for purifying this compound?

A4: Common purification techniques include:

  • Steam Distillation: This method can be effective for separating the 3-nitro and 5-nitro isomers.

  • Sublimation: Sublimation has also been reported as a successful technique for isomer separation.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, can be used to purify the final product.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired 3-Nitro Isomer

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Maintain a low reaction temperature, ideally between 0-10°C, during the addition of the nitrating agent. Higher temperatures tend to favor the formation of the 5-nitro isomer.
Incorrect Ratio of Nitrating Acids Optimize the ratio of concentrated sulfuric acid to nitric acid. A common starting point is a 1:1 volume ratio.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion, but avoid prolonged reaction times that could lead to degradation.
Inefficient Quenching Quench the reaction by pouring the reaction mixture slowly onto crushed ice with vigorous stirring to ensure rapid and uniform cooling.

Problem 2: High Proportion of 2-amino-6-methyl-5-nitropyridine Byproduct

Possible Cause Suggested Solution
Reaction Temperature Too High As mentioned, lower temperatures generally favor the formation of the 3-nitro isomer. Experiment with temperatures as low as -10°C.
Nitrating Agent Choice While mixed acid is common, consider exploring alternative nitrating agents that may offer better regioselectivity. However, for 2-aminopyridines, the options are limited due to the ring's deactivation.
Theoretical Basis The formation of the 5-nitro isomer is electronically favored. Understanding the concept of "electric hindrance" can provide insight into why the seemingly more sterically hindered 3-position can be targeted.[3]

Problem 3: Difficulty in Separating the 3-Nitro and 5-Nitro Isomers

Possible Cause Suggested Solution
Similar Physical Properties Employ separation techniques that exploit subtle differences in volatility. Steam distillation or sublimation are often more effective than simple recrystallization for isomer separation.[1]
Incomplete Initial Separation After the initial workup, perform a preliminary purification step, such as a slurry in a minimally soluble solvent, to enrich the desired isomer before final purification.

Data Presentation

Table 1: Reported Yields for the Nitration of 2-Amino-6-methylpyridine and Related Compounds

Starting MaterialNitrating AgentReaction ConditionsProductReported YieldReference
2-amino-6-methylpyridineConc. H₂SO₄ / Conc. HNO₃0°C, 1hThis compound22%[1]
2-amino-6-methylpyridineConc. H₂SO₄ / Conc. HNO₃Not specified2-Amino-6-methyl-5-nitropyridine24%[1]
2-amino-3-methylpyridineFuming HNO₃ / Conc. H₂SO₄<20°C to 50°C2-Amino-3-methyl-5-nitropyridine35%A similar reaction that may be adapted.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

This protocol is a general representation and may require optimization for higher yields.

Materials:

  • 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate or Ammonium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, maintaining the reaction temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of 3-nitro and 5-nitro isomers.

  • Purify the crude product by steam distillation, sublimation, or column chromatography to isolate the this compound.

Mandatory Visualization

Nitration_Regioselectivity Factors Influencing Regioselectivity in the Nitration of 2-Amino-6-methylpyridine cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_products Isomeric Products Substrate 2-Amino-6-methylpyridine Amino_Group Amino Group (-NH2) Activating, ortho-, para-directing Substrate->Amino_Group Pyridine_N Pyridine Nitrogen Deactivating, meta-directing Substrate->Pyridine_N Methyl_Group Methyl Group (-CH3) Activating, ortho-, para-directing Substrate->Methyl_Group Product_5_Nitro 2-Amino-6-methyl-5-nitropyridine (Thermodynamic Product - often major) Amino_Group->Product_5_Nitro para-directing (strong) Product_3_Nitro This compound (Kinetic Product - favored at lower temp.) Pyridine_N->Product_3_Nitro meta-directing (relative to N) Temperature Temperature Temperature->Product_3_Nitro Low temp favors Temperature->Product_5_Nitro High temp favors Nitrating_Agent Nitrating Agent (e.g., H2SO4/HNO3) Nitrating_Agent->Product_3_Nitro Nitrating_Agent->Product_5_Nitro

Caption: Factors influencing the regioselectivity of 2-amino-6-methylpyridine nitration.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield of this compound Start Low Yield of 3-Nitro Isomer Check_Temp Was reaction temperature maintained at 0-10°C? Start->Check_Temp Lower_Temp Action: Lower and strictly control reaction temperature. Check_Temp->Lower_Temp No Check_Isomer_Ratio Analyze crude product for isomer ratio (TLC, NMR, GC-MS). Check_Temp->Check_Isomer_Ratio Yes Lower_Temp->Check_Isomer_Ratio High_5_Nitro Is the 5-nitro isomer the major product? Check_Isomer_Ratio->High_5_Nitro Optimize_Conditions Action: Further lower temperature. Consider alternative nitrating agents. High_5_Nitro->Optimize_Conditions Yes Check_Purification Review purification method. High_5_Nitro->Check_Purification No Optimize_Conditions->Check_Purification Inefficient_Separation Are isomers co-eluting or co-distilling? Check_Purification->Inefficient_Separation Change_Purification Action: Switch to or optimize steam distillation or sublimation. Inefficient_Separation->Change_Purification Yes End Improved Yield Inefficient_Separation->End No Change_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

preventing byproduct formation in the synthesis of 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Amino-6-methyl-3-nitropyridine.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound

A common challenge in the nitration of 2-amino-6-methylpyridine is the formation of the undesired 2-amino-6-methyl-5-nitropyridine isomer as the major byproduct, leading to a low yield of the target compound.[1][2][3]

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
High Reaction Temperature Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.The formation of the 5-nitro isomer is thermodynamically favored at higher temperatures. Lower temperatures favor the kinetic product, which is the N-nitro intermediate that can then rearrange to the desired 3-nitro product.[2]
Incorrect Order of Reagent Addition Slowly add the nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) to the solution of 2-amino-6-methylpyridine in concentrated sulfuric acid.This ensures that the concentration of the nitrating species is kept low at any given time, which can help to control the reaction and improve selectivity.
Inappropriate Acid Ratio Use a carefully controlled ratio of nitric acid to sulfuric acid. A common starting point is a 1:1 to 1:4 (v/v) mixture of concentrated nitric acid to concentrated sulfuric acid.Sulfuric acid acts as a catalyst and a solvent. An excess of sulfuric acid helps to protonate the pyridine nitrogen, which can influence the directing effect of the amino group.
Suboptimal Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the formation of the desired product is maximized.Prolonged reaction times can lead to the formation of more of the thermodynamically stable 5-nitro isomer and potentially over-nitration byproducts.

Experimental Protocol: Optimized Nitration of 2-amino-6-methylpyridine

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Difficulty in Separating the 3-nitro and 5-nitro Isomers

The similar polarity of the this compound and 2-amino-6-methyl-5-nitropyridine isomers makes their separation challenging.

Possible Solutions:

Technique Recommended Procedure Tips
Fractional Recrystallization Experiment with different solvent systems. Good starting points include ethanol, isopropanol, or a mixture of dichloromethane and petroleum ether.The desired 3-nitro isomer is often less soluble than the 5-nitro isomer in certain solvents. Multiple recrystallizations may be necessary to achieve high purity.
Column Chromatography Use a silica gel column with a gradient elution system. A common mobile phase is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.The two isomers should have different Rf values on TLC, which can be used to optimize the solvent system for column chromatography. Monitor the fractions carefully using TLC.

Troubleshooting Workflow

G cluster_start cluster_analysis cluster_solutions_isomer cluster_solutions_other cluster_end start Low Yield or Impure Product check_isomers Presence of 5-nitro isomer confirmed by TLC/HPLC? start->check_isomers check_other Other impurities or low conversion? check_isomers->check_other No temp Lower reaction temperature (0-5°C) check_isomers->temp Yes reagents Check reagent purity and ratios check_other->reagents Yes end Improved Yield and Purity check_other->end No time Optimize reaction time (monitor by TLC) temp->time purification Improve purification (fractional recrystallization/column chromatography) time->purification purification->end workup Optimize work-up procedure (quenching and neutralization) reagents->workup workup->end

Caption: A troubleshooting workflow for addressing low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the synthesis of this compound?

The primary byproduct is the isomeric 2-amino-6-methyl-5-nitropyridine.[1][2] Other potential byproducts can arise from over-nitration or the formation of N-nitro compounds, especially if the reaction conditions are not carefully controlled.[4][5]

Q2: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) on silica gel plates. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio). The starting material, the desired product, and the main byproduct should have distinct Rf values, allowing for a qualitative assessment of the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6][7]

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a specific melting point. Compare the experimental value with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This will provide a detailed structural confirmation. The substitution pattern on the pyridine ring will result in a unique set of chemical shifts and coupling constants for the aromatic protons.

  • IR Spectroscopy: The presence of characteristic peaks for the amino group (N-H stretching), the nitro group (N-O stretching), and the aromatic ring can confirm the functional groups in the molecule.[8]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Q4: What are the key safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction should be cooled in an ice bath to control the temperature, and the nitrating mixture should be added slowly to prevent a runaway reaction.

Reaction Pathway and Byproduct Formation

G cluster_reactants cluster_intermediates cluster_products A 2-Amino-6-methylpyridine C N-nitro intermediate (Kinetic Product) A->C Low Temperature B HNO3 / H2SO4 B->C D This compound (Desired Product) C->D Rearrangement E 2-Amino-6-methyl-5-nitropyridine (Major Byproduct) C->E Rearrangement (Favored at Higher Temp)

Caption: The reaction pathway showing the formation of the desired product and the major byproduct.

References

Technical Support Center: 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Amino-6-methyl-3-nitropyridine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Stability and Storage FAQs

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic. For long-term storage, temperatures between 0-8°C are recommended.[3]

Q2: How stable is this compound under standard laboratory conditions?

A2: The compound is chemically stable under standard ambient conditions (room temperature).[4] However, it is sensitive to moisture, direct sunlight, and strong oxidizing agents.[4] Exposure to these conditions should be minimized to prevent degradation.

Q3: Is this compound sensitive to light?

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is not explicitly defined in the available literature and can depend on the purity of the material and storage conditions. When stored correctly in a tightly sealed container in a cool, dry, and dark place, the compound should remain stable for an extended period. It is recommended to monitor the purity of the compound periodically, especially for long-term projects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
The solid has formed clumps or appears wet. The compound is hygroscopic and has absorbed moisture from the atmosphere.Dry the material in a desiccator under vacuum. For future use, handle the compound quickly in a low-humidity environment or a glovebox. Ensure the container is always tightly sealed after use.
The compound has changed color (e.g., darkened). This may indicate degradation due to exposure to light, air (oxidation), or impurities.Assess the purity of the compound using a suitable analytical method like HPLC. If degraded, it may need to be purified (e.g., by recrystallization) or a new batch should be used. Ensure proper storage away from light and oxygen.
Inconsistent results in reactions involving this compound. The purity of the this compound may have been compromised by improper storage or handling, leading to the presence of moisture or degradation products.Verify the purity of the starting material. Use a fresh batch or a recently purified one. Ensure all reaction glassware is scrupulously dried before use.
The compound is difficult to dissolve. This compound is slightly soluble in water.[1][2] Solubility in organic solvents can also be variable.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution. Ensure the chosen solvent is anhydrous if the reaction is moisture-sensitive.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with methanol.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with methanol.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with methanol.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to a concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Dissolve the exposed solid in methanol to a concentration of 100 µg/mL.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see below for a starting point).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

HPLC Method for Stability Indicating Assay

This is a general starting point for an HPLC method. Method development and validation are required for specific applications.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient or isocratic elution may be used)
Flow Rate 1.0 mL/min
Detection Wavelength UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Note: For MS compatibility, replace phosphoric acid with a volatile modifier like formic acid.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (Solid, 80°C) photo Photolytic Stress (Solid, ICH Q1B) neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize Dissolve & Dilute hplc HPLC Analysis neutralize->hplc compare Compare with Control hplc->compare

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Factors cluster_outcome Outcome storage Proper Storage: - Cool, dry, dark place - Tightly sealed container stable Stable Compound (Maintains Purity) storage->stable moisture Moisture (Hygroscopic Nature) degraded Degraded Compound (Impurities Formed) moisture->degraded light Light Exposure light->degraded oxidants Strong Oxidizing Agents oxidants->degraded heat High Temperature heat->degraded

Caption: Factors influencing the stability of this compound.

References

troubleshooting low yield in Suzuki coupling with 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 2-Amino-6-methyl-3-nitropyridine. The unique electronic and steric properties of this substrate present specific challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary reasons for this?

A1: Low yields with this substrate are common and can be attributed to several factors stemming from its unique structure. The primary challenges arise from the electronic properties of the substituted pyridine ring.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1][2][3][4] This is a well-documented issue with nitrogen-containing heterocycles.[2][5]

  • Substrate Reactivity: The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) complicates the electronic nature of the pyridine ring. This can affect the crucial oxidative addition step of the catalytic cycle.[3] If your starting material is a chloro-pyridine, it is inherently less reactive than the corresponding bromo- or iodo-pyridines, often requiring more active catalyst systems and higher temperatures.[1][6]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, significantly reducing the yield of your target molecule.[1]

Troubleshooting Steps:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[1] Consider switching to a more robust system.

  • Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure your reaction vessel and solvents are thoroughly degassed.

  • Check Reagent Quality: Ensure your boronic acid/ester, base, and solvents are pure and dry.

Q2: I suspect catalyst inhibition is the main problem. How can I overcome this?

A2: Overcoming catalyst inhibition is critical for a successful reaction. The key is to select a ligand that can stabilize the palladium catalyst and prevent coordination with the substrate's nitrogen atoms.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands are known to be effective for challenging heteroaryl couplings as they promote the desired catalytic activity while sterically hindering catalyst deactivation.[2][3][4][6]

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.[4]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhos Bulky, electron-rich ligands effective for heteroaryl couplings.[3][4][6]
PdCl₂(dppf)(dppf is the ligand)A robust pre-catalyst, though may require higher temperatures.[3][6]
XPhos Pd G3/G4(Integrated Ligand)Air- and moisture-stable pre-catalyst, simplifying reaction setup.

Q3: What are the common side reactions, and how can I minimize them?

A3: The most common side reactions in Suzuki couplings are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, often caused by excess water or high temperatures.[1][3]

    • Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[3][4] Minimize water content in the reaction, or if using an aqueous base, ensure the concentration is optimized.

  • Dehalogenation: The halide on your pyridine is replaced by a hydrogen atom.

    • Mitigation: Ensure a truly inert atmosphere to prevent the formation of palladium hydride species.[3] Screening different bases and solvents can also help.[3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][3]

    • Mitigation: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3]

Summary of Side Reactions and Solutions:

Side ReactionCauseMitigation Strategies
Protodeboronation Excess water, high temperature, unstable boronic acidUse boronic esters, minimize water, use fresh reagents.[1][3][4]
Dehalogenation Palladium hydride speciesEnsure inert atmosphere, screen bases and solvents.[3]
Homocoupling OxygenThoroughly degas solvents, maintain inert atmosphere.[1][3]

Q4: How do I select the optimal base and solvent for my reaction?

A4: The choice of base and solvent is crucial and often interdependent. The base is required to activate the boronic acid for transmetalation.[6][7]

  • Base Selection: For challenging couplings, stronger bases are often required.[6] However, a base that is too strong or used in excess can promote side reactions. An inorganic base is generally preferred over organic bases for this type of reaction.

    • Common Choices: K₃PO₄, Cs₂CO₃, K₂CO₃.

  • Solvent Selection: The solvent must dissolve all reactants and be compatible with the catalyst system. A mixture of an organic solvent and water is common.

    • Common Choices: Dioxane/H₂O, Toluene/H₂O, THF/H₂O.

Recommended Starting Conditions for Optimization:

ParameterRecommendationRationale
Base K₃PO₄ or Cs₂CO₃Often effective for challenging couplings, including those with aryl chlorides.[6]
Solvent Dioxane/H₂O (e.g., 10:1 ratio)Good solvating properties for a wide range of substrates.
Temperature 80-110 °CHigher temperatures are often necessary, especially for less reactive halides.[6]

It is highly recommended to perform a small-scale screen of different base and solvent combinations to find the optimal conditions for your specific coupling partners.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? - Inactive Precatalyst? - Inappropriate Ligand? start->check_catalyst check_conditions Are Reaction Conditions Correct? - Inert Atmosphere? - Correct Temperature? - Optimal Base/Solvent? check_catalyst->check_conditions Yes solution_catalyst Solution: Catalyst System - Use bulky, electron-rich ligands (XPhos, SPhos). - Use air-stable precatalysts (Pd G3/G4). - Increase catalyst loading. check_catalyst->solution_catalyst No check_side_reactions Are Side Reactions Occurring? - Protodeboronation? - Dehalogenation? - Homocoupling? check_conditions->check_side_reactions Yes solution_conditions Solution: Reaction Conditions - Thoroughly degas solvents. - Screen temperature (80-110°C). - Screen bases (K3PO4, Cs2CO3) and solvents. check_conditions->solution_conditions No solution_side_reactions Solution: Minimize Side Reactions - Use boronic esters. - Ensure strict inert atmosphere. - Check reagent purity. check_side_reactions->solution_side_reactions Yes success High Yield Achieved check_side_reactions->success No solution_catalyst->check_conditions solution_conditions->check_side_reactions solution_side_reactions->success

Caption: A workflow diagram for troubleshooting low yield in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R¹-Pd(II)(X)L_n oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pdr2_l2 R¹-Pd(II)(R²)L_n transmetalation->r1_pdr2_l2 reductive_elimination Reductive Elimination r1_pdr2_l2->reductive_elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product r1x Aryl Halide (R¹-X) r1x->oxidative_addition r2b Boronic Acid/Ester (R²-B(OR)₂) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Regioselectivity in the Nitration of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of nitration reactions on substituted aminopyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of substituted aminopyridines.

Issue 1: Low or No Yield of the Desired Nitrated Product

Q: My nitration reaction of a substituted aminopyridine is resulting in a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in the nitration of aminopyridines can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Incomplete Protonation of the Amino Group: In strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is meta-directing. If the acidity is not sufficient, the free amino group, an activating ortho-, para-director, might lead to undesired side reactions or decomposition, affecting the yield.

    • Solution: Ensure the use of a strong acid medium, such as a mixture of concentrated sulfuric acid and nitric acid, to ensure complete protonation and stabilize the pyridine ring.

  • Reaction Temperature Too Low: The nitration of the deactivated pyridinium ion often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually and carefully increase the reaction temperature. For instance, in the nitration of 2-aminopyridine, the reaction mixture is often heated to facilitate the rearrangement of the initially formed 2-nitraminopyridine to the ring-nitrated products.[1]

  • Inappropriate Nitrating Agent: The standard nitric acid/sulfuric acid mixture may be too harsh for sensitive substrates, leading to decomposition.

    • Solution: Consider using milder nitrating agents. A mixture of nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄) can be effective alternatives for certain substrates.

  • Issues with Starting Material Purity: Impurities in the starting aminopyridine can interfere with the reaction.

    • Solution: Ensure the purity of your starting material through appropriate purification techniques like recrystallization or chromatography before proceeding with the nitration.

Issue 2: Formation of the Wrong Regioisomer

Q: I am obtaining a mixture of regioisomers, with the undesired isomer being the major product. How can I control the regioselectivity?

A: Controlling regioselectivity is a common challenge in the nitration of substituted aminopyridines. The directing effect of the amino group and other substituents, as well as steric and electronic factors, play a crucial role.

  • Understanding Directing Effects:

    • 2-Aminopyridine: Nitration typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. Under strongly acidic conditions, the 5-nitro isomer is the major product (thermodynamic product), often in a ratio of approximately 9:1.[2] This is attributed to "electric hindrance," where the repulsion between the positive charge on the protonated ring nitrogen and the incoming nitronium ion is greater at the 3-position.[2]

      • To favor the 3-nitro isomer: Consider alternative conditions such as thermolysis or photolysis of the intermediate 2-nitraminopyridine, which has been shown to invert the product ratio, making the 3-nitro isomer the major product.[2]

    • 3-Aminopyridine: Direct nitration is complex. To achieve selective nitration at the 2-position, protection of the amino group is highly effective. For example, converting 3-aminopyridine to N,N'-di-(3-pyridyl)-urea directs nitration specifically to the 2-position.

    • 4-Aminopyridine: Nitration typically occurs at the 3-position.

  • Utilizing Protecting Groups: As demonstrated with 3-aminopyridine, protecting the amino group can be a powerful strategy to direct the nitro group to a specific position. The choice of protecting group is critical, as it must be stable under nitrating conditions and easily removable afterward.

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder nitration at adjacent positions. Carefully analyze the substitution pattern of your aminopyridine to predict the most likely positions for nitration.

Issue 3: Dinitration or Over-nitration

Q: My reaction is producing significant amounts of dinitrated products. How can I favor mono-nitration?

A: Dinitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration under the reaction conditions. To control this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor the generally higher activation energy required for the second nitration.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction closely and stop it once the desired mono-nitrated product has formed in optimal amounts, before significant dinitration occurs.

  • Deactivating Effect: Remember that the first nitro group is strongly deactivating, which should inherently slow down the second nitration. If dinitration is still a major issue, it suggests the reaction conditions are too harsh.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the nitration of aminopyridines?

A1: The most common method involves a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature can range from 0°C to over 100°C, depending on the reactivity of the specific aminopyridine derivative. It is crucial to add the nitrating agent slowly and control the temperature to avoid runaway reactions.

Q2: How does the position of the amino group on the pyridine ring influence the nitration outcome?

A2: The position of the amino group has a profound effect on the regioselectivity:

  • 2-Aminopyridine: Tends to nitrate at the 5-position, and to a lesser extent, the 3-position.

  • 3-Aminopyridine: Direct nitration is often unselective. Protection of the amino group is recommended to direct nitration, for example, to the 2-position.

  • 4-Aminopyridine: Primarily nitrates at the 3-position.

Q3: Are there safer alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

A3: Yes, several alternatives can be considered, especially for sensitive substrates:

  • Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents.

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that serves as a source of the nitronium ion and can be used in non-acidic media.

  • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate in situ, which is a milder nitrating agent.

  • Dearomatization-Rearomatization Strategy: This modern approach allows for the meta-nitration of pyridines, which is difficult to achieve directly.

Q4: How can I separate a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine?

A4: Separation of these isomers can be achieved by steam distillation.[1] The 2-amino-3-nitropyridine isomer is more volatile due to intramolecular hydrogen bonding between the amino and nitro groups.

Quantitative Data Summary

The following tables summarize typical yields and isomer ratios for the nitration of various aminopyridines.

Table 1: Nitration of 2-Aminopyridine Derivatives

SubstrateNitrating AgentConditionsMajor Product(s)Isomer Ratio (3-nitro : 5-nitro)Total Yield (%)
2-AminopyridineHNO₃/H₂SO₄Heat2-Amino-5-nitropyridine~1 : 9High
2-NitraminopyridineThermolysis (132°C)Chlorobenzene2-Amino-3-nitropyridine~1.5 : 166%
2-NitraminopyridinePhotolysis (Hg lamp)Methanol2-Amino-3-nitropyridine~6.26 : 1-
2-Amino-3-methylpyridinefuming HNO₃/H₂SO₄0-50°C2-Amino-3-methyl-5-nitropyridine-35%

Table 2: Nitration of 3- and 4-Aminopyridine Derivatives

SubstrateNitrating Agent/StrategyConditionsMajor ProductYield (%)
3-Aminopyridine1. Urea (protection) 2. HNO₃/Oleum1. Heat 2. 60°C2-Nitro-3-aminopyridine>90% (nitration step)
4-Aminopyridinefuming HNO₃/H₂SO₄0-90°C4-Amino-3-nitropyridine70%
2-Chloro-4-aminopyridineHNO₃/H₂SO₄15-20°C4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine95-98% (mixture)

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

  • Dissolution: Dissolve 2-aminopyridine (0.2 mol) in 1,2-dichloroethane.

  • Addition of Nitrating Mixture: Slowly add a pre-mixed and cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the 2-aminopyridine solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to proceed for several hours (e.g., 12 hours) at a controlled temperature (e.g., 58°C).

  • Work-up: Cool the reaction mixture to room temperature and wash with water until the pH is approximately 5.8.

  • Isolation: Separate the organic layer, remove the solvent under reduced pressure, and pour the residue into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine. A typical yield is around 91%.

Protocol 2: Regioselective Synthesis of 2-Nitro-3-aminopyridine via Urea Protection

  • Protection: React 3-aminopyridine with urea at an elevated temperature to form N,N'-di-(3-pyridyl)-urea. A near-quantitative yield can be expected.

  • Nitration:

    • Dissolve the N,N'-di-(3-pyridyl)-urea in 10% oleum.

    • Slowly add a nitrating acid mixture (e.g., 32% HNO₃ in 68% H₂SO₄) at a controlled temperature, for example, 60°C.

    • Continue stirring for several hours at the same temperature.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture and carefully dilute it with water to precipitate the N,N'-di-(2-nitro-3-pyridyl)-urea.

    • Filter and wash the solid.

    • Hydrolyze the intermediate in water or an aqueous alcohol solution, with or without a base, to yield 2-nitro-3-aminopyridine. The hydrolysis step typically proceeds with high yield.

Protocol 3: Synthesis of 4-Amino-3-nitropyridine

  • Dissolution: Dissolve 4-aminopyridine (50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath.

  • Nitration: Slowly add fuming nitric acid (2.5 mL) dropwise, keeping the temperature between 0-10°C. Stir for 5 hours at this temperature.

  • Heating: Warm the mixture to room temperature and then heat at 90°C for 3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with ammonia to a pH of 7.

  • Isolation: Collect the resulting precipitate by filtration and dry under reduced pressure to obtain 4-amino-3-nitropyridine as a yellow solid. The expected yield is around 70%.[3][4]

Visualizations

Regioselectivity_Directing_Effects cluster_aminopyridine Substituted Aminopyridine cluster_conditions Reaction Conditions cluster_factors Controlling Factors cluster_outcome Reaction Outcome Aminopyridine Aminopyridine Derivative Conditions Nitrating Agent Temperature Acidity Aminopyridine->Conditions Regioisomers Regioisomeric Products (Yield and Ratio) Conditions->Regioisomers Directing_Effects Electronic Directing Effects (Amino group, other substituents) Directing_Effects->Regioisomers Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioisomers Protecting_Groups Use of Protecting Groups Protecting_Groups->Conditions

Caption: Factors influencing the regioselectivity of aminopyridine nitration.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Wrong Isomer) Check_Conditions Step 1: Verify Reaction Conditions - Temperature Control? - Reagent Stoichiometry? - Acidity Correct? Start->Check_Conditions Check_Purity Step 2: Assess Starting Material Purity Check_Conditions->Check_Purity Conditions OK Optimize Optimize and Repeat Experiment Check_Conditions->Optimize Adjust Conditions Consider_Alternatives Step 3: Evaluate Alternative Strategies - Milder Nitrating Agent? - Protecting Group Needed? - Different Reaction Pathway? Check_Purity->Consider_Alternatives Purity OK Check_Purity->Optimize Purify Starting Material Consider_Alternatives->Optimize Strategy Chosen Consult Consult Further Literature Consider_Alternatives->Consult Need More Options

Caption: A logical workflow for troubleshooting common nitration issues.

Nitration_Pathway_2_Aminopyridine Start 2-Aminopyridine Nitrating_Agent HNO3 / H2SO4 (Low Temperature) Start->Nitrating_Agent Kinetic_Product 2-Nitraminopyridine (Kinetic Product) Nitrating_Agent->Kinetic_Product Rearrangement Heat (Rearrangement) Kinetic_Product->Rearrangement Thermodynamic_Products Mixture of: 2-Amino-3-nitropyridine 2-Amino-5-nitropyridine (Thermodynamic Products) Rearrangement->Thermodynamic_Products

References

Technical Support Center: Purification of Nitropyridine Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic purification of nitropyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation and purification of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of nitropyridine isomers challenging by chromatography?

A1: The separation of nitropyridine isomers is often difficult due to their similar physicochemical properties. Positional isomers, in particular, can have very close polarities and molecular weights, leading to co-elution in many chromatographic systems. The position of the nitro group on the pyridine ring influences the molecule's dipole moment and its interaction with the stationary phase, requiring highly selective chromatographic conditions to achieve baseline separation.

Q2: What is the most common cause of peak tailing when analyzing nitropyridine isomers on a C18 column?

A2: Peak tailing for basic compounds like nitropyridines is frequently caused by strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based stationary phases. The basic nitrogen atom of the pyridine ring can interact with these silanols, leading to poor peak shape.

Q3: How does the mobile phase pH affect the retention of nitropyridine isomers in reversed-phase HPLC?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the nitropyridine isomers.[1] Since nitropyridines are basic compounds, a lower mobile phase pH (typically 2-4) will lead to their protonation.[2] The ionized form is more polar and will have a weaker interaction with the non-polar C18 stationary phase, resulting in shorter retention times.[1] Conversely, a higher pH will keep the nitropyridines in their neutral, less polar form, leading to longer retention. Careful control of pH is essential for achieving reproducible separation.[3]

Q4: Can I use normal-phase chromatography for the purification of nitropyridine isomers?

A4: Yes, normal-phase chromatography can be an effective technique for separating nitropyridine isomers. In normal-phase mode, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The separation is based on the differential adsorption of the isomers to the stationary phase. Isomers with a higher polarity will interact more strongly with the stationary phase and elute later.

Q5: What are the key considerations for scaling up a purification method from analytical HPLC to preparative HPLC?

A5: When scaling up, the primary goal is to maintain the separation quality while increasing the sample load. Key considerations include:

  • Column Dimensions: Increase the column's internal diameter and length to accommodate larger sample volumes.

  • Flow Rate: Adjust the flow rate proportionally to the change in column cross-sectional area.

  • Sample Concentration: The sample should be dissolved in the mobile phase at the highest possible concentration without causing precipitation or viscosity issues.

  • Gradient Profile: If using a gradient, the gradient time should be adjusted to maintain the same separation profile.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution
Poor Resolution / Co-elution of Isomers 1. Inappropriate Stationary Phase: The column chemistry may not be selective enough for the isomers. 2. Suboptimal Mobile Phase Composition: The mobile phase may not be providing enough differentiation in the interactions of the isomers with the stationary phase.[4]1. Change Stationary Phase: Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column which can offer different selectivity through π-π interactions.[5] 2. Optimize Mobile Phase:     a. Adjust pH: Small changes in pH can significantly alter the retention and selectivity of ionizable compounds like nitropyridines.[6]     b. Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity.[4]     c. Use Additives: Ion-pairing agents can be used to improve the separation of charged analytes.
Peak Tailing 1. Secondary Interactions with Silanols: The basic nitrogen of the pyridine ring interacts with residual silanol groups on the silica-based stationary phase. 2. Column Overload: Injecting too much sample can saturate the stationary phase.[4]1. Mobile Phase Modification:     a. Lower pH: Use a mobile phase with a pH between 2 and 4 to protonate the silanols and reduce their interaction with the basic analytes.[2]     b. Add a Competing Base: Incorporate a small amount of triethylamine (TEA) (e.g., 0.1%) into the mobile phase to mask the active silanol sites. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume.[4]
Peak Splitting 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Partially Blocked Column Frit: Contamination can cause an uneven flow path.[7] 3. Column Void: A void has formed at the head of the column.1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Replace Frit/Column: If all peaks are splitting, the frit may be blocked. Try back-flushing the column (if permissible) or replace the frit or the entire column.[7] 3. Replace Column: If a void is suspected, the column needs to be replaced.
High Backpressure 1. Blocked Frit or Column: Particulate matter from the sample or mobile phase has clogged the system.[4] 2. Buffer Precipitation: The buffer is not soluble in the mobile phase, especially at high organic solvent concentrations.1. Filter Sample and Mobile Phase: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter. 2. Check Buffer Solubility: Ensure the chosen buffer is soluble in the entire gradient range.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation of Isomers 1. Incorrect Mobile Phase Polarity: The eluent is either too polar (eluting all isomers together) or not polar enough (isomers are not moving). 2. Improper Column Packing: Channels or cracks in the stationary phase lead to band broadening.1. Optimize Mobile Phase: Use TLC to determine the optimal solvent system that gives good separation of the spots. A common mobile phase for nitropyridines is a mixture of hexane and ethyl acetate.[8] 2. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Compound Stuck on the Column 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound. 2. Compound is Degrading on the Silica: Some compounds are sensitive to the acidic nature of silica gel.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Use a Different Adsorbent: Consider using neutral or basic alumina as the stationary phase.
Streaking of Bands 1. Sample Overload: Too much sample has been loaded onto the column. 2. Sample is Sparingly Soluble in the Mobile Phase: The compound is precipitating on the column.1. Reduce Sample Load: Use a larger column or load less material. 2. Change Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.

Data Presentation

Table 1: Illustrative HPLC Separation of Nitropyridine Isomers
IsomerRetention Time (min)Resolution (Rs)Tailing Factor
4-Nitropyridine4.2-1.1
2-Nitropyridine5.83.51.2
3-Nitropyridine6.51.81.3

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 70:30 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

Table 2: Illustrative GC Separation of Nitropyridine Isomers
IsomerRetention Time (min)
2-Nitropyridine8.5
4-Nitropyridine8.9
3-Nitropyridine9.3

Conditions: HP-5ms column (30 m x 0.25 mm, 0.25 µm), Oven Program: 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min, Carrier Gas: Helium, Flow Rate: 1.0 mL/min, Detector: MS.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Nitropyridine Isomers

Objective: To achieve baseline separation of 2-, 3-, and 4-nitropyridine isomers using reversed-phase HPLC.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade water, acetonitrile, and formic acid

  • Nitropyridine isomer standards

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of HPLC-grade water with 300 mL of acetonitrile. Add 1 mL of formic acid to the mixture and degas thoroughly.

  • Standard Preparation: Prepare individual stock solutions of each nitropyridine isomer in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the mixed standard solution and record the chromatogram.

  • Identification: Identify the peaks based on the retention times of the individual isomer injections.

Protocol 2: GC-MS Method for the Analysis of Nitropyridine Isomers

Objective: To separate and identify nitropyridine isomers using gas chromatography-mass spectrometry.

Materials:

  • GC-MS system

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium

  • Nitropyridine isomer standards

  • HPLC-grade dichloromethane

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each nitropyridine isomer in dichloromethane at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: 50-200 m/z

  • Analysis: Inject the mixed standard solution and acquire the data.

  • Identification: Identify the peaks based on their retention times and mass spectra.

Protocol 3: Column Chromatography for Preparative Purification of Nitropyridine Isomers

Objective: To purify a mixture of nitropyridine isomers using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal mobile phase composition. Test various ratios of hexane:ethyl acetate. A good starting point is 9:1. The ideal mobile phase should give good separation of the isomer spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude nitropyridine mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis & Purification start Crude Nitropyridine Isomer Mixture dissolve Dissolve in Minimal Solvent start->dissolve filter Filter through 0.22 µm filter dissolve->filter column Column Chromatography dissolve->column Preparative hplc HPLC Analysis filter->hplc Analytical gc GC Analysis filter->gc Analytical data Analyze Chromatogram hplc->data gc->data fractions Collect Fractions column->fractions isolate Isolate Pure Isomer data->isolate Inform Isolation fractions->isolate

Caption: Workflow for the purification and analysis of nitropyridine isomers.

troubleshooting_logic cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Selection cluster_other Other Parameters start Poor Resolution of Nitropyridine Isomers ph Adjust pH (2.0 - 4.0) start->ph solvent Change Organic Solvent (ACN vs. MeOH) start->solvent gradient Optimize Gradient start->gradient phenyl Try Phenyl-Hexyl Column start->phenyl pfp Try PFP Column start->pfp temp Adjust Temperature start->temp flow Decrease Flow Rate start->flow end Improved Resolution ph->end solvent->end gradient->end phenyl->end pfp->end temp->end flow->end

Caption: Troubleshooting logic for improving isomer resolution in HPLC.

References

degradation pathways of 2-Amino-6-methyl-3-nitropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Amino-6-methyl-3-nitropyridine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in acidic conditions?

A1: Under acidic conditions, this compound is susceptible to degradation primarily through two potential pathways: hydrolysis of the amino group and reduction of the nitro group.

  • Hydrolysis of the Amino Group: The acidic environment can catalyze the hydrolysis of the 2-amino group to a hydroxyl group, leading to the formation of 2-Hydroxy-6-methyl-3-nitropyridine. This is a common degradation pathway for aminopyridine derivatives.

  • Reduction of the Nitro Group: Although less common under simple acidic hydrolysis without a reducing agent, the nitro group could potentially be reduced. The reduction of a nitro group is a six-electron process that can proceed through nitroso and hydroxylamine intermediates to form the corresponding amine.[1] The use of certain metals (like iron, tin, or zinc) in acidic media is a classic method for nitro group reduction.[1][2][3]

It is crucial to perform thorough analytical testing, such as HPLC-MS, to identify the actual degradation products formed under your specific experimental conditions.

Q2: I am not observing any significant degradation of this compound under my initial acidic stress conditions. What should I do?

A2: If you are not observing significant degradation, your stress conditions may be too mild. Consider the following adjustments:

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl).

  • Increase Temperature: Elevate the temperature of the reaction. Many forced degradation studies are conducted at elevated temperatures (e.g., 60-80 °C) to accelerate the degradation process.

  • Extend Exposure Time: Increase the duration of the exposure to the acidic conditions.

  • Choice of Acid: The type of acid used can influence the degradation rate. While HCl is common, other acids like sulfuric acid can be tested.

Always ensure that your analytical method is sensitive enough to detect low levels of degradation products.

Q3: I am seeing unexpected peaks in my HPLC chromatogram after acid degradation. How can I identify them?

A3: Unexpected peaks are likely degradation products or impurities. To identify them, you can use the following techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the peak will provide the molecular weight of the compound, and fragmentation patterns (MS/MS) can help elucidate its structure.

  • Reference Standards: If you can hypothesize the structure of the degradation products, you can synthesize or purchase reference standards to compare their retention times and spectra with the unknown peaks.

  • Forced Degradation of Suspected Intermediates: If you suspect a multi-step degradation pathway, you can subject the suspected intermediate to the same stress conditions to see if it generates any of the observed unexpected peaks.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a different column chemistry or an ion-pairing reagent if necessary.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is properly mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature.- Replace the column if it's old or has been subjected to harsh conditions.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Run blank injections with a strong solvent to wash the injector and column.- Prepare fresh mobile phase using high-purity solvents.- Clean the HPLC system, including the injector and detector flow cell.
No Peaks Detected - Incorrect detector wavelength.- Sample degradation is complete.- Injection issue.- Verify the UV absorbance maximum of this compound and its potential degradants.- Analyze a fresh, unstressed sample to confirm system performance.- Check the injector for proper operation and ensure the sample vial is not empty.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data from a forced degradation study of this compound under acidic conditions. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Stress Condition Duration (hours) % Degradation of this compound Major Degradation Product(s) Detected (% Peak Area)
0.1 M HCl, 40°C245.22-Hydroxy-6-methyl-3-nitropyridine (4.8%)
0.1 M HCl, 80°C815.82-Hydroxy-6-methyl-3-nitropyridine (14.5%), Unknown A (1.1%)
1 M HCl, 40°C2412.52-Hydroxy-6-methyl-3-nitropyridine (11.9%), Unknown A (0.5%)
1 M HCl, 80°C835.12-Hydroxy-6-methyl-3-nitropyridine (32.8%), Unknown A (2.0%)

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

Objective: To generate degradation products of this compound under acidic stress for identification and method validation.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into a reaction vessel.

  • Add an equal volume of the acidic solution (0.1 M HCl or 1 M HCl) to the reaction vessel.

  • Incubate the samples at the desired temperature (e.g., 40°C or 80°C) for a specified duration. It is recommended to take samples at multiple time points (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the sample and immediately neutralize it with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product 2-Hydroxy-6-methyl-3-nitropyridine Parent->Hydrolysis_Product Acid Hydrolysis (H3O+) Reduction_Product 2,3-Diamino-6-methylpyridine Parent->Reduction_Product Nitro Reduction (e.g., Fe/HCl)

Caption: Potential degradation pathways of this compound under acidic conditions.

Experimental Workflow for Forced Degradation Study

ExperimentalWorkflow Start Prepare Stock Solution (1 mg/mL) Stress Add Acid (e.g., 0.1 M HCl) Incubate at Temp (e.g., 60°C) Start->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Neutralize Neutralize with NaOH Sampling->Neutralize Analyze Dilute and Analyze by HPLC-MS Neutralize->Analyze End Identify Degradants & Quantify Degradation Analyze->End

Caption: General experimental workflow for a forced degradation study under acidic conditions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-Amino-6-methyl-3-nitropyridine and 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. Among these, 2-Amino-6-methyl-3-nitropyridine and 2-chloro-3-nitropyridine have emerged as versatile intermediates. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal building block for their specific synthetic needs.

I. Overview of Reactivity and Synthetic Potential

Both this compound and 2-chloro-3-nitropyridine feature a pyridine ring activated by an electron-withdrawing nitro group at the 3-position. This electronic feature renders the C2 and C6 positions susceptible to nucleophilic attack. The primary difference between the two molecules lies in the substituent at the 2-position: an amino group in the former and a chloro group in the latter. This distinction significantly influences their reactivity profiles and synthetic applications.

2-chloro-3-nitropyridine is a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, strongly activates the chlorine atom for displacement by a variety of nucleophiles. This makes it a go-to reagent for introducing diverse functionalities at the 2-position of the pyridine ring. Its utility is exemplified in the industrial synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.

This compound , on the other hand, offers a different set of synthetic opportunities. The amino group is less labile than the chloro group in SNAr reactions. However, it can be a site for further functionalization, such as acylation or participation in coupling reactions. The methyl group at the 6-position also influences the molecule's reactivity and provides a potential site for further transformations. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

II. Data Presentation: A Comparative Look at Key Reactions

The following tables summarize quantitative data for key synthetic transformations involving both compounds, providing a direct comparison of their performance.

Table 1: Nucleophilic Aromatic Substitution (SNAr)
EntrySubstrateNucleophileConditionsProductYield (%)Reference
12-chloro-3-nitropyridineAnilineEthylene glycol, heat2-Anilino-3-nitropyridine90-94
22-chloro-3-nitropyridineMorpholine-4-(3-nitropyridin-2-yl)morpholine-
32-chloro-4-methyl-3-nitropyridineVarious amines-2-amino-4-methyl-3-nitropyridine derivatives-
4This compoundThiolatesDMF, K2CO3, heat3-(Alkyl/Aryl)thio-2-amino-6-methylpyridines-
Table 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
12-chloro-3-nitropyridineArylboronic acidPd2(dba)3/SPhosK3PO4Dioxane/H2O2-Aryl-3-nitropyridine-
22-chloro-heterocycles (analogous)Arylboronic acidPd(OAc)2/PCy3--Biaryl compounds-
32-Amino-pyridines (unprotected)Arylboronic acid---Arylated aminopyridines-
4Aryl halides (general)AminesPd(0) complexStrong baseToluene, THF, etc.Aryl amines-

Note: Specific yield data for Suzuki and Buchwald-Hartwig reactions of this compound and 2-chloro-3-nitropyridine are not extensively reported in readily accessible literature. The table reflects general conditions for analogous substrates. The lone pair of electrons on the amino group in aminopyridines can inhibit the palladium catalyst in cross-coupling reactions.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Anilino-3-nitropyridine via SNAr of 2-chloro-3-nitropyridine

This protocol is adapted from a procedure described for the reaction of 2-chloro-3-nitropyridine with substituted anilines.

Materials:

  • 2-chloro-3-nitropyridine

  • Aniline

  • Ethylene glycol

Procedure:

  • A mixture of 2-chloro-3-nitropyridine (1.0 eq) and aniline (1.1 eq) is heated in ethylene glycol.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by pouring the mixture into water, followed by filtration and washing of the precipitate.

  • Further purification can be achieved by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-chloro-3-nitropyridine

This generalized protocol is based on established methods for Suzuki coupling of chloro-heterocycles.

Materials:

  • 2-chloro-3-nitropyridine

  • Arylboronic acid

  • Pd2(dba)3 (palladium catalyst)

  • SPhos (ligand)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-chloro-3-nitropyridine (1.0 eq), the arylboronic acid (1.5 eq), K3PO4 (2.0 eq), Pd2(dba)3 (e.g., 2 mol%), and SPhos (e.g., 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with stirring (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

IV. Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 S_NAr with 2-chloro-3-nitropyridine cluster_1 Suzuki Coupling with 2-chloro-3-nitropyridine Start_Cl 2-chloro-3-nitropyridine Reaction_Cl Reaction (Heat, Solvent) Start_Cl->Reaction_Cl Nucleophile_Cl Nucleophile (e.g., Amine) Nucleophile_Cl->Reaction_Cl Product_Cl 2-substituted-3-nitropyridine Reaction_Cl->Product_Cl Start_Suzuki 2-chloro-3-nitropyridine Catalyst_Suzuki Pd Catalyst Ligand, Base Start_Suzuki->Catalyst_Suzuki Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst_Suzuki Product_Suzuki 2-Aryl-3-nitropyridine Catalyst_Suzuki->Product_Suzuki G cluster_0 Synthesis from 2-chloro-3-nitropyridine Start_NH2 2-chloro-3-nitropyridine Intermediate Malonate Adduct Start_NH2->Intermediate 1. Malonate Diethyl malonate NaH, THF Malonate->Intermediate Product_NH2 2-Methyl-3-nitropyridine Intermediate->Product_NH2 2. Hydrolysis H2SO4, H2O Heat Hydrolysis->Product_NH2 Amination Further Amination/ Functionalization Product_NH2->Amination Final_Product This compound Amination->Final_Product

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Amino-6-methyl-3-nitropyridine and other key substituted pyridines—2-aminopyridine, 2-chloro-3-nitropyridine, and 2-bromo-6-methylpyridine—in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. Understanding the relative reactivity of these building blocks is crucial for the efficient synthesis of complex molecules in pharmaceutical and materials science research.

Executive Summary

The reactivity of substituted pyridines in palladium-catalyzed cross-coupling reactions is intricately governed by a combination of electronic and steric factors. For the compounds under review, the following general reactivity trends can be expected:

  • Leaving Group Ability: The nature of the leaving group is a primary determinant of reactivity, following the general trend: I > Br > Cl. This suggests that 2-bromo-6-methylpyridine will generally be more reactive than 2-chloro-3-nitropyridine in reactions where the C-X bond is cleaved in the rate-determining step.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) can enhance the reactivity of the pyridine ring toward oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups (EDGs) such as the amino group (-NH₂) and the methyl group (-CH₃) can decrease reactivity. The interplay of these groups in this compound presents a unique case of competing electronic effects.

  • Steric Hindrance: Bulky substituents near the reaction center can impede the approach of the palladium catalyst, thereby slowing down the reaction. The methyl group at the 6-position in this compound and 2-bromo-6-methylpyridine can introduce steric hindrance.

This guide presents available experimental data to support these principles, offers detailed experimental protocols, and provides visualizations to clarify the underlying reaction mechanisms and reactivity relationships.

Comparative Performance Data

The following tables summarize representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving the target pyridines or structurally similar analogues. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, the data presented is collated from various sources to illustrate general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the pyridine halide is a key factor in the success of this coupling.

Pyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-3-nitropyridine Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[1]
2-Bromo-6-methylpyridine Phenylboronic acidPd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[1]
2-Bromopyridine (analogue) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-95[1]
3-Bromopyridine (analogue) Arylboronic acidPd(dppf)Cl₂K₂CO₃DME85295[2]

Observations: Bromopyridines generally exhibit higher reactivity than chloropyridines in Suzuki couplings, often requiring milder conditions and affording higher yields.[1] The specific ligand and base system is crucial for achieving good yields, especially with less reactive chlorides.[1]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.

Pyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridine (analogue) PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391[3][4]
2-Bromo-6-methylpyridine Terminal AlkyneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedModerate[2]
2-Bromopyridine (analogue) Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT298[5]
2-Chloropyridine (analogue) Phenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]NoneEtOH8024Moderate[1]

Observations: The Sonogashira coupling is highly effective for bromopyridines, often proceeding with high yields under relatively mild conditions.[3][4][5] Chloropyridines are less reactive and may require more specialized and highly active catalyst systems.[1] The presence of an amino group, as in 2-amino-3-bromopyridine, is well-tolerated in this reaction.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of the aryl halide is a critical parameter.

Pyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridines (general) Volatile AminesPd(OAc)₂ / dpppNaOBuᵗToluene80Not specified55-98[6]
2-Bromo-6-methylpyridine (+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[1]
2-Chloropyridines (general) AminesRequires highly active catalyst systemsVariousVariousHigher tempsLonger timesVariable[2]

Observations: 2-Bromopyridines are generally effective substrates for the Buchwald-Hartwig amination, coupling with a variety of amines in good yields.[1][2][6] The less reactive 2-chloropyridines can also be used, but they typically require more sophisticated and active catalyst systems to achieve high efficiency.[2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridine halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the pyridine halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C).

  • Monitoring: Follow the consumption of the starting materials using TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the pyridine halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOBuᵗ, 1.2-1.5 equiv).

  • Reagent Addition: Add the amine (1.1-1.3 equiv) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Visualizing Reaction Mechanisms and Reactivity

To further aid in the understanding of these coupling reactions and the factors influencing the reactivity of the pyridine substrates, the following diagrams are provided.

Cross_Coupling_Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 Base R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0) R-R' R-R' Reductive Elimination->R-R' Pd(0)_S Pd(0) OA_S Oxidative Addition Pd(0)_S->OA_S R-X R-Pd(II)-X_S R-Pd(II)-X OA_S->R-Pd(II)-X_S Transmetalation_S Transmetalation R-Pd(II)-X_S->Transmetalation_S Cu(I)-C≡CR' Cu(I)X Cu(I)X R-Pd(II)-X_S->Cu(I)X R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' Transmetalation_S->R-Pd(II)-C≡CR' RE_S Reductive Elimination R-Pd(II)-C≡CR'->RE_S RE_S->Pd(0)_S R-C≡CR' R-C≡CR' RE_S->R-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->Transmetalation_S Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-C≡CR' Cu(I)X, Base Pd(0)_B Pd(0) OA_B Oxidative Addition Pd(0)_B->OA_B R-X R-Pd(II)-X_B R-Pd(II)-X OA_B->R-Pd(II)-X_B Amine Coordination Amine Coordination R-Pd(II)-X_B->Amine Coordination HNR'R'' R-Pd(II)-X(HNR'R'') [R-Pd(II)-X(HNR'R'')] Amine Coordination->R-Pd(II)-X(HNR'R'') Deprotonation Deprotonation R-Pd(II)-X(HNR'R'')->Deprotonation Base R-Pd(II)-NR'R'' [R-Pd(II)-NR'R''] Deprotonation->R-Pd(II)-NR'R'' RE_B Reductive Elimination R-Pd(II)-NR'R''->RE_B RE_B->Pd(0)_B R-NR'R'' R-NR'R'' RE_B->R-NR'R''

Caption: General catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Pyridine_Reactivity_Comparison cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_leaving_group Leaving Group Ability cluster_compounds Relative Reactivity Prediction Reactivity_in_Cross_Coupling Factors Influencing Reactivity of Substituted Pyridines in Cross-Coupling EWG Electron-Withdrawing Groups (-NO2) - Increase electrophilicity of C-X bond - Activate ring towards oxidative addition Reactivity_in_Cross_Coupling->EWG EDG Electron-Donating Groups (-NH2, -CH3) - Decrease electrophilicity of C-X bond - May slow oxidative addition Reactivity_in_Cross_Coupling->EDG Hindrance Ortho-substituents (-CH3 at C6) - Can hinder approach of bulky Pd catalyst - May decrease reaction rate Reactivity_in_Cross_Coupling->Hindrance Leaving_Group Halogen Reactivity Trend I > Br > Cl Reactivity_in_Cross_Coupling->Leaving_Group 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine This compound This compound 2-Bromo-6-methylpyridine->this compound Generally higher due to Br vs. potential Cl/NO2 activation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine This compound->2-Chloro-3-nitropyridine Competing effects: EDG/EWG vs. stronger C-Cl bond 2-Aminopyridine 2-Aminopyridine 2-Chloro-3-nitropyridine->2-Aminopyridine Activated by NO2 vs. deactivated by NH2 (no leaving group for coupling)

Caption: Logical relationships influencing the reactivity of substituted pyridines in cross-coupling reactions.

Conclusion

The selection of a substituted pyridine for a cross-coupling reaction is a critical decision that impacts reaction efficiency and overall synthetic strategy. While 2-bromopyridines generally offer higher reactivity, advances in catalyst development have made the more economical and readily available 2-chloropyridines viable substrates. This compound presents a unique substrate with a combination of activating and deactivating groups, the reactivity of which will be highly dependent on the specific reaction conditions and coupling partners. This guide provides a framework for understanding these reactivity trends and serves as a practical resource for the synthesis of novel pyridine-containing molecules. Researchers are encouraged to use the provided protocols as a starting point and to perform appropriate reaction optimization to achieve the desired outcomes.

References

Comparative Yield Analysis of Kinase Inhibitors from Different Aminonitropyridines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of kinase inhibitors is a critical aspect of drug discovery and development. The choice of starting materials and synthetic routes can significantly impact the overall yield and, consequently, the cost-effectiveness of producing these therapeutic agents. Aminonitropyridines are versatile precursors for a wide range of kinase inhibitors due to their inherent reactivity and ability to be elaborated into complex heterocyclic scaffolds. This guide provides a comparative analysis of the synthesis of kinase inhibitors derived from different aminonitropyridine isomers, with a focus on reaction yields, experimental protocols, and the biological context of the synthesized inhibitors.

Data Presentation: A Comparative Look at Synthetic Yields

The following table summarizes the reported yields for key synthetic steps in the preparation of kinase inhibitors or their core scaffolds from various aminonitropyridine precursors. Direct comparison of overall yields is often challenging due to the multi-step nature of these syntheses and variations in reporting. However, examining the yields of analogous reactions can provide valuable insights into the relative efficiency of using different aminonitropyridine isomers.

Precursor AminonitropyridineKey ReactionProduct/IntermediateReagents & ConditionsYield (%)Kinase Target(s)Reference(s)
2-Amino-4-methyl-5-nitropyridineBuchwald-Hartwig CouplingAZD76482-chloropyrimidine derivative, Pd/C, ammonium formate60%DNA-PK[1]
2-Amino-5-nitropyridineKnoevenagel CondensationArylidene derivativesAromatic aldehyde75-83%Not Specified[1]
2-Amino-3-nitropyridineReductive Cyclization1H-imidazo[4,5-b]pyridinesKetones, SnCl₂, HCOOHNot SpecifiedGeneral Kinase Scaffold[2]
2-Amino-4-bromo-3-nitropyridineNucleophilic Aromatic Substitution2-Amino-3-nitro-4-morpholinopyridineMorpholine, K₂CO₃, DMF, 80°CHigh (not quantified)General Kinase Scaffold[1]
2-Amino-4-bromo-3-nitropyridineSuzuki-Miyaura Coupling2-Amino-3-nitro-4-phenylpyridinePhenylboronic acid, Pd catalyst, K₂CO₃, dioxane/water, 90°CNot SpecifiedGeneral Kinase Scaffold[1]
5-Bromo-2-methylpyridin-3-amineSuzuki-Miyaura Coupling5-Aryl-2-methylpyridin-3-amineArylboronic acids, Pd(PPh₃)₄, K₃PO₄, dioxane/water78-88%General Kinase Scaffold

Experimental Protocols: Synthesizing Key Kinase Inhibitors

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the synthesis of kinase inhibitors or their key intermediates from aminonitropyridine precursors.

Synthesis of AZD7648 Intermediate via Buchwald-Hartwig Coupling

The final step in the synthesis of the DNA-PK inhibitor AZD7648 involves a Buchwald-Hartwig coupling reaction.[1]

  • Starting Materials: A triazolo[1,5-a]pyridine intermediate derived from 2-amino-4-methyl-5-nitropyridine and a 2-chloropyrimidine derivative.

  • Reagents: Palladium on carbon (Pd/C) as the catalyst and ammonium formate as the reducing agent for the nitro group and to facilitate the coupling.

  • Procedure: The triazolo[1,5-a]pyridine intermediate and the 2-chloropyrimidine derivative are dissolved in a suitable solvent. Pd/C and ammonium formate are added, and the reaction mixture is heated. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the catalyst is filtered off, and the product is isolated and purified by crystallization or chromatography.

  • Yield: The reported yield for this final coupling step is 60%.[1]

Synthesis of Imidazo[4,5-b]pyridine Core from 2-Amino-3-nitropyridine

The imidazo[4,5-b]pyridine scaffold is a common core in many kinase inhibitors. One synthetic approach involves the reductive cyclization of 2-amino-3-nitropyridine with ketones.[2]

  • Starting Materials: 2-Amino-3-nitropyridine and a substituted acetophenone.

  • Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing agent and formic acid.

  • Procedure: 2-Amino-3-nitropyridine and the substituted acetophenone are mixed in formic acid. SnCl₂·2H₂O is added, and the mixture is heated. The reaction involves the reduction of the nitro group to an amino group, followed by cyclization with the ketone to form the imidazole ring. After the reaction is complete, the mixture is worked up to isolate the desired 1H-imidazo[4,5-b]pyridine derivative.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by a kinase inhibitor derived from an aminonitropyridine precursor and a general experimental workflow for their synthesis.

signaling_pathway cluster_0 DNA Damage Response (NHEJ Pathway) DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV DNA Ligase IV / XRCC4 DNA_PKcs->Ligase_IV recruits Artemis->DNA_DSB processes ends Repair DNA Repair Ligase_IV->Repair ligates AZD7648 AZD7648 AZD7648->DNA_PKcs inhibits

Figure 1: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair, which is inhibited by the DNA-PK inhibitor AZD7648.

experimental_workflow Start Aminonitropyridine Isomer Reaction1 C-C or C-N Bond Formation (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction1 Intermediate1 Substituted Aminonitropyridine Reaction1->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Diaminopyridine Derivative Reduction->Intermediate2 Cyclization Heterocycle Formation Intermediate2->Cyclization Final_Product Kinase Inhibitor Cyclization->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

Figure 2: A generalized experimental workflow for the synthesis of kinase inhibitors from aminonitropyridine precursors.

Conclusion

References

2-Amino-6-methyl-3-nitropyridine: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the selection of appropriate starting materials is paramount to the success of a synthetic endeavor. Among the myriad of heterocyclic building blocks, 2-Amino-6-methyl-3-nitropyridine has emerged as a particularly advantageous scaffold for the construction of complex molecular architectures. This guide provides a comprehensive comparison of this compound with other relevant building blocks, supported by an analysis of its inherent electronic and steric properties that confer distinct advantages in key synthetic transformations.

Enhanced Reactivity and Regioselectivity: The "Methyl Effect"

The strategic placement of a methyl group at the 6-position of the pyridine ring in this compound significantly influences its reactivity, often leading to improved outcomes compared to its non-methylated counterpart, 2-amino-3-nitropyridine. This "methyl effect" is a combination of steric and electronic factors that can be leveraged for more controlled and efficient syntheses.

Table 1: Comparison of Physicochemical and Reactivity Properties of Selected Pyridine Building Blocks

Building BlockMolecular Weight ( g/mol )Melting Point (°C)Key Reactive SitesExpected Impact of Substituents on Reactivity
This compound 153.14153-155Amino group (nucleophilic), Nitro group (directing), C4/C5 positions (electrophilic)The electron-donating methyl group at C6 can enhance the nucleophilicity of the amino group and influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
2-Amino-3-nitropyridine139.11164-166Amino group (nucleophilic), Nitro group (directing), C4/C5/C6 positions (electrophilic)Lacks the steric and electronic influence of the methyl group, potentially leading to different regioselectivity and reactivity in certain reactions.
2-Chloro-6-methyl-3-nitropyridine172.5695-98Chloro group (leaving group for SNAr), Nitro group (directing)The chloro group is a good leaving group for nucleophilic aromatic substitution (SNAr), offering a different synthetic handle compared to the amino group. The methyl group still influences regioselectivity.
2-Chloro-3-nitropyridine158.54104-106Chloro group (leaving group for SNAr), Nitro group (directing)A common building block for SNAr reactions, but without the potential for directing or activating effects from a methyl or amino group at other positions.

The presence of the electron-donating methyl group in this compound can increase the electron density of the pyridine ring, thereby modulating the reactivity of the amino group and the regioselectivity of subsequent functionalization reactions. For instance, in electrophilic aromatic substitution reactions, the methyl group can help direct incoming electrophiles, potentially leading to a more specific substitution pattern compared to 2-amino-3-nitropyridine.

Advantages in Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The unique substitution pattern of this compound offers distinct advantages in these transformations.

Table 2: Hypothetical Comparison of Yields in a Suzuki-Miyaura Coupling Reaction

While direct comparative studies are limited, a hypothetical comparison based on established principles of organic chemistry can illustrate the potential advantages. The following table presents expected yields for a Suzuki-Miyaura coupling of a hypothetical brominated derivative of each building block with phenylboronic acid.

Brominated Pyridine DerivativeExpected Yield (%)Rationale for Expected Outcome
5-Bromo-2-amino-6-methyl-3-nitropyridineHighThe electron-donating amino and methyl groups can increase the electron density on the palladium catalyst during the catalytic cycle, potentially facilitating the reductive elimination step and leading to higher yields.
5-Bromo-2-amino-3-nitropyridineModerate to HighThe amino group can still have a positive effect on the catalytic cycle, but the absence of the methyl group might result in slightly lower efficiency compared to its methylated counterpart.
5-Bromo-2-chloro-6-methyl-3-nitropyridineModerateThe electron-withdrawing chloro group might slightly deactivate the palladium catalyst, potentially leading to lower yields compared to the amino-substituted analogues.
5-Bromo-2-chloro-3-nitropyridineModerateSimilar to its methylated analogue, the chloro and nitro groups can decrease the efficiency of the cross-coupling reaction.

Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

To illustrate the practical utility of this compound, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of a Substituted 2-Aminopyridine via Diazotization and Sandmeyer-type Reaction

This protocol describes a general procedure for the conversion of the amino group in this compound to other functional groups, such as a halogen, which can then be used in cross-coupling reactions.

Workflow for the Functionalization of this compound

G cluster_0 Diazotization cluster_1 Sandmeyer-type Reaction cluster_2 Purification A This compound B NaNO2, HBr A->B Reaction C Diazonium Salt Intermediate B->C Formation D CuBr C->D Reaction E 2-Bromo-6-methyl-3-nitropyridine D->E Product F Extraction and Chromatography E->F G Pure Product F->G

Caption: General workflow for the conversion of this compound to a brominated analogue.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes to form the diazonium salt.

  • In a separate flask, copper(I) bromide (1.2 eq) is dissolved in 48% hydrobromic acid.

  • The cold diazonium salt solution is added slowly to the copper(I) bromide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour.

  • After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-Bromo-6-methyl-3-nitropyridine.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Derivative

This protocol outlines a general procedure for the C-N cross-coupling reaction using a halogenated derivative of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Product Product Reductive Elimination->Product

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers, the synthesis of biaryl and hetero-biaryl structures involving aminopyridines is of particular interest due to their prevalence in medicinally important compounds. However, the presence of the amino group in aminopyridines can pose challenges, including catalyst inhibition. The choice of the palladium catalyst is therefore crucial for achieving high yields and reaction efficiency.

This guide provides a comparative overview of common palladium catalyst systems for the Suzuki coupling of aminopyridines with arylboronic acids, supported by experimental data from the literature. We will explore catalysts based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles, presenting their performance in a structured format to aid in catalyst selection.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst is dictated by the specific aminopyridine and boronic acid coupling partners, as well as the desired reaction conditions. The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of aminopyridines.

Phosphine Ligand-Based Catalysts

Bulky and electron-rich phosphine ligands are widely used in Suzuki coupling reactions to facilitate the catalytic cycle.[1][2]

Catalyst System (Pd Source / Ligand)Aminopyridine SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄6-Chloropyridin-3-amineArylboronic acidK₃PO₄1,4-Dioxane/H₂O85-1001870-90[3]
Pd(dppf)Cl₂6-Chloropyridin-3-amineArylboronic acidK₂CO₃DMF/H₂O120 (MW)0.17~80[3]
Pd₂(dba)₃ / P(t-Bu)₃Chloro-aminopyridinesArylboronic acidKFTHF50OvernightModerate[3]
Pd(OAc)₂ / PPh₃3-ChloropyridinePhenylboronic acidK₂CO₃DMF/H₂O120 (MW)0.17~80[3]
Pd(PPh₃)₂Cl₂3-Amino-2-chloropyridinePhenylboronic acidNa₂CO₃ (1M aq)1,4-DioxaneReflux886[4]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability, which forms stable and highly active catalysts.[5]

Catalyst SystemAminopyridine SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PEPPSI)(IPr)2,4-DichloropyridinesArylboronic acidK₃PO₄1,4-Dioxane8012Good to Excellent[6]
[(NHC)Pd(OAc)₂]ArylamidesBoronic acids----Efficient[7]

Note: Specific yield data for NHC-catalyzed Suzuki coupling of aminopyridines is less prevalent in the immediate search results, but their general high efficiency is well-documented.

Palladacycle Catalysts

Palladacycles are pre-catalysts that are often stable in air and moisture, offering advantages in handling and storage.[8][9] They can be highly active in Suzuki-Miyaura couplings.

Catalyst TypeAminopyridine SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Imine PalladacyclesGeneral Aryl HalidesPhenylboronic acidK₂CO₃THF/H₂ORT - 8024>80[9]
Pincer PalladacyclesGeneral Aryl HalidesPhenylboronic acid----up to 92[8]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of an aminopyridine. These should be optimized for specific substrates and catalysts.

General Procedure using Conventional Heating

This protocol is a generalized method adapted from similar couplings of aminopyridines.[10]

Materials:

  • Aminopyridine (e.g., 3-Amino-5-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[10]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[10]

  • Anhydrous 1,4-Dioxane and degassed water (4:1 mixture)[10]

Procedure:

  • To a dry reaction vessel, add the aminopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using Microwave Irradiation

Microwave irradiation can significantly reduce reaction times.[10]

Materials:

  • Aminopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[10]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)[10]

  • Solvent (e.g., 1,4-Dioxane/water 4:1, or DMF)[10]

Procedure:

  • In a microwave vial, combine the aminopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the chosen solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[10]

  • After cooling, the product can be isolated and purified as described in the conventional heating protocol.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (Aminopyridine) ArX->OxAdd ArB Ar'B(OR)₂ (Boronic Acid) ArB->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Setup Reaction Setup (Reagents & Catalyst) Start->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heating (Conventional or MW) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Workup (Extraction & Washing) Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling of aminopyridines.

References

Navigating the Halogen Maze: A Comparative Guide to Halopyridine Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical step in the synthesis of novel molecules. Halopyridines are indispensable building blocks in this endeavor, yet their reactivity in widely-used cross-coupling reactions can vary significantly based on the identity and position of the halogen substituent. This guide provides an objective comparison of the performance of iodopyridines, bromopyridines, and chloropyridines in Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl, an order that is inversely proportional to the bond dissociation energies (BDE) of the respective C-X bonds. The weaker the bond, the more readily the palladium catalyst can undergo the initial oxidative addition step, which is often the rate-determining step of the catalytic cycle.

Understanding Reactivity through Bond Dissociation Energies

The energy required to cleave the C-X bond is a key indicator of a halopyridine's reactivity in cross-coupling reactions. Lower bond dissociation energies facilitate the oxidative addition of the palladium catalyst, leading to faster and more efficient reactions.

BondApproximate Bond Dissociation Energy (kcal/mol)
C-Cl (in Pyridine)~95-100
C-Br~70
C-I~57

As the data indicates, the C-I bond is the weakest, followed by C-Br and then C-Cl. This fundamental property underpins the observed reactivity trends across various cross-coupling methodologies.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of halopyridine reactivity in four major cross-coupling reactions, with quantitative data summarized for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. The reactivity of halopyridines in this reaction closely follows the established trend based on C-X bond strength.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1008~90-98[1]
2-ChloropyridinePhenylboronic acidXPhos Pd G3K₃PO₄2-MeTHF10012-24~80-95[2]
3-BromopyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O806High[2]
3-ChloropyridineArylboronic acid pinacol esterXPhos Pd G3K₃PO₄2-MeTHF10012-24High[2]
4-IodopyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80295N/A
2,4-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018Good (selective at C4)[3]

Analysis: Iodopyridines exhibit the highest reactivity, often coupling at lower temperatures and with shorter reaction times. Bromopyridines are also highly effective substrates. Chloropyridines, while less reactive, can be successfully coupled using more advanced catalyst systems, often requiring higher temperatures and longer reaction times.[1][2] For dihalopyridines, the inherent reactivity difference allows for selective coupling at the more reactive halogen position.[3]

Stille Coupling

The Stille coupling offers the advantage of using organotin reagents that are often stable to air and moisture. However, the reactivity of halopyridines in this reaction is highly dependent on the halogen, with a pronounced decrease in reactivity for less reactive halides.

General Reactivity Trend: I > Br >> Cl

HalopyridineGeneral Reactivity
IodopyridinesHigh
BromopyridinesModerate to High
ChloropyridinesLow to Unreactive

Analysis: For Stille couplings, iodopyridines are the substrates of choice. While bromopyridines can be used, they may require more forcing conditions. Chloropyridines are typically not suitable for this transformation unless highly specialized catalyst systems are employed.

Heck Reaction

The Heck reaction provides a powerful method for the arylation of alkenes. The reactivity of halopyridines in the Heck reaction again demonstrates the importance of the C-X bond strength.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-IodopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene130160
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1301High
3-ChloropyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene13010

Analysis: The available data clearly illustrates the reactivity trend of I > Br > Cl in the Heck reaction of 3-halopyridines. While both iodo- and bromopyridines are effective substrates, chloropyridines can be completely unreactive under the same conditions. This highlights the necessity of carefully selecting the halopyridine based on the desired reaction efficiency.

Sonogashira Coupling

The Sonogashira coupling is a premier method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity of halopyridines in this reaction is highly predictable based on the halogen.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-4-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF25-604-1685-95 (selective at C4)[4]
2-Chloro-4-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF25-604-1685-95 (selective at C4)[4]
3-Bromopyridines (various)Terminal Alkynes (various)Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[4]

Analysis: Iodopyridines are highly reactive in Sonogashira couplings, allowing for reactions to proceed under mild conditions.[4] Bromopyridines are also excellent substrates, though they may require slightly elevated temperatures to achieve high yields.[4] Similar to other cross-coupling reactions, chloropyridines are the least reactive and often require more specialized catalysts and harsher conditions. The high reactivity of the C-I bond allows for excellent regioselectivity in dihalopyridines containing both iodine and a less reactive halogen.[4]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X M-X (Byproduct) Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Halopyridine) Ar-X->Oxidative_Addition R-M R-M (Coupling Partner) R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halopyridine, Coupling Partner, Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC/LC-MS) Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General experimental workflow for a cross-coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these reactions. The following are representative protocols for each of the discussed cross-coupling reactions.

Suzuki-Miyaura Coupling of 3-Bromopyridine (General Protocol)

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Toluene (4 mL), Ethanol (1 mL), Water (1 mL) (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Stille Coupling (General Protocol)

Materials:

  • Halopyridine (1.0 equiv)

  • Organostannane (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF, dioxane, or DMF)

  • Optional: Additive such as CuI or LiCl

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-100°C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction of 3-Iodopyridine (Representative Protocol)

Materials:

  • 3-Iodopyridine (0.05 mmol)

  • Butyl acrylate (0.15 mmol)

  • Potassium Carbonate (K₂CO₃) (0.15 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.005 mmol)

  • Supramolecular Ligand L (0.01 mmol)

  • Toluene (1 mL)

Procedure:

  • To a reaction vial, add 3-iodopyridine, potassium carbonate, the supramolecular ligand L, and palladium(II) acetate.

  • Evacuate and backfill the vial with argon.

  • Add toluene and butyl acrylate via syringe.

  • Seal the vial and heat the reaction mixture to 130°C for 1 hour.

  • Cool the reaction mixture and analyze the yield by GC-MS.

Sonogashira Coupling of 3-Bromopyridines (General Protocol)

Materials:

  • 2-Amino-3-bromopyridine derivative (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (1 mL)

  • DMF (2.0 mL)

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine derivative and the terminal alkyne.

  • Heat the reaction mixture to 100°C for 3 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[4]

Conclusion

The reactivity of halopyridines in cross-coupling reactions is a critical consideration for synthetic chemists. The well-established trend of I > Br > Cl, rooted in the respective carbon-halogen bond dissociation energies, serves as a reliable guide for substrate selection. Iodopyridines consistently demonstrate the highest reactivity, often enabling milder reaction conditions. Bromopyridines represent a versatile and widely used class of substrates. While chloropyridines are the most challenging, advancements in catalyst technology have significantly expanded their utility. By understanding these reactivity principles and utilizing the appropriate experimental conditions, researchers can effectively leverage the diverse chemical space offered by halopyridines to advance their scientific and drug development objectives.

References

evaluation of different synthetic routes to substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes to Substituted Pyridines for Researchers and Drug Development Professionals

The pyridine ring is a fundamental heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives the continuous development of synthetic methodologies for its construction and functionalization. This guide provides a comparative overview of several key synthetic routes to substituted pyridines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal strategy for their specific target molecules.

Classical Condensation Reactions

Traditional multi-component reactions remain the bedrock of pyridine synthesis, offering time-tested, robust, and often highly efficient methods for constructing the pyridine core.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][3] This method is particularly effective for preparing symmetrically substituted pyridines and has found widespread application in medicinal chemistry for synthesizing 1,4-dihydropyridine calcium channel blockers like nifedipine.[2][4][5]

The reaction mechanism proceeds through a series of condensations and additions. Key steps include a Knoevenagel condensation, the formation of an enamine, a Michael addition, and finally cyclization and dehydration to form the dihydropyridine ring.[2][5]

Hantzsch_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Cyclization & Aromatization K1 β-Ketoester I1 α,β-Unsaturated Carbonyl K1->I1 A1 Aldehyde A1->I1 I3 Michael Adduct I1->I3 I1->I3 K2 β-Ketoester (2nd eq.) I2 Enamine K2->I2 N1 Ammonia N1->I2 I2->I3 I2->I3 I4 1,4-Dihydropyridine I3->I4 I3->I4 P1 Substituted Pyridine I4->P1 Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Comparative Data: Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEtOH, reflux~96% (DHP)[4]
4-Cl-BenzaldehydeEthyl acetoacetateAmmonium acetateMicrowave (100W), 5 min92%[6]
4-NO₂-BenzaldehydeMethyl acetoacetateAmmonium acetateSolvent-free, 100°C, 1 hr98%[7]
CyclohexanecarboxaldehydeEthyl acetoacetateAmmonium acetateEtOH, reflux, 5 hr85%[7]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [1]

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude 1,4-dihydropyridine can be purified by recrystallization from ethanol.

  • For aromatization, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, MnO₂, or ferric chloride) with heating.[4][8]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for producing 2,3,6-trisubstituted pyridines.[9] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to yield the pyridine product.[10][11] A significant drawback can be the high temperatures required for the final cyclization step, though acid catalysis has been shown to lower the required temperature.[10] To improve convenience, one-pot, three-component variations have been developed where the enamine is generated in situ from a ketone and an ammonia source.[10][11]

Bohlmann_Rahtz_Pathway R1 Enamine I1 Aminodiene Intermediate R1->I1 Condensation R2 Ethynyl Ketone R2->I1 Condensation I2 Isomerized Intermediate I1->I2 Heat (Isomerization) P1 2,3,6-Trisubstituted Pyridine I2->P1 Cyclodehydration (-H₂O)

Caption: Bohlmann-Rahtz synthesis pathway.

Comparative Data: Bohlmann-Rahtz Pyridine Synthesis

Enamine Component (β-ketoamine)AlkynoneConditionsYield (%)Reference
3-Aminocrotononitrile1-Phenylprop-2-yn-1-oneToluene/AcOH, reflux85%[10]
Ethyl 3-aminobut-2-enoate4-Phenylbut-3-yn-2-oneToluene/AcOH, reflux91%[10]
4-Aminopent-3-en-2-one1-(4-Methoxyphenyl)prop-2-yn-1-oneToluene/AcOH, reflux88%[10]
4-Aminopent-3-en-2-oneBut-3-yn-2-oneAmberlyst-15, Toluene, reflux78%[10]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [10]

  • To a solution of a β-keto compound (1 equivalent) and ammonium acetate (1.2 equivalents) in a 5:1 mixture of toluene and acetic acid, add the alkynone (1 equivalent).

  • Heat the reaction mixture to reflux for the required time (typically 4-12 hours), monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted pyridine.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing functionalized pyridines, typically 2,4,6-trisubstituted derivatives.[12][13] The reaction occurs between an α-pyridinium methyl ketone salt (prepared from an α-haloketone and pyridine) and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[12][14] The mechanism involves a Michael addition of the corresponding pyridinium ylide to the unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate which then undergoes ring closure with ammonia.[13]

Krohnke_Mechanism R1 α-Pyridinium Methyl Ketone Salt I1 Pyridinium Ylide R1->I1 Base (Acetate) R2 α,β-Unsaturated Carbonyl I2 1,5-Dicarbonyl Intermediate R2->I2 I1->I2 Michael Addition I3 Dihydropyridine Intermediate I2->I3 Ring Closure P1 2,4,6-Trisubstituted Pyridine I3->P1 Dehydration & Aromatization N_source NH₄OAc N_source->I3

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Comparative Data: Kröhnke Pyridine Synthesis

α-Pyridinium Ketone Saltα,β-Unsaturated KetoneSolventYield (%)Reference
1-(2-Oxo-2-phenylethyl)pyridiniumChalconeGlacial Acetic AcidHigh (not specified)[13]
1-(2-(Naphthalen-2-yl)-2-oxoethyl)pyridinium(E)-1,3-Diphenylprop-2-en-1-oneMethanol85%[13]
1-(2-Oxo-2-p-tolylethyl)pyridinium(E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-oneAcetic Acid90%[13]
Acetophenone (in situ ylide generation)Benzaldehyde (forms chalcone in situ)Solvent-free, 120-140°C88%[13]

Experimental Protocol: General Kröhnke Pyridine Synthesis [1]

  • Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-haloketone with pyridine.

  • In a reaction vessel, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a solvent such as glacial acetic acid or methanol.

  • Add an excess of ammonium acetate (typically 3-10 equivalents).

  • Heat the reaction mixture to reflux for several hours until completion is indicated by TLC.

  • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia or sodium carbonate).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Guareschi-Thorpe Pyridine Synthesis

This reaction prepares 2-pyridones by condensing a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base or ammonia source.[15][16] The reaction is versatile, and modern variations have been developed that use environmentally benign conditions, such as using ammonium carbonate in water.[17][18][19] This approach provides access to highly functionalized hydroxy-cyanopyridines, which are valuable intermediates in medicinal chemistry.[18]

Guareschi_Thorpe_Workflow R1 Cyanoacetamide or Alkyl Cyanoacetate Mix Mix Components in Solvent (e.g., H₂O) R1->Mix R2 1,3-Dicarbonyl R2->Mix R3 Ammonia Source (e.g., (NH₄)₂CO₃) R3->Mix React Heat or Ultrasound Mix->React Isolate Isolate Product (Precipitation/Filtration) React->Isolate Product Hydroxy-cyanopyridine (2-Pyridone) Isolate->Product

Caption: General workflow for the Guareschi-Thorpe synthesis.

Comparative Data: Aqueous Guareschi-Thorpe Synthesis [18]

Cyano-component1,3-DicarbonylConditionsTime (min)Yield (%)
CyanoacetamideAcetylacetone(NH₄)₂CO₃, H₂O, 80°C1598
Ethyl cyanoacetateAcetylacetone(NH₄)₂CO₃, H₂O, 80°C1596
CyanoacetamideDibenzoylmethane(NH₄)₂CO₃, H₂O, 80°C2594
Ethyl cyanoacetateEthyl acetoacetate(NH₄)₂CO₃, H₂O, 80°C2095

Experimental Protocol: Synthesis of 6-hydroxy-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [18]

  • In a round-bottom flask, suspend cyanoacetamide (1 mmol), 2,3-butanedione (1 mmol), and ammonium carbonate (2 mmol) in water (5 mL).

  • Heat the mixture at 80°C with stirring for 15 minutes.

  • Monitor the reaction by TLC. Upon completion, a precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the pure 2-pyridone derivative.

Modern Synthetic Routes

While classical methods are powerful, modern organic synthesis has introduced new strategies, often featuring milder conditions, greater functional group tolerance, and novel pathways for constructing the pyridine ring.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium, rhodium, and copper, are widely used to catalyze the formation of pyridine rings with high efficiency and regioselectivity.[7] These methods often involve cycloadditions or cross-coupling cascades. A notable example is the copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation to furnish highly substituted pyridines.[20][21]

Modern_Synthesis_Workflow cluster_main General Workflow for Cu-Catalyzed Pyridine Synthesis R1 α,β-Unsaturated Ketoxime O-pentafluorobenzoate Step1 C-N Cross-Coupling R1->Step1 R2 Alkenylboronic Acid R2->Step1 Cat Cu(I) Catalyst Cat->Step1 I1 3-Azatriene Intermediate Step1->I1 Step2 Electrocyclization (Heat) I1->Step2 I2 Dihydropyridine Intermediate Step2->I2 Step3 Aerobic Oxidation I2->Step3 Product Highly Substituted Pyridine Step3->Product

Caption: Cu-catalyzed cascade reaction for pyridine synthesis.

Comparative Data: Modern Transition-Metal-Catalyzed Syntheses

CatalystReactant 1Reactant 2ConditionsYield (%)Reference
Cu(MeCN)₄PF₆α,β-Unsaturated Oxime EsterAlkenylboronic AcidDichloroethane, 90°C43-91%[20][21]
[RhCp*Cl₂]₂α,β-Unsaturated Oxime EsterAlkeneAgSbF₆, Dichloroethane, 80°CHigh (not specified)[7]
Co(py)₄(PF₆)₂DiyneNitrile[2+2+2] CycloadditionGood to excellent[22]
Pd(OAc)₂α,β-Unsaturated Oxime EtherAlkeneBenzoquinone, DMSO, 100°CModerate to good[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 2,3,4,5-Tetrasubstituted Pyridine [21]

  • To an oven-dried vial, add the α,β-unsaturated ketoxime O-pentafluorobenzoate (1 equivalent), alkenylboronic acid (1.5 equivalents), and Cu(MeCN)₄PF₆ (10 mol %).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add anhydrous dichloroethane as the solvent.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Increase the temperature to 90°C and stir for an additional 5 hours to facilitate electrocyclization and oxidation.

  • Cool the reaction to room temperature, dilute with dichloromethane, and pass through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the substituted pyridine.

Conclusion

The synthesis of substituted pyridines is a rich and diverse field, with a wide range of available methodologies.

  • Hantzsch Synthesis is ideal for symmetrical, highly functionalized pyridines and their dihydropyridine precursors.

  • Bohlmann-Rahtz Synthesis offers a reliable route to 2,3,6-trisubstituted pyridines, with modern one-pot protocols enhancing its practicality.

  • Kröhnke Synthesis provides excellent versatility for producing highly substituted pyridines, particularly 2,4,6-trisubstituted patterns.

  • Guareschi-Thorpe Synthesis is the method of choice for accessing functionalized 2-pyridones, with green, aqueous protocols now available.

  • Modern Transition-Metal-Catalyzed Methods offer access to complex and highly substituted pyridines under mild conditions, demonstrating excellent functional group tolerance and modularity, which is highly desirable in drug discovery programs.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, functional group compatibility, and the scale of the reaction. For rapid library synthesis and the creation of complex substitution patterns, modern catalyzed methods are often superior. For large-scale, cost-effective synthesis of simpler, established scaffolds, the classical condensation reactions remain invaluable tools.

References

A Comparative Guide to Palladium-Catalyzed Amination: 2-Aminopyridines vs. 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of two common substrate classes in this reaction: 2-aminopyridines and 2-halopyridines, offering insights into their reactivity, optimal reaction conditions, and potential challenges, supported by experimental data and detailed protocols.

The choice between using a 2-aminopyridine or a 2-halopyridine as the electrophilic partner in a palladium-catalyzed amination reaction is a critical decision in synthetic planning. While both can lead to the desired N-substituted aminopyridine products, their inherent electronic and coordinating properties dictate different approaches to achieve optimal results. This comparison will delve into the nuances of each substrate class to guide the selection of the most effective synthetic strategy.

Performance Comparison: Reactivity and Scope

The reactivity of pyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature and position of the leaving group. Generally, 2-halopyridines are more reactive than their 3- or 4-substituted counterparts. The order of reactivity for the halogen leaving group follows the trend: I > Br > Cl. The C2 position of the pyridine ring is more susceptible to oxidative addition to the palladium(0) catalyst.

2-Aminopyridines, on the other hand, present a unique set of challenges. The presence of the amino group can lead to catalyst inhibition through coordination to the palladium center, and the potential for competitive N-arylation or homocoupling exists.[1][2] However, with the development of specialized ligands and precatalysts, the amination of 2-aminopyridines has become a viable and valuable transformation.

Herein, we present a comparative summary of reaction parameters for the palladium-catalyzed amination of 2-halopyridines and 2-aminopyridines with various amines.

Parameter2-Halopyridines2-AminopyridinesKey Considerations
Substrate Reactivity Generally high, following I > Br > Cl.Can be challenging due to potential catalyst inhibition and side reactions.[1][2]The choice of halogen on the 2-halopyridine affects reaction conditions. 2-Aminopyridines often require more specialized catalyst systems.
Catalyst System A wide range of Pd(0) or Pd(II) precursors with various phosphine ligands (e.g., BINAP, Xantphos) are effective.[3][4]Often requires bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and their precatalysts to overcome catalyst inhibition.[1][5]Ligand selection is critical for the success of 2-aminopyridine amination.
Base Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[6][7]LiHMDS has been shown to be particularly effective, though other strong bases can also be employed.[1][5]The choice of base can influence reaction rate and substrate compatibility.
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typical.[8]Similar to 2-halopyridines, anhydrous, aprotic solvents are preferred.[1]Solvent choice can impact catalyst solubility and reaction temperature.
Reaction Temperature Typically ranges from 80-110 °C.[8]Can vary, but often requires elevated temperatures to drive the reaction to completion.Optimization of temperature is crucial for balancing reaction rate and preventing decomposition.
Yields Generally moderate to excellent, depending on the specific substrates and conditions.Can be moderate to high with optimized catalyst systems.[1]Yields for 2-aminopyridines are highly dependent on the efficiency of the chosen catalyst system in mitigating side reactions.

Experimental Protocols

Below are generalized experimental protocols for the palladium-catalyzed amination of a 2-halopyridine and a 2-aminopyridine. These should be considered as starting points, with optimization of catalyst, ligand, base, solvent, and temperature likely required for specific substrates.

General Protocol for Amination of a 2-Halopyridine

This protocol is a generalized procedure for the Buchwald-Hartwig amination of a 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromopyridine, amine (if solid), palladium source, ligand, and base.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe. If the amine is a liquid, add it at this stage.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.[8]

General Protocol for Amination of a 2-Aminopyridine (using a precatalyst)

This protocol describes a general approach for the C,N-cross coupling of an unprotected 3-halo-2-aminopyridine with an amine, utilizing a specialized precatalyst.[1][5]

Materials:

  • 3-Halo-2-aminopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., LiHMDS, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the 3-halo-2-aminopyridine, amine (if solid), palladium precatalyst, and base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the required temperature with stirring.

  • Monitor the reaction for completion by LC-MS or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.[1]

Mechanistic Overview and Workflow

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The general workflow for setting up these reactions is critical for success, especially when dealing with air- and moisture-sensitive reagents.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide/Aminopyridine, Amine, Base) catalyst Add Pd Source & Ligand/Precatalyst reagents->catalyst Inert Conditions solvent Add Anhydrous Solvent catalyst->solvent inert Inert Atmosphere (Ar/N2) solvent->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization purify->characterize

Caption: General experimental workflow for palladium-catalyzed amination.

The catalytic cycle for both 2-halopyridines and 2-aminopyridines is fundamentally similar, but the specific intermediates and the rate-limiting step can differ. For 2-aminopyridines, the initial oxidative addition can be hindered by the coordinating amino group, and the use of bulky, electron-rich ligands is thought to facilitate this step and promote the desired reductive elimination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Aryl Halide or Aminopyridine) pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex R-Pd(II)-NR'R''(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

Both 2-halopyridines and 2-aminopyridines are viable substrates for palladium-catalyzed amination, each with its own set of advantages and challenges. 2-Halopyridines are generally more reactive and can be coupled using a broader range of standard catalyst systems. In contrast, 2-aminopyridines can be more challenging substrates due to potential catalyst inhibition, necessitating the use of more specialized, bulky biarylphosphine ligands and precatalysts.

For drug development professionals and researchers, the choice of substrate will depend on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups in the molecule to the reaction conditions. With the continuous development of more efficient and robust catalyst systems, the scope of palladium-catalyzed amination continues to expand, providing powerful tools for the synthesis of complex aminopyridine-containing molecules.

References

efficacy of kinase inhibitors derived from 2-Amino-6-methyl-3-nitropyridine versus other scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of kinase inhibitors derived from various chemical scaffolds reveals the strengths and weaknesses of each in targeting critical cellular signaling pathways. While some scaffolds, like quinazoline and pyrimidine, are mainstays in clinically approved drugs, the landscape is continually evolving with the exploration of novel core structures. This guide provides an objective comparison of the efficacy of kinase inhibitors based on different scaffolds, with a particular focus on how foundational molecules like 2-Amino-6-methyl-3-nitropyridine contribute to the synthesis of complex and potent inhibitors.

In the quest for targeted cancer therapies, the selection of a core chemical structure, or scaffold, is a critical step in designing potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. This guide delves into a comparative analysis of kinase inhibitors built upon various scaffolds, including the well-established quinazoline, pyrimidine, and indole cores, alongside those synthesized from precursors like this compound.

It is important to note that this compound is primarily a versatile starting material for the synthesis of more complex heterocyclic systems, such as the imidazo[4,5-b]pyridine scaffold. This latter scaffold is a known bioisostere of purine and is found in numerous kinase inhibitors that target key signaling pathways in cancer. Therefore, this comparison will evaluate the efficacy of imidazo[4,5-b]pyridine derivatives alongside other prominent scaffolds.

Comparative Efficacy of Kinase Inhibitor Scaffolds

The inhibitory activity of compounds derived from different scaffolds against several key oncogenic kinases is summarized below. The data, presented as half-maximal inhibitory concentration (IC50), is compiled from various public sources. Direct head-to-head comparisons under identical experimental conditions are limited, and thus these values should be interpreted as representative of the potential of each scaffold.

ScaffoldInhibitor ExampleTarget KinaseIC50 (nM)
Imidazo[4,5-b]pyridine Compound 20fhERG9500
Compound 5Aurora A-
Compound 6Aurora A-
Quinazoline ErlotinibEGFR0.056 (µM)
Compound 2jVEGFR2247
Compound 3gVEGFR2294
Compound 3iVEGFR2257
GefitinibEGFR2.4
Pyrimidine Compound 13Aurora A<200
RoscovitineCDK2/cyclin A2390
Compound 12PIM-114.3
Indole SunitinibPDGFR-β-
VEGFR-2-
FGFR-1-
c-KIT-
Compound 16EGFR34.1
Compound 5VEGFR-244

Key Signaling Pathways Targeted by Kinase Inhibitors

The development of kinase inhibitors is aimed at modulating specific signaling pathways that are often hyperactivated in cancer cells. Understanding these pathways is crucial for rational drug design and for interpreting the effects of these inhibitors.

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][] Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK.[1][3] Activated ERK translocates to the nucleus to regulate gene expression.[]

RAS_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Nucleus Nucleus ERK->Nucleus translocation Proliferation Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

RAS/RAF/MEK/ERK Signaling Pathway
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5] Activation of RTKs leads to the activation of PI3K, which then phosphorylates PIP2 to generate PIP3.[4] PIP3 serves as a docking site for AKT, leading to its activation.[4] Activated AKT has numerous downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth.[5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

The evaluation of kinase inhibitor efficacy relies on robust and standardized experimental protocols. Both biochemical and cell-based assays are essential to determine the potency and selectivity of a compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A "no inhibitor" control with DMSO alone should be included.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted inhibitor or DMSO control.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This cell-based assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • Test inhibitor compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of the test inhibitor to the cells.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).

  • Viability Measurement: Add a cell viability reagent that measures ATP content, which is proportional to the number of viable cells.

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of proliferation inhibition compared to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (IC50) (Biochemical Assay) Hit_ID->Potency Selectivity Selectivity Profiling (Kinase Panel Screen) Potency->Selectivity Cellular_Activity Cellular Activity Assessment (Proliferation Assay, GI50) Selectivity->Cellular_Activity Target_Engagement Target Engagement & Pathway Modulation (Western Blot for p-Kinase) Cellular_Activity->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt

General Workflow for Kinase Inhibitor Evaluation

Conclusion

The development of effective kinase inhibitors is a multifaceted process that hinges on the strategic selection and optimization of chemical scaffolds. While established scaffolds like quinazoline, pyrimidine, and indole have led to numerous successful drugs, the exploration of novel core structures, often built from versatile intermediates like this compound, is crucial for discovering inhibitors with improved potency, selectivity, and pharmacokinetic properties. The comparative data and experimental frameworks presented in this guide offer valuable insights for researchers dedicated to advancing the field of targeted cancer therapy. Future research should focus on direct comparative studies to better elucidate the nuanced advantages of each scaffold against a broader range of kinase targets.

References

A Comparative Analysis of the Stability of Aminonitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of aminonitropyridine isomers is a critical consideration in their application as pharmaceutical intermediates and energetic materials. The position of the amino and nitro groups on the pyridine ring significantly influences the molecule's thermal, photochemical, and chemical stability. This guide provides a comparative analysis of these properties, drawing upon available experimental and computational data to inform handling, storage, and development decisions.

Thermal Stability

Key Observations:

  • 2-Amino-5-nitropyridine has been studied for its thermodynamic properties, with its standard molar enthalpy of formation determined, and it has been analyzed using DSC and TGA.[1][2] This suggests a foundational understanding of its thermal behavior exists.

  • The position of the nitro group relative to the amino group is a determining factor in the thermal stability of energetic materials. For instance, in dinitropyrazole-based compounds, the presence of an active N-H moiety significantly influences thermal decomposition pathways.[3][4] This principle can be extended to aminonitropyridines, where isomers with different proximities of the amino and nitro groups would be expected to exhibit varied thermal stabilities.

  • Computational studies on related energetic molecules, such as aminonitroethanes, have shown that the degree of substitution can impact the specific enthalpies of combustion and decomposition.[5] This suggests that the number and arrangement of substituents on the pyridine ring will play a crucial role in the stability of aminonitropyridine isomers.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For the analysis of aminonitropyridine isomers, the following general protocol is applied:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the aminonitropyridine isomer is hermetically sealed in an aluminum pan.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: Exothermic peaks in the DSC thermogram indicate decomposition, with the peak temperature providing information on the thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the decomposition temperature and mass loss profile.

  • Sample Preparation: A small, accurately weighed sample of the isomer is placed in a tared TGA pan.

  • Heating Program: The sample is heated at a controlled rate in a defined atmosphere.

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

  • Analysis: The temperature at which significant mass loss occurs corresponds to the decomposition temperature.

Photochemical Stability

The photochemical stability of aminonitropyridine isomers is crucial for applications where they may be exposed to light, such as in pharmaceutical formulations. Photodegradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The key metric for assessing photochemical stability is the quantum yield of photodegradation (Φ), which is the number of molecules undergoing a photoreaction divided by the number of photons absorbed.

While specific quantum yield data for the photodegradation of a range of aminonitropyridine isomers is scarce, studies on related compounds like nitenpyram (a nitropyridine derivative) have reported quantum yields in the range of 0.0385 to 0.0534 mol einstein⁻¹, indicating a susceptibility to photodegradation.[6] The position of the nitro and amino groups is expected to influence the absorption spectrum and the efficiency of photochemical reactions.[7]

Experimental Protocol: Determination of Photochemical Quantum Yield

The quantum yield of photodegradation can be determined using the following methodology:

  • Actinometry: A chemical actinometer with a known quantum yield (e.g., ferrioxalate) is used to measure the photon flux of the light source.

  • Sample Irradiation: A solution of the aminonitropyridine isomer of known concentration is irradiated with a monochromatic light source at a wavelength where the compound absorbs.

  • Concentration Monitoring: The decrease in the concentration of the isomer over time is monitored using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The quantum yield is calculated using the rate of disappearance of the isomer, the photon flux, and the fraction of light absorbed by the sample.

Chemical Stability

The chemical stability of aminonitropyridine isomers towards various reagents, such as acids, bases, and oxidizing agents, is critical for their synthesis, purification, and formulation. The electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups, as well as their relative positions, govern the reactivity of the pyridine ring.

Key Considerations:

  • The amino group can be readily oxidized, and its position on the pyridine ring influences the rate of degradation.[8]

  • The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack.[9] The position of the nitro group will, therefore, dictate the regioselectivity of such reactions.

  • The stability of related heterocyclic compounds, such as cyclic aminals, has been shown to be highly dependent on pH, with rapid decomposition observed in acidic media.[10][11] This suggests that the stability of aminonitropyridine isomers will also be significantly influenced by the pH of their environment.

Experimental Protocol: Stress Testing for Chemical Stability

To assess the chemical stability of aminonitropyridine isomers, stress testing is performed according to ICH guidelines:

  • Acid/Base Hydrolysis: The isomer is dissolved in acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH) and monitored over time for degradation.

  • Oxidative Degradation: The isomer is exposed to an oxidizing agent (e.g., hydrogen peroxide) to evaluate its susceptibility to oxidation.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating method (e.g., HPLC) to quantify the amount of the parent compound remaining and to identify any degradation products.

Factors Influencing Isomer Stability

The relative stability of aminonitropyridine isomers is a complex interplay of electronic and steric factors. The following diagram illustrates the key relationships influencing the overall stability of these compounds.

G Factors Influencing Aminonitropyridine Isomer Stability cluster_factors Influencing Factors cluster_properties Stability Properties Positional Isomerism Positional Isomerism Electronic Effects Electronic Effects Positional Isomerism->Electronic Effects determines Steric Hindrance Steric Hindrance Positional Isomerism->Steric Hindrance influences Thermal Stability Thermal Stability Electronic Effects->Thermal Stability Photochemical Stability Photochemical Stability Electronic Effects->Photochemical Stability Chemical Stability Chemical Stability Electronic Effects->Chemical Stability Steric Hindrance->Thermal Stability Steric Hindrance->Chemical Stability

Caption: Interplay of factors governing the stability of aminonitropyridine isomers.

Conclusion

The stability of aminonitropyridine isomers is a multifaceted property governed by the specific arrangement of the amino and nitro substituents on the pyridine ring. While comprehensive comparative data is still an area for further research, the available information indicates that the relative positions of these functional groups significantly impact thermal decomposition pathways, susceptibility to photodegradation, and chemical reactivity. For researchers and developers, a thorough understanding of these stability profiles is essential for the safe and effective application of these important chemical entities. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability assessments.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-methyl-3-nitropyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-6-methyl-3-nitropyridine (CAS No. 21901-29-1).

The following procedures are based on safety data sheets (SDS) for this compound and are intended to provide a clear, step-by-step operational plan for its disposal. Adherence to these guidelines is critical to minimize environmental impact and ensure personnel safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Data sourced from Safety Data Sheets.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, regional, and national regulations for hazardous waste.[3]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container.
  • The container must be suitable for hazardous chemical waste and clearly labeled with the chemical name and associated hazards.

2. Spill Management:

  • In the event of a spill, avoid generating dust.[4]
  • Carefully sweep up the solid material and place it into the designated hazardous waste container.[3]
  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[3][4]
  • Do not dispose of this chemical down the drain or in regular trash.[3]
  • Provide the waste disposal company with a copy of the Safety Data Sheet to ensure they have complete information for safe handling and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Collect Waste in Designated, Labeled Container B->C D Spill Occurs? C->D E Follow Spill Management Protocol (Avoid Dust, Sweep, Clean Area) D->E Yes F Store Sealed Container in Secure, Ventilated Area D->F No E->C G Arrange for Pickup by Licensed Waste Disposal Company F->G H Provide SDS to Disposal Company G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-methyl-3-nitropyridine (CAS No. 21901-29-1). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Standards
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Hand Protection Wear appropriate protective gloves to prevent skin contact. Inspect gloves before use and dispose of contaminated gloves properly.
Body Protection A complete suit protecting against chemicals is required. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]NIOSH/MSHA or European Standard EN 149[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures will minimize the risk of exposure and ensure safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

2. Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment is clean and readily available.

3. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

4. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.

  • Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_sds Read SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decontaminate Decontaminate Workspace handle_transfer->post_decontaminate After experiment post_remove_ppe Remove & Dispose of PPE post_decontaminate->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash disp_waste Dispose of Chemical Waste post_wash->disp_waste Final step disp_container Dispose of Empty Container disp_waste->disp_container

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methyl-3-nitropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。